4-Phenyl-quinolin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNVNSIRYIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207264 | |
| Record name | 3-Deoxyviridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-57-2 | |
| Record name | 3-Deoxyviridicatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyviridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Art of Building Scaffolds: A Technical Guide to the Synthesis of 4-Phenylcarbostyril Derivatives
Foreword: The Architectural Significance of 4-Phenylcarbostyrils in Drug Discovery
In the landscape of medicinal chemistry, the 4-phenylcarbostyril (4-phenyl-2(1H)-quinolone) core is a privileged scaffold. Its rigid, planar structure, combined with the potential for diverse functionalization, has made it a cornerstone in the design of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and anticonvulsant properties.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for constructing these valuable molecules, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals. We will delve into both classical and modern methodologies, emphasizing the rationale behind procedural choices to empower the reader to not only replicate but also innovate.
I. Foundational Strategies: Classical Approaches to the Carbostyril Core
The construction of the fundamental quinolone ring system has a rich history, with several named reactions providing reliable, albeit sometimes harsh, routes to this scaffold. Understanding these classical methods is essential, as they often serve as the basis for more modern, refined approaches.
A. The Knorr Quinoline Synthesis: A Pillar of Carbostyril Formation
The Knorr quinoline synthesis is a powerful and versatile method for the preparation of 2-hydroxyquinolines (carbostyrils). The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically polyphosphoric acid (PPA) or sulfuric acid.[3]
Causality in Mechanism: The reaction proceeds through an initial protonation of the anilide carbonyl, which activates the molecule for an intramolecular electrophilic aromatic substitution. The β-keto group's enol form attacks the activated aniline ring, leading to a cyclic intermediate. Subsequent dehydration and tautomerization yield the stable 2-quinolone product. The choice of a strong, dehydrating acid like PPA is critical as it facilitates both the cyclization and the subsequent dehydration steps.
Diagram: Knorr Quinoline Synthesis Mechanism
Caption: Mechanism of the Knorr Quinoline Synthesis.
Field-Proven Protocol: Synthesis of 5-Methoxy-4-phenyl-2(1H)-quinolone [1]
-
Preparation of the β-Ketoanilide: React the appropriate substituted acetophenone with diethyl carbonate to form the corresponding benzoylacetate. This intermediate is then condensed with a substituted aniline to generate the benzoylacetanilide precursor.[1]
-
Cyclization: Add the benzoylacetanilide intermediate to 5-6 weight equivalents of polyphosphoric acid (PPA).
-
Heating: Heat the mixture to 100–110 °C for 1–2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
| Reactant | Reagent | Conditions | Yield |
| Substituted Benzoylacetanilide | Polyphosphoric Acid (PPA) | 100–110 °C, 1–2 h | Moderate to Good |
B. The Conrad-Limpach Synthesis: A Thermally Driven Cyclization
The Conrad-Limpach synthesis offers an alternative route, particularly for the synthesis of 4-hydroxyquinolines.[4][5] It involves the condensation of anilines with β-ketoesters.[4] While typically yielding 4-hydroxyquinolines, under certain conditions, it can be adapted for carbostyril synthesis. The key distinction from the Knorr synthesis is the initial formation of a Schiff base or enamine, followed by a high-temperature cyclization.[4][5]
Causality in Mechanism: The reaction begins with the formation of an enamine from the aniline and the β-ketoester. This intermediate undergoes a thermally induced electrocyclic ring closure.[4] The high temperature (~250 °C) is necessary to overcome the activation energy for this cyclization. Subsequent elimination of an alcohol and tautomerization lead to the quinolone product.[4] The use of an inert, high-boiling solvent like mineral oil can significantly improve yields by preventing sublimation and decomposition of the starting materials.[4]
Diagram: Conrad-Limpach Synthesis Workflow
Caption: Workflow for the Conrad-Limpach Synthesis.
II. Modern Marvels: Palladium-Catalyzed Pathways to 4-Phenylcarbostyrils
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 4-phenylcarbostyrils is no exception. Palladium-catalyzed cross-coupling reactions provide highly efficient and modular routes to these complex molecules, often under milder conditions than classical methods.
A. The Suzuki-Miyaura Coupling: Forging the Aryl-Aryl Bond
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids.[6][7] This reaction is particularly well-suited for the synthesis of 4-phenylcarbostyrils, allowing for the late-stage introduction of the phenyl group.
Causality in Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of a 4-halocarbostyril, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[7]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the 4-phenylcarbostyril product and regenerating the palladium(0) catalyst.[8]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling for 4-Phenylcarbostyril Synthesis [8]
-
Reaction Setup: In a reaction vessel, combine the 4-halocarbostyril, phenylboronic acid (1.1 equivalents), and a base such as cesium carbonate (2.5 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.1 equivalents), to the mixture and continue sparging for another 10 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C overnight.
-
Work-up and Purification: After cooling, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield |
| 4-Halocarbostyril | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 °C, overnight | Good to Excellent |
B. The Heck Reaction: A Powerful C-C Bond Forming Tool
The Heck reaction provides another elegant palladium-catalyzed method for the synthesis of 4-phenylcarbostyrils.[9][10] This reaction typically involves the coupling of an aryl halide with an alkene.[9] For the synthesis of 4-phenylcarbostyrils, an intramolecular Heck reaction is a particularly powerful strategy.[11][12]
Causality in Mechanism: The intramolecular Heck reaction follows a similar catalytic cycle to the Suzuki coupling, with the key difference being the nature of the coupling partner.
-
Oxidative Addition: The palladium(0) catalyst adds to an aryl halide precursor.
-
Carbopalladation: The palladium(II) intermediate then undergoes an intramolecular insertion into a suitably positioned double bond.
-
β-Hydride Elimination: A β-hydride is eliminated, forming the cyclized product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is reduced back to the active palladium(0) catalyst in the presence of a base.
Diagram: Intramolecular Heck Reaction Workflow
Caption: Workflow of the Intramolecular Heck Reaction.
A domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides has been reported as an efficient route to free NH 4-arylquinolin-2(1H)-ones.[13]
Protocol Outline: Domino Heck/Cyclization for 4-Aryl-2-quinolones [13]
-
Reactants: Combine methyl β-(2-acetamidophenyl)acrylate, an aryl iodide, and a base like potassium acetate in a suitable solvent such as DMF.
-
Catalyst: Add a palladium catalyst, for example, Pd(OAc)₂.
-
Reaction Conditions: Heat the mixture at 120 °C.
-
Work-up and Purification: After completion, the reaction is worked up and the product is purified to yield the 4-aryl-2-quinolone.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |
| Methyl β-(2-acetamidophenyl)acrylate | Aryl Iodide | Pd(OAc)₂ | KOAc | DMF | 120 °C | 11–80% |
III. Conclusion: A Synthesis of Strategy and Innovation
The synthesis of 4-phenylcarbostyril derivatives is a testament to the evolution of organic chemistry. From the foundational, thermally-driven cyclizations of Knorr and Conrad-Limpach to the elegant and highly selective palladium-catalyzed cross-couplings, the synthetic chemist now has a powerful arsenal of tools at their disposal. The choice of synthetic route will invariably depend on factors such as substrate availability, desired substitution patterns, and scalability. By understanding the underlying mechanisms and the critical parameters of each reaction, researchers can not only successfully synthesize these valuable scaffolds but also rationally design novel derivatives with enhanced pharmacological profiles, paving the way for the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. soc.chim.it [soc.chim.it]
- 13. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Phenyl-quinolin-2-ol
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1H-quinolin-2-one
Prepared by: Gemini, Senior Application Scientist
Foreword
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] From antibacterial to anticancer agents, the privileged nature of this heterocyclic system makes its derivatives prime candidates for drug discovery and development. This guide provides a comprehensive technical overview of a specific derivative, 4-Phenyl-1H-quinolin-2-one (also known as 4-phenylcarbostyril), intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structure, synthesis, physicochemical properties, and chemical reactivity, grounding our discussion in established scientific principles and field-proven insights to provide a self-validating and authoritative resource.
Molecular Structure and Nomenclature
The identity of a compound is fundamentally linked to its structure. For 4-Phenyl-1H-quinolin-2-one, this is complicated by the phenomenon of tautomerism, which is critical to understanding its reactivity and biological interactions.
Identification and Tautomerism
The compound is most accurately identified by its Chemical Abstracts Service (CAS) number and molecular formula.
-
CAS Number : 5855-57-2[3]
-
Molecular Formula : C₁₅H₁₁NO[3]
-
Synonyms : 4-Phenyl-quinolin-2-ol, 4-phenylcarbostyril, 4-phenyl-1,2-dihydroquinolin-2-one[3]
This molecule exists in a tautomeric equilibrium between the keto (lactam) form, 4-phenyl-1H-quinolin-2-one , and the enol (lactim) form, This compound . For quinolin-2-ones, the equilibrium overwhelmingly favors the thermodynamically more stable keto (amide) tautomer in both solid and solution phases, due to the stability of the cyclic amide and its ability to form strong intermolecular hydrogen-bonded dimers.[4]
Synthesis and Purification
While various methods exist for quinolinone synthesis, the Conrad-Limpach-Knorr synthesis provides a reliable and classical approach for preparing 4-substituted-1H-quinolin-2-ones. This method involves the condensation of an aniline with a β-ketoester followed by a thermal cyclization.
Proposed Synthetic Workflow: Conrad-Limpach-Knorr Synthesis
The causality behind this two-step process lies in first forming an enamine intermediate via nucleophilic attack of the aniline on the keto-carbonyl of the β-ketoester, followed by a high-temperature, intramolecular electrophilic cyclization onto the aniline ring to form the quinolinone core.
Step-by-Step Experimental Protocol
-
Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene. Add a catalytic amount of sulfuric acid (e.g., 2-3 drops). Reflux the mixture for 2-4 hours until the theoretical amount of water is collected. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude oil, ethyl 3-anilino-3-phenylacrylate, can be used directly in the next step.
-
Cyclization: In a high-temperature reaction vessel, add the crude intermediate to a high-boiling solvent like Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.
-
Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield pure 4-Phenyl-1H-quinolin-2-one.
-
Validation: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-Phenyl-1H-quinolin-2-one is not widely published, we can summarize key computed values.
| Property | Value | Source |
| Molecular Weight | 221.26 g/mol | [3] |
| Molecular Formula | C₁₅H₁₁NO | [3] |
| XLogP3-AA (Lipophilicity) | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Melting Point | Not experimentally determined. Isomer 2-phenylquinolin-4(1H)-one melts at 242-244 °C.[5] | N/A |
| Aqueous Solubility | Not experimentally determined. Expected to be low due to its aromatic nature and LogP value. | N/A |
Spectroscopic and Structural Characterization
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its downfield shift is characteristic and due to hydrogen bonding and the deshielding effect of the carbonyl group.[5]
-
δ 7.3-8.1 ppm (m, 9H): This complex multiplet region contains the protons from the phenyl ring at C4 and the four protons on the benzenoid ring of the quinolinone system. The proton at C5 is typically the most downfield of the quinolinone protons due to the anisotropic effect of the carbonyl group.[5]
-
δ ~6.4 ppm (s, 1H): This singlet is assigned to the vinyl proton at the C3 position. Its relative upfield position is characteristic of this scaffold.[5]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
δ ~165-175 ppm: The signal for the C2 carbonyl carbon (C=O). This is a key diagnostic peak. The value for the isomeric 2-phenylquinolin-4(1H)-one is ~177 ppm.[5]
-
δ ~140-150 ppm: Signals for the C4 and C8a quaternary carbons.
-
δ ~115-135 ppm: A cluster of signals corresponding to the remaining aromatic carbons of both the quinolinone and phenyl rings.
-
δ ~105-110 ppm: The signal for the C3 vinyl carbon.
Predicted Infrared (IR) Spectrum (KBr Pellet)
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the amide. Broadening is due to intermolecular hydrogen bonding.
-
~1650-1670 cm⁻¹ (strong): C=O stretching vibration of the cyclic amide (lactam). This is a very strong and sharp absorption.
-
~1500-1620 cm⁻¹: C=C stretching vibrations within the aromatic and quinolinone rings.
-
~700-800 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.
Predicted Mass Spectrum (EI)
-
m/z 221 (M⁺): The molecular ion peak, corresponding to the exact mass of the molecule.
-
Fragmentation: Expect losses of CO (m/z 193) and potentially fragmentation of the phenyl ring.
X-ray Crystallography Insights
No crystal structure has been published for 4-Phenyl-1H-quinolin-2-one. However, based on related structures like 2-phenylquinazoline, we can infer key structural features.[6][7] The quinolinone bicyclic system is expected to be largely planar. The phenyl ring at C4 will be twisted relative to this plane, with a dihedral angle likely in the range of 40-60° to minimize steric hindrance.[8] In the solid state, molecules would likely form hydrogen-bonded dimers via the N-H and C=O groups of the amide functionality.[9]
Thermal Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the stability and phase behavior of pharmaceutical compounds.
Differential Scanning Calorimetry (DSC)
A DSC experiment would reveal the melting point of the compound as a sharp endothermic peak.[10] It can also identify polymorphic transitions or decomposition events. A typical protocol involves heating a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[12] For 4-Phenyl-1H-quinolin-2-one, a TGA thermogram would be expected to show a flat baseline until the onset of thermal decomposition, likely above 250-300 °C, at which point a sharp drop in mass would occur. This analysis is crucial for determining the maximum processing temperature during formulation.
Chemical Reactivity
The chemical reactivity of 4-Phenyl-1H-quinolin-2-one is dictated by the interplay of its functional groups: the cyclic amide, the electron-rich benzenoid ring, and the phenyl substituent.
-
N-Alkylation/Acylation : The amide nitrogen can be deprotonated by a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate solubility and biological activity.[13]
-
Electrophilic Aromatic Substitution : The benzenoid ring (positions C5-C8) can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The amide group is an ortho-, para-director, activating the C6 and C8 positions.
-
Reactions at the C3 Position : The C3 position is susceptible to certain electrophilic reactions, such as Vilsmeier-Haack formylation or halogenation with reagents like N-bromosuccinimide (NBS).
Biological Significance and Applications
While specific biological data for 4-Phenyl-1H-quinolin-2-one is sparse, the broader class of quinolinone derivatives exhibits a vast range of pharmacological activities. They are recognized as privileged structures in drug discovery, with derivatives showing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1] The presence of the phenyl group at the C4 position is a common feature in many biologically active quinolines and may contribute to receptor binding through hydrophobic and π-stacking interactions. Therefore, 4-Phenyl-1H-quinolin-2-one serves as a valuable scaffold and starting material for the synthesis of new chemical entities with therapeutic potential.
Conclusion
4-Phenyl-1H-quinolin-2-one is a classic heterocyclic compound whose chemistry is defined by its stable keto-amide tautomer. Its synthesis is achievable through established organic chemistry reactions, and its structure presents multiple handles for chemical modification. This guide has provided a detailed overview of its known and predicted properties, offering a foundational resource for scientists working with this versatile scaffold. A comprehensive experimental validation of the predicted spectroscopic, thermal, and physicochemical properties represents a clear opportunity for future research in this area.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-methyl-sulfanyl-2-phenyl-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 13. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Spectroscopic Analysis of 4-Phenyl-quinolin-2-ol Derivatives: A Guide for Drug Discovery and Development
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic methodologies used in the structural elucidation and characterization of 4-Phenyl-quinolin-2-ol derivatives. This class of compounds is of significant interest due to its versatile scaffold, which appears in molecules with a wide range of biological activities. Our focus will be on the practical application and interpretation of key analytical techniques, emphasizing the rationale behind experimental choices to ensure data integrity and trustworthiness.
The this compound core exists in a tautomeric equilibrium with its 4-phenyl-1H-quinolin-2-one form. In the solid state and in most common solvents, the quinolin-2-one tautomer is predominantly favored. This structural nuance is fundamental to interpreting the spectroscopic data that follows.
Foundational Analysis: Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of molecular characterization, providing unambiguous confirmation of molecular weight and elemental composition. For this compound derivatives, it is the first-line technique to verify the success of a synthesis.
Expertise & Rationale
We employ High-Resolution Mass Spectrometry (HRMS) over standard MS for its ability to provide exact mass measurements to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental formula, a critical self-validating step that corroborates data from all other spectroscopic methods. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecular ion intact, usually as the protonated species [M+H]⁺.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The expected m/z for the protonated parent compound (C₁₅H₁₁NO) is 222.0914 [M+H]⁺.[1]
-
Validation: The experimentally observed m/z should be within 5 ppm of the calculated value to confirm the elemental composition.
Data Presentation: Characteristic Fragmentation
While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. The quinoline core exhibits predictable fragmentation pathways.
| Ion | Fragmentation Pathway | Typical Relative Abundance | Rationale |
| [M+H]⁺ | Molecular Ion | Base Peak | Confirms molecular weight. |
| [M - CO]+ | Loss of carbon monoxide from the quinolinone ring | Moderate | Characteristic of quinolin-2-one structures.[2] |
| [M - HCN]+ | Loss of hydrogen cyanide from the quinoline ring | Low to Moderate | A common fragmentation pattern for nitrogen-containing heterocycles.[3] |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For substituted this compound derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
Expertise & Rationale
The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily dissolves most quinolinone derivatives and its residual solvent peak does not typically interfere with key signals. Furthermore, the acidic N-H proton of the quinolinone tautomer is clearly observable in DMSO-d₆, providing direct evidence for the dominant tautomeric form.
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for complete structural assignment using NMR spectroscopy.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals include the downfield N-H proton and distinct aromatic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl (C=O) signal is a key diagnostic peak.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons for full, unambiguous assignment.[4][5]
Data Presentation: Typical NMR Chemical Shifts (in DMSO-d₆)
The following table summarizes expected chemical shifts for the parent 4-phenyl-quinolin-2(1H)-one. Substituents will alter these values predictably.[1]
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | N-H | ~11.7 | Broad Singlet | Acidic proton on nitrogen, characteristic of the quinolinone tautomer. |
| ¹H | H8 | ~8.1 | Doublet | Deshielded by proximity to the ring nitrogen and carbonyl group. |
| ¹H | H5, H6, H7 | 7.3 - 7.8 | Multiplets | Aromatic protons of the quinolinone ring system. |
| ¹H | Phenyl H | 7.5 - 7.6 | Multiplet | Protons on the C4-phenyl substituent. |
| ¹H | H3 | ~6.3 | Singlet | Olefinic proton adjacent to the carbonyl group. |
| ¹³C | C2 (C=O) | ~177 | Singlet | Carbonyl carbon, a key indicator of the quinolin-2-one form. |
| ¹³C | C4, C8a | 140 - 150 | Singlets | Quaternary carbons in the quinolinone ring. |
| ¹³C | Phenyl C | 127 - 135 | Multiple | Aromatic carbons of the phenyl ring. |
| ¹³C | C3 | ~107 | Singlet | Olefinic carbon at position 3. |
Vibrational and Electronic Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary data regarding functional groups and the electronic structure of the molecule.
Expertise & Rationale
IR Spectroscopy is invaluable for rapidly confirming the presence of key functional groups. The most diagnostic peak for this class of compounds is the C=O stretch of the quinolinone tautomer, which is typically strong and sharp. Its presence, coupled with a broad N-H stretch, provides compelling evidence for the dominant tautomer.
UV-Vis Spectroscopy probes the conjugated π-system. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of substituents, making it a useful tool for studying structure-property relationships within a library of derivatives.[6]
Mandatory Visualization: Spectroscopic Characterization Workflow
Caption: Integrated workflow for the complete characterization of derivatives.
Experimental Protocols
FT-IR (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.
-
Dilute the stock solution to a final concentration of ~10 µM.
-
Use a quartz cuvette to measure the absorbance spectrum from approximately 200 to 500 nm.
Data Presentation: Key Spectroscopic Features
| Technique | Feature | Expected Range/Value | Significance |
| FT-IR | N-H Stretch | 3200 - 2800 cm⁻¹ (broad) | Confirms presence of N-H bond in the quinolinone. |
| FT-IR | C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | Diagnostic for the quinolin-2-one tautomer.[7] |
| FT-IR | C=C/C=N Stretch | 1600 - 1450 cm⁻¹ (multiple) | Aromatic and heterocyclic ring vibrations. |
| UV-Vis | π → π* Transitions | 250 - 350 nm (multiple bands) | Characteristic of the extended conjugated system. |
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chempap.org [chempap.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Understanding the Molecular Architecture through NMR
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Phenyl-quinolin-2-ol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of bioactive molecules is paramount. This compound, a member of the quinolinone class of heterocyclic compounds, has garnered significant interest due to the wide range of biological activities exhibited by its derivatives, including anticancer and antibacterial properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into its unique spectral features and a robust protocol for data acquisition.
The chemical structure of this compound, with its fused bicyclic system and a phenyl substituent, gives rise to a distinct set of signals in its NMR spectra. The tautomeric equilibrium between the -ol and -one forms heavily favors the 2-quinolone tautomer, a characteristic feature of this heterocyclic system. The following analysis is based on the 2-quinolone tautomer, 4-phenyl-1,2-dihydroquinolin-2-one.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the compound and has a well-characterized residual solvent peak.[3][4]
Key features of the ¹H NMR spectrum include a downfield singlet for the N-H proton, a singlet for the proton at the C3 position, and a series of multiplets in the aromatic region corresponding to the protons of the quinolinone core and the phenyl ring.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=bold];
// Define nodes with positions N1 [label="N", pos="0,0.75!"]; C2 [label="C2", pos="-1.2,0!"]; O_C2 [label="O", pos="-2.2,0.5!"]; C3 [label="C3", pos="-1.2,-1.2!"]; C4 [label="C4", pos="0,-1.95!"]; C4a [label="C4a", pos="1.2,-1.2!"]; C5 [label="C5", pos="2.4,-1.2!"]; C6 [label="C6", pos="2.4,0!"]; C7 [label="C7", pos="1.2,1.2!"]; C8 [label="C8", pos="0,1.95!"]; C8a [label="C8a", pos="1.2,0!"]; H_N1 [label="H", pos="-0.5,1.2!"]; H3 [label="H3", pos="-2.2,-1.7!"]; H5 [label="H5", pos="3.4,-1.7!"]; H6 [label="H6", pos="3.4,0.5!"]; H7 [label="H7", pos="1.2,2.2!"]; H8 [label="H8", pos="-0.5,2.9!"];
// Phenyl Ring C1_prime [label="C1'", pos="-0.5,-3.2!"]; C2_prime [label="C2'", pos="-1.7,-3.9!"]; C3_prime [label="C3'", pos="-1.7,-5.1!"]; C4_prime [label="C4'", pos="-0.5,-5.8!"]; C5_prime [label="C5'", pos="0.7,-5.1!"]; C6_prime [label="C6'", pos="0.7,-3.9!"]; H2_prime [label="H2'", pos="-2.7,-3.9!"]; H3_prime [label="H3'", pos="-2.7,-5.1!"]; H4_prime [label="H4'", pos="-0.5,-6.8!"]; H5_prime [label="H5'", pos="1.7,-5.1!"]; H6_prime [label="H6'", pos="1.7,-3.9!"];
// Quinolinone Core Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- O_C2 [style=double];
// Phenyl Ring Bonds C4 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;
// C-H Bonds N1 -- H_N1; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; }
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | ~11.72 | s | - |
| H8 | ~8.10 | dd | 8.1, 1.1 |
| H2', H6' | ~7.83 | dd | 6.6, 2.9 |
| H5 | ~7.77 | d | 8.3 |
| H7 | ~7.67 | m | - |
| H3', H4', H5' | ~7.59 | m | - |
| H6 | ~7.34 | t | 7.2 |
| H3 | ~6.34 | s | - |
Note: The chemical shifts and coupling constants are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives. Actual values may vary slightly depending on experimental conditions.[3]
Interpretation of the ¹H NMR Spectrum:
-
NH Proton (~11.72 ppm): The proton attached to the nitrogen appears as a broad singlet at a very downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent.
-
Aromatic Protons (7.34 - 8.10 ppm): The protons on the quinolinone and phenyl rings resonate in this region.
-
H8 (~8.10 ppm): This proton is deshielded by the anisotropic effect of the carbonyl group, causing it to appear at the lowest field in the aromatic region. It appears as a doublet of doublets due to coupling with H7 (ortho coupling) and H6 (meta coupling).[5]
-
H5 (~7.77 ppm): This proton is also deshielded and appears as a doublet due to ortho coupling with H6.
-
H2', H6' (~7.83 ppm): These protons on the phenyl ring are in the ortho position to the quinolinone core and are deshielded. They appear as a doublet of doublets.
-
H7, H3', H4', H5' (~7.59 - 7.67 ppm): These protons often appear as a complex multiplet due to overlapping signals and similar chemical environments.
-
H6 (~7.34 ppm): This proton appears as a triplet due to coupling with both H5 and H7.
-
-
H3 Proton (~6.34 ppm): The proton at the C3 position is a vinyl proton and appears as a sharp singlet. Its upfield shift compared to the other aromatic protons is characteristic of its position in the heterocyclic ring.[1]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6]
Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C2 (C=O) | ~176.9 |
| C8a | ~149.9 |
| C4 | ~140.5 |
| C1' | ~134.2 |
| C7 | ~131.8 |
| C4' | ~130.4 |
| C2', C6' | ~129.0 |
| C3', C5' | ~127.4 |
| C5 | ~124.9 |
| C8 | ~124.7 |
| C6 | ~123.2 |
| C4a | ~118.7 |
| C3 | ~107.3 |
Note: The chemical shifts are approximate values based on literature data for 4-phenyl-2-quinolone and its derivatives.[3]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C2, ~176.9 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and appears at a very low field, which is characteristic of amide carbonyls.[7]
-
Aromatic and Olefinic Carbons (107.3 - 149.9 ppm): The remaining carbons of the quinolinone and phenyl rings resonate in this range.
-
Quaternary carbons (C4, C4a, C8a, C1') generally show weaker signals compared to protonated carbons.
-
The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic systems. For instance, carbons adjacent to the nitrogen (C8a) and the carbonyl group are significantly deshielded.
-
The C3 carbon appears at a relatively upfield position (~107.3 ppm) for an sp² hybridized carbon, which is a characteristic feature of the 2-quinolone system.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024-4096) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Perform peak picking on both spectra to identify the precise chemical shifts of all signals.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of all proton and carbon signals. The provided experimental protocol outlines a systematic approach to acquiring high-quality NMR data, which is fundamental for the structural characterization and purity assessment of this important class of compounds in a research and drug development setting.
References
- 1. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. acdlabs.com [acdlabs.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mechanism of Action of 2-Phenylquinoline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of the 2-Phenylquinoline Scaffold
The 2-phenylquinoline core is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its rigid, planar structure, combined with the vast possibilities for substitution on both the quinoline and phenyl rings, allows for the fine-tuning of electronic and steric properties to engage a wide range of biological targets. This guide provides a deep dive into the multifaceted mechanisms of action of 2-phenylquinoline derivatives, offering field-proven insights into their antiviral, anticancer, and anti-inflammatory activities. We will explore the molecular interactions that drive their efficacy and provide detailed experimental frameworks for their characterization, empowering researchers to navigate the complexities of drug discovery in this promising chemical space.
Chapter 1: Antiviral Mechanisms of Action
The emergence of novel viral threats has catalyzed the search for broad-spectrum antiviral agents. Certain 2-phenylquinoline derivatives have demonstrated notable efficacy, particularly against coronaviruses, by targeting key viral enzymes essential for replication.
Inhibition of Viral Helicases: A Prime Target
A critical enzyme in the replication cycle of many viruses, including SARS-CoV-2, is the nsp13 helicase. This enzyme is responsible for unwinding the viral RNA genome, a necessary step for its replication and transcription. The high degree of conservation of this enzyme across different coronaviruses makes it an attractive target for developing pan-antiviral therapies.
Select 2-phenylquinoline compounds have been identified as potent inhibitors of the SARS-CoV-2 nsp13 helicase.[1][2] These compounds are thought to bind to the enzyme, interfering with its ATPase-dependent unwinding activity. The inhibition of helicase function effectively halts viral replication. For instance, compound 6g (a 2-phenylquinoline with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position) has been shown to potently inhibit SARS-CoV-2 helicase activity.[1][2]
The rationale for choosing a Fluorescence Resonance Energy Transfer (FRET)-based assay is its high sensitivity and suitability for high-throughput screening.[3][4] This method provides a real-time measurement of the enzyme's unwinding activity.
Protocol:
-
Substrate Preparation: A dual-labeled DNA or RNA substrate is prepared. This consists of a longer strand with a 5' overhang (for helicase loading) and a shorter, complementary strand. A fluorophore (e.g., Cy3) is attached to one strand, and a quencher (e.g., BHQ-2) to the other in close proximity, resulting in quenched fluorescence.
-
Reaction Setup: The nsp13 enzyme is pre-incubated with the 2-phenylquinoline test compound in a 384-well plate.
-
Initiation: The FRET substrate is added to the wells to initiate the reaction.
-
Measurement: As the helicase unwinds the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This is measured over time using a plate reader.
-
Data Analysis: The initial reaction velocity is calculated. The percentage of inhibition is determined by comparing the velocity in the presence of the compound to a DMSO control. IC50 values are then calculated from dose-response curves.
Caption: Workflow for a FRET-based helicase inhibition assay.
Modulation of Autophagy
Autophagy is a cellular degradation process that some viruses hijack for their replication. While some quinoline analogs like chloroquine are known to inhibit autophagy, studies on 2-phenylquinolines suggest that their antiviral effect is not primarily due to this mechanism.[1][2] However, it is a relevant pathway to investigate for a comprehensive understanding.
The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be visualized as puncta (dots) within the cell.
Protocol:
-
Cell Culture: VeroE6 cells are cultured on coverslips.
-
Treatment: Cells are treated with the 2-phenylquinoline compound for a specified time. Chloroquine is used as a positive control.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against LC3. A fluorescently labeled secondary antibody is then used. Nuclei are counterstained with DAPI.
-
Imaging: Cells are visualized using a confocal microscope.
-
Quantification: The number of LC3 puncta per cell is quantified using image analysis software. An increase in puncta suggests inhibition of autophagosome-lysosome fusion.
Chapter 2: Anticancer Mechanisms of Action
2-Phenylquinoline derivatives exhibit a broad spectrum of anticancer activities through diverse mechanisms, including targeting nucleic acid secondary structures, direct DNA interaction, and inhibition of key signaling proteins.
Targeting G-Quadruplexes
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are often found in the promoters of oncogenes and at telomeres, making them attractive targets for cancer therapy. Stabilization of these structures can inhibit transcription of oncogenes and interfere with telomere maintenance.
Certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been shown to be potent G4 ligands.[5] These compounds bind to and stabilize G4 structures, leading to antiproliferative effects in cancer cell lines.
This assay is a reliable method to screen for and characterize the stabilizing effect of ligands on G-quadruplexes. The principle is that a ligand-stabilized G4 will have a higher melting temperature (Tm).
Protocol:
-
Probe Design: A G4-forming oligonucleotide is labeled with a FRET pair (a fluorophore and a quencher) at its ends. In the folded G4 conformation, the ends are in proximity, leading to high FRET (low fluorescence).
-
Assay Setup: The labeled oligonucleotide is placed in a 96-well plate with a potassium-containing buffer to facilitate G4 formation. The test compound is added.
-
Melting Curve Analysis: The plate is heated in a real-time PCR machine, and fluorescence is measured at increasing temperatures.
-
Data Analysis: As the G4 unfolds (melts), the FRET pair separates, and fluorescence increases. The Tm is the temperature at which 50% of the G4s are unfolded. A significant increase in Tm in the presence of the compound indicates stabilization.
Caption: Principle of the G-quadruplex FRET-melting assay.
DNA Intercalation
The planar aromatic system of the 2-phenylquinoline scaffold allows some derivatives to act as DNA intercalators. This mode of action involves the insertion of the planar moiety between the base pairs of the DNA double helix.
DNA intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. For intercalation to occur, the phenyl ring generally needs to be coplanar with the quinoline ring.[3][6]
These spectroscopic methods are used to study the binding of compounds to DNA.
Protocol:
-
DNA Preparation: A solution of calf thymus DNA (CT-DNA) is prepared in a suitable buffer.
-
UV-Vis Titration: A solution of the 2-phenylquinoline compound is titrated with increasing concentrations of CT-DNA. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).
-
Fluorescence Titration: The intrinsic fluorescence of the compound is monitored as increasing amounts of CT-DNA are added. Intercalation can lead to either quenching or enhancement of fluorescence, depending on the compound and its environment within the DNA.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Several 2-phenylquinoline and related quinazolinone derivatives have been developed as kinase inhibitors.[7][8]
These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This can block signaling pathways involved in cell proliferation, survival, and angiogenesis. Kinases targeted by quinoline-type compounds include CDK9, Akt, EGFR, and VEGFR-2.[9]
Protocol:
-
Reagents: Recombinant kinase, substrate (peptide or protein), and ATP are required.
-
Reaction: The kinase is incubated with the test compound and the substrate in a buffer. The reaction is initiated by adding ATP.
-
Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Analysis: The percentage of kinase activity inhibition is calculated, and IC50 values are determined from dose-response curves.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2-Phenylquinazolinone | CDK9 | 3.4 | [8] |
| 2-Phenylquinazolinone | Akt | 1.6 | [8] |
| Quinazoline-isatin hybrid | EGFR | 0.083 | [9] |
| Quinazoline-isatin hybrid | VEGFR-2 | 0.076 | [9] |
Table 1: Examples of Kinase Inhibitory Activity of Quinoline-Related Compounds.
Chapter 3: Anti-inflammatory Mechanisms of Action
Chronic inflammation is implicated in a wide range of diseases. 2-Phenylquinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.
Certain 2-(4-phenylquinoline-2-yl)phenol derivatives are potent and selective inhibitors of COX-2.[10] By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.
Protocol:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Setup: The enzyme is incubated with the test compound and heme (a cofactor) in a reaction buffer.
-
Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured. This is typically done using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
| Compound Derivative | Target | IC50 (µM) | Reference |
| 2-(4-phenylquinoline-2-yl)phenol (4h) | COX-2 | 0.026 | [10] |
| 2-(4-phenylquinoline-2-yl)phenol (4j) | COX-2 | 0.102 | [10] |
Table 2: In Vitro COX-2 Inhibitory Activity of 2-Phenylquinoline Derivatives.
Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Some quinoline derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB p65 subunit.
Caption: Proposed mechanism of NF-κB inhibition by 2-phenylquinoline compounds.
This is a widely used cell-based assay to measure the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: A cell line (e.g., HEK293) is transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with the 2-phenylquinoline compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured with a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated by comparing the luminescence in compound-treated cells to that in stimulated, untreated cells.
Conclusion: A Scaffold of Opportunity
The 2-phenylquinoline scaffold has proven to be a remarkably fertile ground for the discovery of bioactive compounds. The diverse mechanisms of action, spanning antiviral, anticancer, and anti-inflammatory activities, highlight the chemical versatility of this core structure. The ability to target distinct molecular entities—from viral enzymes and nucleic acid structures to protein kinases and key inflammatory mediators—underscores the potential for developing novel therapeutics for a wide range of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for further research and development, enabling scientists to unlock the full therapeutic potential of 2-phenylquinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology Strategies to Study Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Quinoline and Quinolinone Alkaloids
Abstract: Quinoline and quinolinone alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide spectrum of profound biological activities. Their significance in drug discovery and development, exemplified by the antimalarial drug quinine and the anticancer agent camptothecin, necessitates a thorough understanding of their natural origins, biosynthetic pathways, and the methodologies required for their isolation and characterization. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the primary natural sources of these alkaloids, from the plant kingdom to microbial producers. It further elucidates the core biosynthetic routes, particularly the pivotal role of anthranilic acid, and presents a comprehensive, field-proven protocol for their extraction and purification. The guide aims to bridge foundational knowledge with practical application, serving as an essential resource for the scientific community engaged in natural product chemistry and pharmacology.
Principal Natural Sources of Quinoline and Quinolinone Alkaloids
Quinoline and quinolinone alkaloids are not confined to a single biological domain; they are synthesized by a remarkable diversity of organisms, including plants, microorganisms, and even some animals.[1][2]
Plant-Derived Alkaloids
Plants remain the most prolific and historically significant source of these compounds. Several plant families are particularly renowned for their rich and varied quinoline alkaloid content.
-
Rutaceae (Rue Family): This family is a veritable treasure trove of quinoline and, particularly, furoquinoline alkaloids.[1][3] Genera such as Galipea, Choisya, and Haplophyllum produce a wide array of these compounds, many of which exhibit antifungal, antibacterial, and antiparasitic properties.[1][3] Notable examples include dictamnine, skimmianine, and γ-fagarine.[3][4] The extensive use of these plants in traditional medicine often correlates with their high alkaloid content.[3]
-
Rubiaceae (Coffee Family): The Rubiaceae family is distinguished as the source of the most famous quinoline alkaloid, quinine.[1] The bark of Cinchona trees (Cinchona officinalis, Cinchona ledgeriana) is the exclusive natural source of quinine and its diastereomer, quinidine, which were the first effective treatments for malaria.[1][5] These are often referred to as Cinchona alkaloids, a group that also includes cinchonine and cinchonidine.[2][6]
-
Nyssaceae (Tupelo Family): The Chinese "Happy Tree," Camptotheca acuminata, is the primary natural source of camptothecin, a potent quinoline alkaloid with significant anticancer activity.[][8][9] Camptothecin and its derivatives, such as topotecan and irinotecan, function by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication, making them vital tools in oncology.[][9] Other plant families, such as Icacinaceae, also contain species that produce camptothecin.[10]
Microbial-Derived Alkaloids
In recent decades, microorganisms have emerged as a significant and largely untapped source of novel quinoline and quinolinone alkaloids.[1]
-
Bacteria: The genus Pseudomonas, particularly the opportunistic pathogen Pseudomonas aeruginosa, is a well-documented producer of 2-alkyl-4(1H)-quinolones (AQs).[11][12] These molecules, such as 2-heptyl-4-quinolone, are not only antimicrobial but also function as quorum-sensing signal molecules, regulating gene expression related to virulence.[12][13] The discovery of these signaling roles has opened new avenues for anti-infective therapies targeting bacterial communication.
-
Fungi: Fungi, including species from the genera Penicillium and Aspergillus, also synthesize quinoline alkaloids.[1][14][15] Marine fungi, in particular, are being explored as a source of novel bioactive compounds.[16] For instance, the fungus Penicillium spathulatum has been shown to produce isoquinoline alkaloids with antibacterial activity.[14] A deep-sea-derived Aspergillus species was found to produce 2-(quinoline-8-carboxamido)benzoic acid, which has shown neuroprotective properties.[15]
Animal-Derived Alkaloids
While less common, quinoline alkaloids are also found in the animal kingdom, where they often serve as defensive agents.[1] A notable example is the Peruvian fire stick insect (Oreophoetes peruana), which exudes a fluid containing quinoline alkaloids to deter predators.[1] Another example includes pumiliotoxin C, found in the skin of the Panamanian poison frog Dendrobates pumilio.[17]
Biosynthesis of Quinoline and Quinolinone Alkaloids
The biosynthesis of the quinoline ring system in nature predominantly proceeds through pathways originating from the amino acid tryptophan. Anthranilic acid, an intermediate in tryptophan metabolism, is the key precursor for the vast majority of these alkaloids.[2][18]
The general biosynthetic logic involves the condensation of anthranilic acid (or a derivative like 3-hydroxyanthranilic acid) with a second molecule, typically malonyl-CoA or a terpenoid unit, followed by cyclization and subsequent modifications.[19]
-
Anthranilic Acid Pathway: In many bacteria and plants of the Rutaceae family, anthranilic acid is activated (e.g., as anthraniloyl-CoA) and undergoes a Claisen-like condensation with malonyl-CoA. The resulting intermediate then cyclizes to form the foundational 4-hydroxy-2-quinolone structure. Subsequent enzymatic modifications such as alkylation, hydroxylation, and methoxylation generate the vast diversity of observed structures.
-
Tryptophan-Terpenoid Pathway: The biosynthesis of more complex alkaloids like the Cinchona alkaloids (e.g., quinine) and camptothecin follows a more intricate route. This pathway involves the condensation of tryptamine (derived from tryptophan) with the monoterpenoid secologanin to form strictosidine, a central intermediate for all monoterpene indole alkaloids.[8][20][21] A complex series of enzymatic rearrangements, cyclizations, and oxidative steps then transforms strictosidine into the characteristic quinoline scaffold of these important drugs.[][22] Recent research has revealed that for Cinchona alkaloids, the characteristic methoxy group is introduced very early in the pathway, at the tryptamine stage, rather than as a late-stage modification.[23]
Caption: Generalized biosynthetic pathways of quinoline alkaloids.
Methodology for Extraction, Isolation, and Purification
The isolation of quinoline alkaloids from their natural matrix is a critical step for structural elucidation, pharmacological testing, and drug development. The fundamental chemical property exploited in most extraction protocols is the basicity of the nitrogen atom within the quinoline ring.[24]
Rationale for Method Selection
The choice of extraction method is dictated by the physicochemical properties of alkaloids. In their free base form, alkaloids are generally soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, ether) and poorly soluble in water.[25] Conversely, when protonated to form salts (typically by treatment with an acid), their polarity increases, rendering them soluble in aqueous and alcoholic solutions.[25] This differential solubility is the cornerstone of the classic acid-base extraction technique. Modern methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are increasingly employed to improve efficiency and reduce solvent consumption.[26][27]
Step-by-Step General Protocol for Extraction and Isolation
This protocol provides a robust framework for the extraction and purification of quinoline alkaloids from a dried plant matrix (e.g., bark, leaves).
Step 1: Sample Preparation
-
Action: Grind the dried and authenticated plant material into a fine powder (e.g., 20-40 mesh).
-
Causality: Increasing the surface area of the plant material enhances the efficiency of solvent penetration, leading to a more exhaustive extraction of the target alkaloids.[25]
Step 2: Defatting (Optional but Recommended)
-
Action: Macerate or percolate the plant powder with a nonpolar solvent such as n-hexane or petroleum ether for several hours. Discard the solvent.
-
Causality: This step removes lipids, waxes, and chlorophyll. These nonpolar compounds can interfere with subsequent liquid-liquid partitioning and chromatographic separation, and their removal results in a cleaner crude extract.
Step 3: Basification and Extraction
-
Action: Moisten the defatted plant powder with a basic aqueous solution (e.g., 10% ammonium hydroxide or sodium carbonate) to achieve a pH of 9-10. Pack the material into a percolator or use a Soxhlet apparatus and extract exhaustively with a moderately polar organic solvent like dichloromethane (DCM) or chloroform.
-
Causality: Basification converts the alkaloid salts naturally present in the plant tissue into their free base form. This deprotonation makes the alkaloids neutral and thus soluble in the organic solvent, allowing them to be efficiently extracted from the solid matrix.[24]
Step 4: Acidic Extraction (Liquid-Liquid Partitioning)
-
Action: Concentrate the organic extract from Step 3 under reduced pressure. Resuspend the resulting residue in the same organic solvent and transfer it to a separatory funnel. Extract this organic phase multiple times with a dilute aqueous acid (e.g., 5% sulfuric acid or hydrochloric acid).
-
Causality: The acidic solution protonates the basic nitrogen atom of the alkaloids, forming their corresponding salts. These salts are polar and preferentially partition into the aqueous phase, leaving neutral, non-alkaloidal impurities behind in the organic phase. This is a crucial purification step.
Step 5: Liberation and Recovery of Crude Alkaloids
-
Action: Combine the acidic aqueous extracts from Step 4. Cool the solution in an ice bath and carefully add a concentrated base (e.g., ammonium hydroxide) dropwise with stirring until the solution is strongly alkaline (pH 9-10). This will often result in the precipitation of the alkaloids. Extract this basic aqueous solution multiple times with a fresh organic solvent (DCM or chloroform).
-
Causality: Re-basification deprotonates the alkaloid salts, converting them back to their free base form. This decreases their aqueous solubility, causing them to either precipitate or partition back into the organic solvent.
Step 6: Final Processing
-
Action: Combine the organic extracts from Step 5. Wash with distilled water to remove residual base, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Step 7: Chromatographic Purification
-
Action: Subject the crude alkaloid extract to chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography (CC): Often the first step, using silica gel or alumina as the stationary phase with a gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate, followed by DCM-methanol).
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC with reverse-phase (C18) or normal-phase columns is employed.
-
-
Causality: These techniques separate the individual alkaloids based on their differential polarity and affinity for the stationary phase, allowing for the isolation of pure compounds for structural elucidation and bioactivity screening.
Caption: General workflow for alkaloid extraction and purification.
Biological and Pharmacological Significance
Quinoline and quinolinone alkaloids are renowned for their diverse and potent biological activities, which have been the driving force behind decades of research.[9][28][29] Their therapeutic applications span a wide range of diseases, from infectious diseases to cancer.[1][28]
| Alkaloid | Representative Source(s) | Key Biological Activity | Reference(s) |
| Quinine | Cinchona spp. | Antimalarial (inhibits heme detoxification in Plasmodium) | [1] |
| Quinidine | Cinchona spp. | Antimalarial, Antiarrhythmic | [1][2] |
| Camptothecin | Camptotheca acuminata | Anticancer (Topoisomerase I inhibitor) | [][9] |
| Skimmianine | Rutaceae family | Anti-Alzheimer (potential), Antifungal | [3] |
| Dictamnine | Rutaceae family | Antibacterial, Phototoxic | [3] |
| 2-Heptyl-4-quinolone | Pseudomonas aeruginosa | Antibacterial, Quorum Sensing Signal | [11][12] |
| Chimanine B/D | Galipea longiflora | Antileishmanial | [1] |
This table highlights just a few examples of the pharmacological relevance of this class of natural products. The structural diversity of quinoline alkaloids provides a rich scaffold for medicinal chemists to explore in the search for new therapeutic agents.[9][28] The continued exploration of new natural sources, combined with advances in synthetic chemistry and biotechnological production, ensures that quinoline and quinolinone alkaloids will remain a cornerstone of drug discovery for the foreseeable future.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. phytojournal.com [phytojournal.com]
- 8. Camptothecin - Wikipedia [en.wikipedia.org]
- 9. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a natural quinoline alkaloid isolated from the deep-sea-derived fungus and its potential as a therapeutic for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Alkyl, aryl, alkylarylquinoline, and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 26. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 27. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
The Friedländer Synthesis: A Comprehensive Technical Guide to Quinoline Derivatives for Advanced Research and Drug Development
Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Chemistry
Since its discovery by Paul Friedländer in 1882, the Friedländer synthesis has remained a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold.[1][2][3] Quinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Their applications also extend to materials science, where they are utilized in the development of dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). This guide offers an in-depth exploration of the Friedländer synthesis, from its core mechanistic principles to modern catalytic advancements and practical experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Principles: Understanding the Chemical Causality
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone or an ester.[1][8][9] This reaction, which can be catalyzed by either acids or bases, culminates in the formation of a substituted quinoline ring through a cyclodehydration process.[1][3]
Reaction Mechanism: A Tale of Two Pathways
The precise mechanism of the Friedländer synthesis can proceed through two viable pathways, the preferred route often depending on the specific reactants and reaction conditions.[9][10]
-
The Aldol-First Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[1][11] The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the aromatic quinoline ring.
-
The Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant.[9][10] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
The Conrad-Limpach Synthesis of 2-Methylquinolin-4-ols: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Among the numerous synthetic routes to this privileged heterocycle, the Conrad-Limpach synthesis, first reported in 1887, remains a highly relevant and powerful method for the preparation of 4-hydroxyquinolines (also known as quinolin-4-ones).[2][5][6][7][8] This in-depth guide provides a comprehensive technical overview of the Conrad-Limpach synthesis, with a specific focus on the preparation of 2-methylquinolin-4-ol. We will delve into the reaction mechanism, provide field-proven experimental protocols, discuss critical process parameters, and explore the causality behind experimental choices to empower researchers in the efficient and successful application of this classic, yet indispensable, reaction.
Introduction: The Significance of the 2-Methylquinolin-4-ol Moiety
The 2-methylquinolin-4-ol core is a key pharmacophore found in numerous biologically active molecules. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the development of novel therapeutics.[3][4] The Conrad-Limpach synthesis offers a direct and reliable route to this valuable scaffold from readily available starting materials: an aniline and ethyl acetoacetate.[6] Understanding the nuances of this reaction is paramount for chemists aiming to synthesize libraries of quinoline-based compounds for drug discovery programs.
The Core Reaction: Mechanism and Regioselectivity
The Conrad-Limpach synthesis is a two-stage process: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[6][7][9]
Stage 1: Formation of the Enamine Intermediate
The reaction commences with the acid-catalyzed condensation of aniline with ethyl acetoacetate. The aniline nitrogen can attack one of two electrophilic centers in ethyl acetoacetate: the ketone carbonyl or the ester carbonyl. The regiochemical outcome is highly dependent on the reaction temperature.
-
Kinetic Control (Conrad-Limpach Pathway): At lower temperatures (typically room temperature to around 100°C), the reaction is under kinetic control, and the more reactive ketone carbonyl is preferentially attacked.[6][10] This leads to the formation of a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate, ethyl β-anilinocrotonate.[6][11] This intermediate is the direct precursor to the desired 4-hydroxyquinoline product.
-
Thermodynamic Control (Knorr Pathway): At higher temperatures (approximately 140°C or above), the reaction favors the thermodynamically more stable product.[6] Under these conditions, the aniline attacks the less reactive ester carbonyl, leading to the formation of an acetoacetanilide. This anilide, upon cyclization, yields the isomeric 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.[6][12]
Therefore, careful temperature control during the initial condensation is crucial for directing the synthesis towards the desired 2-methylquinolin-4-ol.
Stage 2: Thermal Cyclization
The second stage is the rate-determining step and involves the high-temperature intramolecular cyclization of the enamine intermediate.[6] This electrocyclic ring-closing reaction requires significant thermal energy (typically around 250°C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[1][6] The mechanism proceeds through the following key steps:
-
Enolization: The enamine tautomerizes to its enol form.
-
Electrocyclic Ring Closure: The enol undergoes a 6π-electrocyclization, forming a new carbon-carbon bond between the aniline ring and the enol.[6][8]
-
Elimination and Aromatization: The resulting intermediate eliminates a molecule of ethanol, followed by a proton transfer to rearomatize the quinoline ring system, yielding the final 2-methylquinolin-4-ol product.[6][8][9]
It is important to note that 2-methylquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 2-methyl-1,4-dihydroquinolin-4-one. The quinolone (keto) form is generally considered to be the predominant tautomer.[6]
Field-Proven Experimental Protocol
This protocol is a robust, two-step procedure for the synthesis of 2-methylquinolin-4-ol, optimized for both yield and purity.
Part A: Synthesis of Ethyl β-Anilinocrotonate
Materials:
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Glacial acetic acid (catalytic amount)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (1.0 eq), ethyl acetoacetate (1.05 eq), and toluene (approx. 2 mL per gram of aniline).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-anilinocrotonate is a viscous oil or low-melting solid and is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water drives the equilibrium towards the formation of the enamine, maximizing the yield of the intermediate.
-
Catalytic Acid: A small amount of acid catalyzes the initial condensation reaction. While strong acids like HCl or H2SO4 can be used, acetic acid is often sufficient and less harsh.[13]
-
No Purification of Intermediate: The enamine intermediate is often an oil and can be difficult to purify by standard methods like crystallization. As it is the direct precursor for the next step, carrying it forward crude is efficient, provided the initial reaction has gone to completion.
Part B: Thermal Cyclization to 2-Methylquinolin-4-ol
Materials:
-
Crude ethyl β-anilinocrotonate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Petroleum ether or hexanes
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, heat a sufficient volume of the high-boiling solvent to 250-260°C.[6][14]
-
Slowly add the crude ethyl β-anilinocrotonate from Part A to the hot, stirred solvent. Ethanol will begin to distill off as the cyclization occurs.[14]
-
Maintain the temperature at 250-260°C for 15-30 minutes after the addition is complete.[14]
-
Allow the reaction mixture to cool to below 100°C. The product will often precipitate from the solvent upon cooling.[13]
-
Dilute the cooled mixture with a low-polarity solvent like petroleum ether or hexanes to further precipitate the product and to reduce the viscosity of the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether or hexanes to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, often with the addition of activated charcoal to remove colored impurities.[14]
Causality Behind Experimental Choices:
-
High-Boiling Solvent: Achieving the requisite ~250°C for cyclization without a solvent often leads to decomposition and low yields.[2][6] An inert, high-boiling solvent provides uniform heat transfer and minimizes charring.[1][2][6] Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common choice as it is a liquid at room temperature, though it can have an unpleasant odor.[1][15]
-
Slow Addition: Adding the enamine slowly to the pre-heated solvent allows for better control of the reaction and the distillation of ethanol as it forms, driving the reaction to completion.
-
Washing with Hydrocarbons: High-boiling aromatic ethers or mineral oil are difficult to remove from the product. Thorough washing with a non-polar solvent in which the product is insoluble is critical for obtaining a clean final compound.
Critical Parameters and Optimization
The success of the Conrad-Limpach synthesis hinges on the careful control of several key parameters.
| Parameter | Recommended Range/Condition | Impact on Reaction | Rationale & Field Insights |
| Condensation Temperature | Room Temperature to 100°C | Regioselectivity | Staying below ~110°C is critical to favor the kinetic enamine product for 4-hydroxyquinoline synthesis and avoid the thermodynamic anilide (Knorr product).[6] |
| Cyclization Temperature | 240 - 260°C | Reaction Rate & Yield | This high temperature is necessary to overcome the activation energy for the electrocyclic ring closure.[6][13] Temperatures that are too low will result in an incomplete reaction, while excessive heat can lead to decomposition. |
| Solvent for Cyclization | High-boiling, inert (e.g., Dowtherm A, diphenyl ether, 1,2,4-trichlorobenzene) | Yield & Product Purity | Significantly improves yields (up to 95%) compared to neat reactions by preventing decomposition and ensuring even heating.[1][6] Recent studies have identified less expensive and less odorous alternatives like 2,6-di-tert-butylphenol.[1] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Product Purity | At the high temperatures required for cyclization, an inert atmosphere can prevent oxidative side reactions, leading to a cleaner product.[13] |
| Purity of Aniline | Freshly distilled | Yield & Purity | Aniline is prone to oxidation, which can introduce colored impurities that are difficult to remove from the final product. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclization | Insufficient temperature; reaction time too short; decomposition. | Ensure the reaction temperature is consistently maintained at ~250°C. Use a high-boiling, inert solvent.[13] Consider running the reaction under an inert atmosphere. |
| Formation of Knorr Product (2-hydroxyquinoline) | Condensation temperature was too high. | Maintain the temperature of the initial aniline and ethyl acetoacetate condensation below 110°C, ideally at room temperature or with gentle heating. |
| Dark, Tar-like Product | Decomposition at high temperature; oxidation of aniline. | Use a high-boiling solvent for the cyclization step.[2][6] Ensure the starting aniline is pure and consider running the reaction under an inert atmosphere.[13] |
| Difficulty Removing High-Boiling Solvent | Inadequate washing of the product. | After filtration, wash the product cake extensively with a non-polar solvent like hexanes or petroleum ether. A slurry wash can be particularly effective. |
Conclusion
The Conrad-Limpach synthesis is a testament to the enduring power of classic organic reactions in modern drug discovery. By understanding the mechanistic underpinnings and meticulously controlling key experimental parameters—particularly temperature and solvent choice—researchers can reliably access the valuable 2-methylquinolin-4-ol scaffold. This guide provides the technical foundation and practical insights necessary for drug development professionals to confidently employ this synthesis, paving the way for the discovery of next-generation quinoline-based therapeutics.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Cyclization [drugfuture.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline, or quinolin-4-one, core is a privileged scaffold in medicinal chemistry. It is a structural motif present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] Its significance is highlighted by its presence in blockbuster drugs such as the fluoroquinolone antibiotics (e.g., norfloxacin) and the HIV integrase inhibitor elvitegravir.[1] The robust and versatile Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for accessing this critical chemical architecture.[1][6] This guide provides a detailed examination of the reaction's mechanism, a field-tested experimental protocol, and a discussion of its scope and limitations from a practical, application-focused perspective.
Part 1: The Core Mechanism: A Tale of Two Stages
The Gould-Jacobs reaction is a multi-step process that elegantly constructs the quinoline ring system from readily available anilines and malonic acid derivatives.[4][6][7] The overall transformation can be logically dissected into two primary stages: (1) Condensation to form an anilidomethylenemalonate intermediate, and (2) a high-temperature thermal cyclization.
Stage 1: Nucleophilic Substitution and Condensation
The reaction commences with the nucleophilic attack of the aniline's amino group on the electrophilic carbon of an alkoxymethylene malonic ester, most commonly diethyl 2-(ethoxymethylene)malonate (EMME).[5][7] This is a classic addition-elimination sequence, resulting in the substitution of the ethoxy group and the formation of the key intermediate, diethyl 2-((phenylamino)methylene)malonate, with the loss of an ethanol molecule.[7][8] This initial step is typically conducted at moderate temperatures (100-130 °C) and can often be performed neat or with minimal solvent.[9]
Stage 2: The Decisive Thermal Cyclization
The second stage is the most critical and demanding part of the synthesis. It requires substantial thermal energy (typically 250-260 °C) to induce an intramolecular 6-electron electrocyclization.[7][10] This high-temperature requirement is the kinetic barrier to the reaction, necessary to overcome the activation energy for the aromatic ring to attack the ester carbonyl group.[11] The cyclization occurs at one of the ortho positions of the aniline ring, forming the heterocyclic core and eliminating a second molecule of ethanol.[7][8] This step is almost always performed in a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve and maintain the necessary temperature uniformly.[1][9][10] The use of these solvents can significantly increase cyclization yields, often to over 90%.[10]
The immediate product of this cyclization is ethyl 4-hydroxyquinoline-3-carboxylate, which exists in a tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[7][10]
Final Steps: Saponification and Decarboxylation
To obtain the parent 4-hydroxyquinoline, two final transformations are necessary. First, the ester group at the 3-position is hydrolyzed to a carboxylic acid via saponification, typically using aqueous sodium hydroxide.[7][9] Second, the resulting 4-hydroxyquinoline-3-carboxylic acid is subjected to thermal decarboxylation, where heating above its melting point expels carbon dioxide to yield the final product.[7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ablelab.eu [ablelab.eu]
Methodological & Application
Experimental protocol for 4-Phenyl-quinolin-2-ol synthesis
An Application Note for the Synthesis of 4-Phenyl-quinolin-2-ol
Topic: Experimental Protocol for this compound Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged heterocyclic motif integral to numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this class, this compound (also known as 4-phenyl-2-quinolone) represents a key structure. Its synthesis is a subject of significant interest for generating libraries of bioactive molecules.
Several classical methods exist for quinoline synthesis, including the Conrad-Limpach, Camps, and Friedländer reactions.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Knorr quinoline synthesis. This method is characterized by the conversion of a β-ketoanilide intermediate into a 2-hydroxyquinoline using a strong acid catalyst.[5][6][7] The protocol is presented in two main stages: the initial formation of the benzoylacetanilide intermediate, followed by its acid-catalyzed cyclization.
Principle and Mechanism
The Knorr quinoline synthesis proceeds through two distinct chemical transformations. First, a β-ketoester (ethyl benzoylacetate) reacts with an arylamine (aniline) to form a β-ketoanilide (benzoylacetanilide). This intermediate is then subjected to cyclization promoted by a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[5][6]
The mechanism for the acid-catalyzed cyclization involves an intramolecular electrophilic aromatic substitution. The protonated carbonyl group of the anilide acts as the electrophile, attacking the electron-rich aromatic ring of the aniline moiety to form a new six-membered ring. Subsequent dehydration leads to the formation of the stable, conjugated quinolin-2-ol system.[5]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. synarchive.com [synarchive.com]
Application Notes and Protocols for Antibacterial Assays Using 4-Phenyl-quinolin-2-ol
Introduction: The Therapeutic Potential of Quinolone Scaffolds
The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[1][2][3] The urgent and growing threat of multidrug-resistant (MDR) bacteria necessitates the discovery and development of novel antibacterial agents.[4] Quinolone derivatives, particularly the fluoroquinolones, have been a cornerstone of antibacterial therapy, primarily by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific non-fluoroquinolone derivative, 4-Phenyl-quinolin-2-ol, in standard antibacterial assays. While many quinolone derivatives have been explored for their antibacterial potential, this guide will focus on establishing the foundational antibacterial profile of this compound.[6][7][8]
Physicochemical Properties and Handling of this compound
A critical first step in any biological assay is the proper handling and solubilization of the test compound. This compound is an organic molecule that is sparingly soluble in water.
Solubility: For in vitro antibacterial assays, it is imperative to prepare a stock solution at a concentration significantly higher than the expected minimum inhibitory concentration (MIC). Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent for dissolving this compound and many other organic compounds for biological screening.[9][10][11]
Recommended Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher).
-
Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use a DMSO/water (90/10) mixture for long-term storage to improve compound solubility and stability.[12]
Important Considerations:
-
DMSO Concentration in Assays: The final concentration of DMSO in the assay medium should be kept low (typically ≤1% v/v) to avoid any intrinsic antibacterial or cytotoxic effects of the solvent.
-
Compound Stability: The stability of this compound in DMSO and in aqueous culture media should be determined, especially for longer-duration experiments like time-kill assays.
Core Antibacterial Assays: Methodologies and Protocols
The following protocols are foundational for determining the antibacterial efficacy of this compound. These methods are based on widely accepted standards to ensure reproducibility and comparability of data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is determined.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Reagents and Media:
-
Mueller-Hinton Broth (MHB): Prepare MHB according to the manufacturer's instructions. Autoclave to sterilize. For certain fastidious organisms, cation-adjusted MHB (CAMHB) may be required.
-
Bacterial Strains: Use standard reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213) for Gram-positive and Escherichia coli (ATCC 25922) for Gram-negative bacteria.
-
Inoculum Preparation: From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin) should be run in parallel.[14]
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) after incubation.
-
The results can be visually assessed or measured spectrophotometrically by reading the optical density at 600 nm.
-
Data Presentation:
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Example Data: 16] | [Example Data: 0.25] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Example Data: 64] | [Example Data: 0.015] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Example Data: >128] | [Example Data: 0.5] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Example Data: 32] | [Example Data: 1] |
Note: The above data are illustrative examples. Actual values must be determined experimentally.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[13]
Principle: A standardized bacterial inoculum is swabbed onto the surface of an agar plate. Wells are then made in the agar, and the test compound is added to these wells. The compound diffuses into the agar, and if it is effective against the bacteria, a zone of growth inhibition will be observed around the well.
Experimental Workflow:
Caption: Workflow for the agar well diffusion assay.
Detailed Protocol:
-
Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation and Well Creation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
-
-
Application of Test Compound:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration in DMSO) into the wells.
-
Controls:
-
Solvent Control: A well containing only DMSO.
-
Positive Control: A well containing a known antibiotic.
-
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
Data Interpretation: The diameter of the zone of inhibition correlates with the susceptibility of the bacterium to the compound. A larger zone of inhibition generally indicates greater antibacterial activity. The absence of a zone of inhibition suggests that the compound is inactive at the tested concentration or does not diffuse well through the agar.
Potential Mechanism of Action
While the precise mechanism of this compound needs to be experimentally determined, compounds with a quinolone core are known to target bacterial type II topoisomerases.[5] These enzymes, DNA gyrase and topoisomerase IV, are essential for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Further studies, such as DNA gyrase supercoiling assays, would be necessary to confirm this as the mechanism of action for this compound.
Conclusion
This application note provides a comprehensive framework for the initial antibacterial evaluation of this compound. The detailed protocols for broth microdilution and agar well diffusion assays will enable researchers to generate reliable and reproducible data on the compound's spectrum of activity and potency. Adherence to these standardized methods is crucial for the accurate assessment of this and other novel quinoline derivatives as potential therapeutic agents in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-phenyl-4-quinolone derivatives and their antibacterial activity. [wisdomlib.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
4-Phenyl-quinolin-2-ol: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline and quinolone structural motifs are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their recurring presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] These nitrogen-containing heterocyclic aromatic compounds are found in nature and have been extensively synthesized and derivatized to yield agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] Within this important class of compounds, the 4-phenyl-quinolin-2-ol scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its rigid, planar structure provides an ideal framework for interacting with biological macromolecules through mechanisms such as π-π stacking and hydrogen bonding.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. It will detail synthetic protocols, outline key biological applications with a focus on anticancer activity, and provide methodologies for evaluating the therapeutic potential of novel derivatives.
Synthetic Strategies for this compound and its Derivatives
The construction of the this compound core and its subsequent derivatization can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis: Knorr Quinoline Cyclization
A common and versatile method for synthesizing the this compound scaffold is the Knorr quinoline cyclization.[6] This reaction typically involves the condensation of an aniline with a β-ketoester.
Protocol 1: Synthesis of a this compound Derivative via Knorr Cyclization
This protocol describes a general procedure for the synthesis of a substituted this compound.
Materials:
-
Substituted aniline
-
Ethyl benzoylacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a minimal amount of a suitable solvent like ethanol.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for promoting the intramolecular cyclization and subsequent dehydration steps of the Knorr synthesis.
-
Work-up: The basic work-up with sodium bicarbonate neutralizes the acid catalyst and facilitates the extraction of the product into the organic phase.
-
Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and any side products.
Biological Applications and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant potential across a range of therapeutic areas, with a particular emphasis on oncology.
Anticancer Activity
The anticancer properties of this compound derivatives stem from their ability to modulate various cellular pathways critical for cancer cell proliferation and survival.[6][8]
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several this compound analogs act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[9] Molecular docking studies have suggested that these compounds can bind to the colchicine-binding pocket of tubulin.[6]
-
Kinase Inhibition: The quinoline scaffold is a well-established framework for designing kinase inhibitors.[3] Derivatives of this compound have been shown to inhibit key signaling kinases involved in cancer, such as:
-
PI3Kα (Phosphatidylinositol 3-kinase α): Inhibition of the PI3K/AKT pathway is a validated strategy in cancer therapy. Certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been identified as inhibitors of PI3Kα.[1][5][9]
-
EGFR (Epidermal Growth Factor Receptor): Some derivatives have demonstrated inhibitory activity against EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival.[9]
-
-
Induction of Apoptosis: Beyond cell cycle arrest, this compound derivatives can directly trigger apoptosis in cancer cells.[6]
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 22 | COLO205 | 0.32 | Tubulin Polymerization Inhibition | [6] |
| H460 | 0.89 | [6] | ||
| Compound IVg | A549 | 0.0298 | EGFR Tyrosine Kinase Inhibition | [10] |
| MDA-MB | 0.0338 | [10] |
Other Therapeutic Areas
The versatility of the quinoline scaffold extends beyond oncology. Derivatives have shown promise as:
-
Anti-inflammatory Agents: By targeting enzymes like COX-2.[11]
-
Antimicrobial Agents: Exhibiting activity against various bacteria and fungi.[1][4][7]
-
Antiviral Agents: Including activity against coronaviruses.[12]
Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro assays are essential.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, H460, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Screening
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 4-Phenyl-quinolin-2-ol Derivatives
Introduction
Molecular docking is a powerful and indispensable computational technique in the field of structure-based drug design (SBDD).[1][2] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein, to form a stable complex.[3][4] This method allows researchers to elucidate the binding mode and estimate the binding affinity, thereby providing critical insights that accelerate the drug discovery process by rationalizing hit identification and lead optimization.[5][6]
The 4-Phenyl-quinolin-2-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8][9] Understanding how these derivatives interact with their biological targets at an atomic level is paramount for designing more potent and selective therapeutic agents.
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives using AutoDock Vina, a widely recognized and validated open-source docking engine.[1][10] We will detail the causality behind each experimental choice, from receptor and ligand preparation to the critical steps of protocol validation and results interpretation, ensuring a scientifically rigorous and reproducible workflow.
Section 1: The Theoretical Framework of Molecular Docking
At its core, molecular docking aims to computationally reproduce the molecular recognition process.[4] The procedure involves two fundamental and interconnected components: a sampling algorithm and a scoring function.[3][11]
-
Sampling Algorithms: These are search algorithms responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a diverse set of potential binding poses. The flexibility of the ligand is crucial, and most modern algorithms allow for the rotation of acyclic single bonds.[12]
-
Scoring Functions: Once a pose is generated, a scoring function is used to evaluate its energetic favorability.[11] These functions are mathematical models that estimate the binding free energy (ΔG) of the protein-ligand complex. A more negative binding affinity score generally indicates a more stable complex and stronger binding.[13]
A successful docking study is one where the sampling algorithm can accurately reproduce the experimentally determined binding mode, and the scoring function correctly ranks this native pose as the most favorable.[3]
Section 2: A Validated Protocol for Docking this compound Derivatives
This protocol provides a self-validating workflow, a critical aspect of trustworthy computational research.[14] We will use a hypothetical scenario where we are docking a series of this compound derivatives into the active site of a protein kinase for which a co-crystallized structure is available.
Required Software
-
MGLTools/AutoDock Tools (ADT): Used for preparing protein (receptor) and ligand files into the required PDBQT format. (The Scripps Research Institute)[15]
-
AutoDock Vina: The core docking engine. (The Scripps Research Institute)[16]
-
Molecular Visualization Software: Such as UCSF Chimera, PyMOL, or BIOVIA Discovery Studio, for preparing structures and analyzing results.[17][18]
-
Ligand Structure Source: A chemical drawing tool (e.g., ChemDraw) or a database like PubChem.[15]
Experimental Workflow Diagram
Caption: Workflow for a validated molecular docking study.
Step-by-Step Methodology
-
Causality: Raw Protein Data Bank (PDB) files are not immediately usable for docking. They often contain non-essential water molecules, co-factors, and multiple protein chains, and they lack hydrogen atoms, which are crucial for calculating interactions. Proper preparation ensures that the receptor's electrostatic and steric properties are accurately represented.[12][19]
-
Protocol:
-
Obtain Structure: Download the PDB file of the target protein from the RCSB PDB database. For validation, select a structure that contains a co-crystallized inhibitor.
-
Clean the Protein: Open the PDB file in a molecular visualizer. Remove all water molecules (unless specific water molecules are known to be critical for binding). Delete any co-factors, ions, and ligands that are not part of the receptor itself. If the protein has multiple identical chains, retain only one for the docking study (e.g., Chain A).[20]
-
Prepare in AutoDock Tools (ADT): a. Open the cleaned PDB file in ADT. b. Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). c. Assign partial charges. Kollman charges are standard for proteins (Edit > Charges > Add Kollman Charges).[21] d. Merge non-polar hydrogens and assign atom types (Edit > Atoms > Assign AD4 type). e. Save the prepared receptor in the PDBQT format (File > Save > Write PDBQT). This file now contains the necessary coordinate, charge, and atom type information for Vina.
-
-
Causality: The ligand's 3D conformation, charge distribution, and bond flexibility directly influence its interaction with the receptor. Starting with a low-energy 3D structure and defining rotatable bonds allows the docking algorithm to efficiently explore relevant conformations.[2][22]
-
Protocol:
-
Obtain Structure: Draw the this compound derivative in a 2D chemical editor or download its structure (e.g., as an SDF file) from PubChem.
-
Generate 3D Conformation: Convert the 2D structure into a 3D model. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done in software like Avogadro, Chem3D, or online tools.
-
Prepare in AutoDock Tools (ADT): a. Open the 3D ligand file (e.g., MOL2 or PDB format) in ADT. b. Add all hydrogen atoms and compute Gasteiger charges, which are standard for small molecules (Ligand > Input > Choose).[21] c. Detect the aromatic carbons and define the ligand's root and rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions). This step is crucial for ligand flexibility during docking.[21] d. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
-
Causality: To make the docking calculation computationally feasible, the search for the best ligand pose is confined to a specific three-dimensional area within the receptor, known as the grid box. This box should be large enough to cover the entire binding site, allowing for full rotational and translational movement of the ligand.[23]
-
Protocol:
-
Load Receptor in ADT: Open the prepared receptor PDBQT file.
-
Define Grid Box: Open the Grid Box tool (Grid > Grid Box).
-
Position the Box: Center the grid box on the active site. If you have a co-crystallized ligand, center the box on this ligand. If the binding site is unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein surface, though this is less accurate.[24]
-
Set Dimensions: Adjust the size of the box (in x, y, and z dimensions) to ensure it fully encloses the binding pocket with a margin of ~4-5 Å on all sides.
-
Record Coordinates: Note down the coordinates for the center_x, center_y, center_z and the dimensions size_x, size_y, size_z. These values are required for the Vina configuration file.
-
-
Causality: Before docking a new series of compounds, you must validate that your docking protocol (receptor preparation, grid parameters, and docking settings) can accurately reproduce a known experimental result.[25] This builds confidence that the protocol will yield meaningful predictions for your unknown ligands.
-
Protocol:
-
Prepare Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as described in Step 2.
-
Dock the Native Ligand: Run a docking simulation using this ligand and the prepared receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.
-
Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[26][27] If the RMSD is high, you may need to adjust the grid box size/position or docking parameters.
-
-
Causality: The docking simulation is executed via a command-line interface, using a configuration file that tells Vina where to find the input files and what parameters to use for the search. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search but also the time required.[16]
-
Protocol:
-
Create a Configuration File: In a plain text editor, create a file named conf.txt. Populate it with the paths to your input files and the grid parameters recorded in Step 3.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command: vina --config conf.txt
-
Section 3: Analysis and Data Interpretation
Interpreting docking results requires a multi-faceted approach, combining the quantitative binding score with a qualitative visual analysis of the binding pose.[13]
Binding Affinity and Docking Score
The primary quantitative output is the binding affinity, found in the generated log file (output_log.txt). This score is an estimate of the binding free energy (ΔG) in kcal/mol.
-
Interpretation: More negative values suggest stronger, more favorable binding.[13] When comparing a series of this compound derivatives, those with lower binding affinity scores are predicted to be more potent inhibitors.
Binding Pose and Molecular Interactions
-
Causality: The docking score alone is insufficient. A favorable score could result from a physically unrealistic pose. Visual inspection is essential to confirm that the predicted binding mode is plausible and to understand the specific molecular interactions that stabilize the complex.[28][29]
-
Protocol:
-
Visualize the Complex: Open the receptor PDBQT file and the Vina output PDBQT file (output_poses.pdbqt) in your visualization software. The output file contains multiple binding modes (usually 9), ranked from best to worst score.
-
Analyze Interactions: Focus on the top-ranked pose. Identify and analyze key intermolecular interactions between the ligand and the protein's active site residues.
-
Hydrogen Bonds: Look for H-bonds between the quinolin-2-ol moiety (e.g., the hydroxyl and carbonyl groups) and polar residues in the active site.
-
Hydrophobic Interactions: Identify contacts between the phenyl ring and other nonpolar regions of the ligand with hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Pi-Interactions: Look for π-π stacking or T-shaped π-stacking between the aromatic quinoline or phenyl rings and aromatic residues like Phe, Tyr, or Trp.
-
-
Caption: Schematic of key ligand-receptor interactions.
Data Presentation
Summarize the docking results for all derivatives in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Substitution Pattern | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| Native Ligand | (Reference) | -10.5 | Tyr23, Val31, Phe98, Asp101 | 2 |
| Derivative 1 | 4'-H | -9.8 | Tyr23, Val31, Phe98 | 1 |
| Derivative 2 | 4'-Cl | -10.3 | Tyr23, Val31, Phe98, Arg120 | 2 |
| Derivative 3 | 4'-OCH₃ | -10.9 | Tyr23, Val31, Phe98, Asp101 | 2 |
| ... | ... | ... | ... | ... |
References
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. jopir.in [jopir.in]
- 6. benthamdirect.com [benthamdirect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 24. researchgate.net [researchgate.net]
- 25. echemi.com [echemi.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Note: A Novel Fluorescence-Based Method for Cell Viability and Cytotoxicity Assessment Using 4-Phenyl-quinolin-2(1H)-one
Abstract
This document outlines the development and application of a novel, fluorescence-based assay for the quantitative determination of cell viability and cytotoxicity. Leveraging the unique photophysical properties of the quinoline scaffold, this protocol employs 4-Phenyl-quinolin-2(1H)-one as a fluorogenic probe. We propose a mechanism whereby the compound is preferentially taken up and processed by metabolically active cells, leading to a quantifiable increase in fluorescence intensity that directly correlates with the number of viable cells. This application note provides detailed, step-by-step protocols for reagent preparation, assay execution, data analysis, and validation. The methodology is designed for researchers, scientists, and drug development professionals seeking a sensitive and reliable alternative to conventional colorimetric or luminescence-based viability assays.
Introduction
The assessment of cell viability is fundamental to diverse fields, from basic cell biology research to high-throughput drug screening. Assays are typically classified by their endpoint, measuring parameters like metabolic activity, plasma membrane integrity, or ATP content. While classic methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used, they can be limited by factors like endpoint stability and interference from colored compounds.[1][2]
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and antimicrobial properties.[3][4][5][6] Beyond their therapeutic potential, many quinoline derivatives exhibit intrinsic fluorescence, making them valuable as molecular probes and sensors.[7][8]
Here, we introduce 4-Phenyl-quinolin-2-ol, a member of the quinoline family, as a candidate for a novel cell viability probe. This compound exists in a tautomeric equilibrium with its more stable keto form, 4-Phenyl-quinolin-2(1H)-one. Based on the known properties of related heterocyclic compounds, we hypothesize that 4-Phenyl-quinolin-2(1H)-one can passively diffuse across the cell membrane. Within the reducing intracellular environment of viable cells, the probe may be enzymatically converted or sequestered in a manner that enhances its quantum yield, resulting in a robust fluorescent signal. Conversely, cells with compromised membrane integrity or diminished metabolic activity would be unable to generate this signal, providing a clear distinction between live and dead populations.
Principle of the Assay
The proposed assay is founded on the principle of metabolic-dependent fluorescence. The 4-Phenyl-quinolin-2(1H)-one probe is a cell-permeant molecule that is theorized to be minimally fluorescent in aqueous cell culture medium.
-
Uptake: The compound passively enters both live and dead cells.
-
Conversion/Sequestration (Live Cells): In viable cells, active cellular reductases (such as those in the mitochondrial electron transport chain) may reduce the quinolone, inducing a conformational or electronic change that significantly increases its fluorescence. Alternatively, the probe may accumulate in hydrophobic environments like lipid membranes, leading to an enhanced signal.
-
No Conversion (Dead Cells): In non-viable cells, the loss of membrane potential and metabolic function prevents the conversion or sequestration of the probe. It remains in its low-fluorescence state and may leak back out of the compromised cell.
-
Detection: The resulting fluorescence intensity is directly proportional to the number of living, metabolically active cells in the sample.
This mechanism provides a dynamic and sensitive measure of cellular health, suitable for both endpoint and kinetic assays.
Materials and Reagents
-
This compound (CAS 5855-57-2)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Adherent or suspension cells of interest
-
Opaque-walled, clear-bottom 96-well or 384-well microplates
-
Positive control for cytotoxicity (e.g., 10% DMSO, 100 µM Digitonin, or 1 µM Staurosporine)
-
Fluorescence microplate reader with appropriate filters
Experimental Protocols
Protocol 1: Reagent Preparation
-
Prepare 10 mM Stock Solution: Dissolve 2.21 mg of this compound (MW: 221.25 g/mol ) in 1 mL of high-quality DMSO.
-
Vortex: Mix thoroughly until the solid is completely dissolved.
-
Storage: Aliquot and store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare 100 µM Working Solution: Immediately before use, dilute the 10 mM stock solution 1:100 in complete cell culture medium. For example, add 10 µL of 10 mM stock to 990 µL of pre-warmed medium. Vortex gently to mix. Note: The optimal concentration of the working solution may vary by cell type and should be determined empirically (typically 10-50 µM).
Protocol 2: Cell Seeding and Treatment
-
Cell Plating: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL per well.
-
Incubation: Culture the cells for 24 hours (or until desired confluence is reached) at 37°C in a 5% CO₂ incubator.
-
Controls: Prepare the following control wells:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent to induce cell death (represents 0% viability).
-
No-Cell Control: Wells containing medium only (for background fluorescence measurement).
-
-
Compound Treatment (for Cytotoxicity Studies): Add test compounds at various concentrations to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: Assay Procedure
-
Add Reagent: Add 10 µL of the 100 µM 4-Phenyl-quinolin-2(1H)-one working solution to each well (including no-cell control wells). This brings the final volume to 110 µL and the final reagent concentration to approximately 9.1 µM.
-
Incubate: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically by taking kinetic readings.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader. Based on the properties of related quinoline derivatives, suggested initial settings are:
-
Excitation: ~320 nm
-
Emission: ~480 nm
-
Note: These wavelengths are estimates. Optimal excitation and emission wavelengths should be determined by performing a spectral scan of the converted product in viable cells.[7]
-
Protocol 4: Data Analysis
-
Background Subtraction: Calculate the average fluorescence from the no-cell control wells and subtract this value from all other wells.
-
Calculate Percent Viability: Use the following formula for each test well: % Viability = [(Fluorescence_Sample - Fluorescence_PositiveControl) / (Fluorescence_UntreatedControl - Fluorescence_PositiveControl)] * 100
-
IC₅₀ Determination: For cytotoxicity studies, plot the percent viability against the log concentration of the test compound. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
Assay Validation and Performance
For a novel assay, robust validation is critical to ensure trustworthiness and reliability.
| Parameter | Purpose | Methodology | Acceptance Criteria |
| Linearity | To confirm the signal is proportional to the cell number. | Plate a serial dilution of cells (e.g., 0 to 40,000 cells/well). Perform the assay and plot fluorescence vs. cell number. | A linear relationship (R² > 0.98) within a defined range of cell densities. |
| Z'-Factor | To assess assay quality and suitability for HTS. | Prepare replicate wells of untreated (max signal) and positive control (min signal) cells. Calculate Z' using the formula: 1 - [3*(SD_max + SD_min) / (Mean_max - Mean_min)]. | Z' > 0.5 indicates an excellent assay. |
| Reagent Stability | To determine the stability of the working solution. | Prepare the working solution and test its performance at different time points (e.g., 0, 2, 4, 8 hours) after preparation. | Signal-to-background ratio should not decrease by more than 10-15% over the tested period. |
| Assay Correlation | To benchmark against a gold-standard method. | Treat a plate with a known cytotoxic agent. Read the plate with the 4-Phenyl-quinolin-2(1H)-one assay, then immediately perform a standard assay (e.g., CellTiter-Glo® or resazurin) on the same plate. | IC₅₀ values obtained from both assays should be highly correlated. |
Troubleshooting
| Problem | Potential Cause | Solution |
| High Background Fluorescence | Reagent instability or precipitation in medium. Contaminated medium or plates. | Prepare working solution fresh. Filter the working solution if precipitate is visible. Use fresh, high-quality medium and plates. |
| Low Signal or Low Signal-to-Background Ratio | Sub-optimal reagent concentration or incubation time. Cell density is too low. Incorrect filter settings. | Optimize reagent concentration and incubation time. Increase cell seeding density. Perform a spectral scan to find optimal Ex/Em wavelengths. |
| High Well-to-Well Variability | Inconsistent cell seeding. Edge effects in the microplate. Reagent not mixed properly upon addition. | Use a multichannel pipette for seeding and ensure a uniform cell suspension. Avoid using the outer wells of the plate. Gently mix the plate on an orbital shaker after reagent addition. |
| Compound Interference | Test compound is fluorescent at the assay wavelengths. Test compound quenches the signal. | Run a parallel plate with the test compound but without cells to measure its intrinsic fluorescence. If interference is confirmed, this assay may not be suitable for that specific compound. |
Conclusion
The use of 4-Phenyl-quinolin-2(1H)-one presents a promising and innovative approach for measuring cell viability. Its proposed mechanism of action, based on the metabolic conversion to a fluorescent product, aligns with established principles of modern cell health assays. By following the detailed protocols for execution and validation outlined in this note, researchers can develop a robust, sensitive, and high-throughput compatible method for their specific cell models. This quinoline-based probe has the potential to become a valuable tool in the expansive field of cytotoxicity screening and drug discovery.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Application Note: High-Throughput Screening of Quinolinols for Tubulin Polymerization Inhibition
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are pivotal components of the cytoskeleton, essential for cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical role in mitosis makes them a prime and clinically validated target for cancer chemotherapy.[1][2] Compounds that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells, are mainstays in oncology.[3] Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds demonstrating significant antiproliferative activities, with many acting as tubulin polymerization inhibitors.[4][5][6] This application note provides a comprehensive, field-proven protocol for a fluorescence-based in vitro tubulin polymerization inhibition assay, specifically tailored for the evaluation of novel quinolinol compounds. We detail the underlying principles, step-by-step experimental procedures, data analysis, and troubleshooting, offering a robust framework for the discovery and characterization of new anticancer agents.
Introduction: Tubulin as a Premier Anticancer Target
The dynamic instability of microtubules—characterized by phases of polymerization (growth) and depolymerization (shrinkage)—is fundamental to the formation of the mitotic spindle during cell division.[3][7] Interference with this delicate equilibrium is a powerful therapeutic strategy.[8] Tubulin-binding agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[3][9] Both classes of drugs ultimately suppress microtubule dynamics, leading to a block in mitosis and subsequent programmed cell death.[7][10]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer properties.[5][11] Several quinoline derivatives have been shown to inhibit tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin.[4][5][6][12] This interaction prevents the formation of the microtubule polymer, disrupting spindle formation and arresting cancer cells in the G2/M phase of the cell cycle.[4][13]
The in vitro tubulin polymerization assay is an indispensable tool for the primary screening and mechanistic characterization of potential tubulin inhibitors.[1] It allows for the direct measurement of a compound's effect on the assembly of purified tubulin into microtubules. This application note focuses on a fluorescence-based assay, which offers superior sensitivity and a higher signal-to-noise ratio compared to traditional absorbance-based methods, making it ideal for high-throughput screening (HTS).[1][14]
Principle of the Assay
The assay monitors the polymerization of tubulin in real-time. This process is initiated by raising the temperature to 37°C in the presence of guanosine triphosphate (GTP), which is essential for the assembly of tubulin heterodimers into protofilaments and subsequently into microtubules.[1][15] The polymerization process follows a characteristic sigmoidal curve with three phases:
-
Nucleation (Lag Phase): The initial slow formation of tubulin oligomers, which act as "seeds" for further growth.[16][17]
-
Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the nuclei, resulting in microtubule elongation.[3][16][17]
-
Steady State (Plateau Phase): A dynamic equilibrium where the rate of polymerization is balanced by the rate of depolymerization.[3][16][17]
Polymerization is tracked using a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence quantum yield.[14][15] Inhibitors of tubulin polymerization, such as the target quinolinol compounds, will reduce the rate and extent of this fluorescence increase.
Materials and Reagents
Sourcing high-quality reagents is critical for the reproducibility and validity of this assay.
| Reagent | Recommended Supplier (Example) | Catalog No. (Example) | Storage |
| Tubulin (>99% pure, porcine brain) | Cytoskeleton, Inc. | T240 | -80°C |
| Fluorescence-based Tubulin Polymerization Assay Kit | Cytoskeleton, Inc. | BK011P | See kit components |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -80°C |
| Tubulin Glycerol Buffer (e.g., 60% glycerol) | Cytoskeleton, Inc. | BST05 | 4°C |
| Nocodazole (Positive Control Inhibitor) | Sigma-Aldrich | M1404 | -20°C |
| Paclitaxel (Positive Control Enhancer) | Cytoskeleton, Inc. | TXD01 | -20°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Half-Area, Black, Flat-Bottom 96-well Plates | Corning | 3697 | Room Temperature |
| Quinolinol Test Compounds | - | - | As per compound stability |
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for HTS. All manipulations involving tubulin protein must be performed on ice to prevent premature polymerization.
Preparation of Reagents
-
Quinolinol Compound Plate:
-
Prepare a 10 mM stock solution of each quinolinol test compound in 100% DMSO.
-
Perform a serial dilution to create 10x working stocks of each compound at the desired final concentrations (e.g., 1 mM down to 100 nM) in General Tubulin Buffer (GTB). The final DMSO concentration in the assay should not exceed 2% to avoid artifacts.[18]
-
Dispense 5 µL of each 10x working stock into the appropriate wells of a half-area 96-well plate. Perform in triplicate.
-
-
Control Preparation:
-
Vehicle Control: Prepare a 10x solution of GTB containing the same final percentage of DMSO as the test compound wells. Dispense 5 µL into control wells.
-
Positive Inhibitor Control: Prepare a 10x working stock of Nocodazole (e.g., 100 µM) in GTB. Dispense 5 µL into control wells.
-
Positive Enhancer Control: Prepare a 10x working stock of Paclitaxel (e.g., 30 µM) in GTB. Dispense 5 µL into control wells.
-
-
Tubulin Reaction Mix:
-
Causality: This mix contains all components necessary for polymerization, except for the trigger (heat). It is prepared on ice to keep the tubulin in its unpolymerized, heterodimeric state. The glycerol is included as a polymerization enhancer to ensure a robust signal.[15][19]
-
On the day of the experiment, thaw all required reagents on ice.
-
Prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter, as per the kit manufacturer's instructions.[1][15]
-
Keep the mix on ice at all times. Use within one hour of preparation.[18]
-
Assay Procedure
-
Plate Warming: Pre-warm the microplate reader to 37°C. It is critical to maintain a constant temperature to ensure reproducible polymerization kinetics.[17][20]
-
Initiation of Polymerization:
-
Take the 96-well plate containing the quinolinol compounds and controls.
-
To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well. The final volume will be 50 µL.[1][16]
-
Expert Tip: Use a multichannel pipette for this step to ensure that polymerization starts simultaneously across the plate. Avoid introducing air bubbles as they can interfere with fluorescence readings.[3][18]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed 37°C microplate reader.
-
Measure fluorescence intensity kinetically. A typical setting is a reading every 60 seconds for 60-90 minutes.
-
Set the excitation and emission wavelengths according to the fluorescent reporter used (e.g., excitation ~360 nm, emission ~450 nm for DAPI-like reporters).[14][20]
-
Data Analysis and Interpretation
Visualizing Polymerization Curves
The raw data (fluorescence intensity vs. time) should be plotted for each concentration of the quinolinol compound and controls. This provides a direct visualization of the compound's effect.
-
Vehicle Control: Should exhibit a clear sigmoidal curve representing normal polymerization.
-
Nocodazole (Inhibitor): Should show a significantly flattened curve, indicating strong inhibition.
-
Paclitaxel (Enhancer): Should show a faster rate of polymerization and a higher plateau, indicating microtubule stabilization.[16]
-
Quinolinol Compounds: Inhibitory compounds will cause a concentration-dependent decrease in the polymerization rate (Vmax) and the final polymer mass (fluorescence plateau).
Quantitative Analysis and IC₅₀ Determination
To quantify the inhibitory effect, key parameters are extracted from the polymerization curves. The maximum polymerization rate (Vmax) is often the most sensitive measure.
-
Calculate Vmax: Determine the steepest slope of the linear portion of each polymerization curve (the growth phase).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100
-
-
Determine IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the quinolinol compound that causes 50% inhibition of tubulin polymerization.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value.[21][22]
-
Data Presentation
Summarize the quantitative data in a clear, structured table for easy comparison of multiple quinolinol derivatives.
| Compound ID | Quinolinol Scaffold | IC₅₀ (µM) ± SD | Max Inhibition (%) |
| QN-001 | 4-Hydroxy-2-phenylquinoline | 2.5 ± 0.3 | 95 |
| QN-002 | 8-Hydroxy-2-methylquinoline | 17.2 ± 1.9 | 88 |
| Nocodazole | - | 0.8 ± 0.1 | 98 |
| Colchicine | - | 2.1 ± 0.2 | 96 |
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps of the high-throughput screening protocol.
Caption: High-throughput tubulin polymerization assay workflow.
Mechanism of Tubulin Polymerization and Inhibition
This diagram shows the dynamic process of microtubule formation and how quinolinol inhibitors intervene.
Caption: Mechanism of tubulin polymerization and its inhibition.
Trustworthiness: A Self-Validating System
The integrity of this assay protocol is ensured by the inclusion of multiple controls that validate the results of each experiment.
-
Vehicle Control: Establishes the baseline polymerization capacity of the tubulin lot under the specific assay conditions. A robust sigmoidal curve is mandatory for the experiment to be considered valid.
-
Positive Inhibitor Control (Nocodazole): Confirms that the assay system is sensitive to known inhibitors that act via the colchicine binding site. The expected strong inhibition validates that any observed effects from test compounds are not artifacts.
-
Positive Enhancer Control (Paclitaxel): Demonstrates that the tubulin is also responsive to stabilizing agents, confirming its biological activity and the assay's ability to detect bidirectional modulation.
-
Triplicate Data Points: Running each concentration in triplicate allows for the calculation of standard deviation, providing statistical confidence in the results and helping to identify outliers caused by pipetting errors or air bubbles.[18]
By comparing the activity of the novel quinolinols to these standards, researchers can have high confidence in the generated IC₅₀ values and the mechanistic insights derived from the assay.
Conclusion
The fluorescence-based tubulin polymerization assay is a powerful, sensitive, and high-throughput method for the identification and characterization of novel microtubule-targeting agents.[1][23] This detailed protocol, specifically designed for the evaluation of quinolinol derivatives, provides researchers with a robust and self-validating framework. By carefully controlling experimental variables and including appropriate standards, this assay can reliably quantify the inhibitory potency of new compounds, guiding medicinal chemistry efforts and accelerating the discovery of next-generation anticancer therapeutics.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulins as therapeutic targets in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maxanim.com [maxanim.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. universalbiologicals.com [universalbiologicals.com]
- 24. An update on the development on tubulin inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are of immense interest to researchers in drug discovery and development due to their broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][4][5] Among these, 2-phenyl-quinoline-4-carboxylic acid derivatives stand out as a particularly important class. The presence of a phenyl group at the 2-position and a carboxylic acid at the 4-position provides a versatile platform for further molecular modifications, enabling the fine-tuning of their therapeutic properties.[6][7] These derivatives have shown promise as histone deacetylase (HDAC) inhibitors for cancer therapy and as potent antibacterial agents.[6][8][9]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms and practical, field-proven experimental procedures.
Strategic Approaches to the Synthesis of 2-Phenyl-quinoline-4-carboxylic Acids
Several classical and modern synthetic methodologies can be employed to construct the 2-phenyl-quinoline-4-carboxylic acid core. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prominent and widely utilized methods are the Doebner reaction and the Pfitzinger reaction.
The Doebner Reaction: A Versatile Three-Component Approach
The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aromatic aldehyde (in this case, benzaldehyde), and pyruvic acid.[10] This method is highly efficient for preparing 2-substituted quinoline-4-carboxylic acids.
Mechanism of the Doebner Reaction:
The reaction proceeds through a series of well-defined steps. Initially, the aniline reacts with benzaldehyde to form an imine (Schiff base). This is followed by the nucleophilic addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to yield a dihydroquinoline derivative. Finally, an in-situ oxidation (hydrogen transfer) leads to the formation of the aromatic 2-phenylquinoline-4-carboxylic acid.[10] Modern variations often utilize Lewis acid catalysts to enhance reaction rates and improve yields.[10]
Figure 1: Generalized workflow of the Doebner reaction.
The Pfitzinger Reaction: A Robust Route from Isatin
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another powerful method for synthesizing substituted quinoline-4-carboxylic acids.[3][11] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.[3]
Mechanism of the Pfitzinger Reaction:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[11][12] This intermediate then reacts with the carbonyl compound (acetophenone) to form an imine, which subsequently tautomerizes to the more stable enamine. The enamine intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[3][12]
Figure 2: Generalized workflow of the Pfitzinger reaction.
Modern Synthetic Enhancements: The Role of Microwave Irradiation
Conventional heating methods for quinoline synthesis often require long reaction times and can lead to the formation of byproducts.[13][14] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. Microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[4][13][15] Both the Doebner and Pfitzinger reactions can be efficiently carried out under microwave conditions, making it an attractive and environmentally friendly approach for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives.[14][15][16]
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid via the Doebner and Pfitzinger reactions.
Protocol 1: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction
This protocol describes a catalyzed Doebner reaction using trifluoroacetic acid.
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
Ice water
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
Isolation of Crude Product: Collect the precipitated solid by filtration.
-
Purification: Dissolve the crude product in an aqueous K₂CO₃ solution to form the potassium salt. Filter the solution to remove any non-acidic impurities.
-
Precipitation of Pure Product: Acidify the filtrate with HCl to precipitate the purified 2-phenyl-quinoline-4-carboxylic acid.
-
Final Steps: Collect the purified product by filtration, wash with water, and dry thoroughly.[10]
Protocol 2: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Pfitzinger Reaction
This protocol details the synthesis using isatin and acetophenone with potassium hydroxide as the base.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Acetic acid
-
Ice-water mixture
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, dissolve KOH pellets in 95% ethanol to prepare a 33% (w/v) solution. Caution: The dissolution of KOH is highly exothermic.[11]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin. Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[11]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone dropwise to the reaction mixture.[11]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours. Monitor the reaction progress by TLC.[11]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent using a rotary evaporator.
-
Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.[3]
-
Precipitation: Pour the aqueous layer into an ice-water mixture and acidify with acetic acid to precipitate the product.[3]
-
Final Steps: Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[3]
Protocol 3: Microwave-Assisted Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid
This protocol provides a general guideline for adapting the Pfitzinger reaction to a microwave-assisted method.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
20% Aqueous ethanol
-
Acetic acid
Procedure:
-
Reaction Setup: In a closed Teflon vessel suitable for microwave synthesis, combine isatin (3.4 mmol), acetophenone (8.6 mmol), and potassium hydroxide (11 mmol) in 20% aqueous ethanol (2 mL).[15]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for approximately 12.5 minutes.[15] Optimize the time and power based on the specific microwave system being used.
-
Work-up: After irradiation, cool the vessel to room temperature.
-
Precipitation: Acidify the reaction mixture with acetic acid to precipitate the product.[15]
-
Final Steps: Collect the product by filtration and recrystallize from a suitable solvent such as ethanol or a methanol-chloroform mixture to obtain the purified 2-phenyl-quinoline-4-carboxylic acid.[15]
Data Presentation: A Comparative Overview of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the different synthetic routes discussed.
| Synthetic Method | Key Reactants | Catalyst/Base | Solvent | Reaction Time | Typical Yield | Reference |
| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | Trifluoroacetic Acid | Ethanol | 3 hours (reflux) | Good | [10] |
| Pfitzinger Reaction | Isatin, Acetophenone | Potassium Hydroxide | Ethanol | 12-13 hours (reflux) | 35% | [8][9] |
| Microwave-Assisted Pfitzinger | Isatin, Acetophenone | Potassium Hydroxide | 20% Aqueous Ethanol | 12.5 minutes | >50% | [15] |
Characterization and Quality Control
The synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for the quinoline and phenyl rings.[1][17]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[17]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.[1]
-
Melting Point Analysis: To assess the purity of the final product.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction, side reactions, or decomposition of starting materials or products. | Optimize reaction time and temperature. Ensure the purity of starting materials and solvents. For microwave synthesis, adjust the power and irradiation time.[16] |
| Formation of Impurities | Side reactions such as self-condensation of the carbonyl compound. | Adjust the stoichiometry of the reactants. Optimize the reaction conditions (temperature, catalyst/base concentration). Employ appropriate purification techniques like recrystallization or column chromatography. |
| Poor Reproducibility | Inconsistent reaction conditions, especially in microwave synthesis. | For microwave reactions, ensure consistent positioning of the reaction vessel in the microwave cavity. Precisely control temperature and pressure rather than just power output.[16] |
Conclusion and Future Perspectives
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives is a cornerstone in the development of novel therapeutic agents. The Doebner and Pfitzinger reactions remain highly relevant and versatile methods for accessing these important scaffolds. The advent of microwave-assisted synthesis offers a greener and more efficient alternative to traditional methods, enabling rapid access to a diverse library of these compounds for biological screening and lead optimization. As our understanding of the biological targets of these molecules grows, the development of even more sophisticated and efficient synthetic strategies will undoubtedly continue to be a major focus in the field of medicinal chemistry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ijsat.org [ijsat.org]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Enduring Significance of Quinolines and the Advent of Microwave Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] First identified in the 19th century, this nitrogen-containing heterocyclic compound is the foundational structure for a vast array of biologically active molecules, exhibiting properties that range from antimalarial and antibacterial to anticancer and anti-inflammatory.[1][2][3][4] The therapeutic importance of quinoline derivatives, such as the renowned antimalarial drug quinine, has cemented its status as a privileged scaffold in drug discovery.[2]
Traditionally, the synthesis of quinolines has relied on classic named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[5][6][7][8] While foundational, these methods often necessitate harsh reaction conditions, prolonged reaction times, and can result in modest yields with the generation of significant waste.[2]
The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to synthesizing these vital compounds.[1][4][9] This technology offers a greener, more efficient alternative to conventional heating methods.[10][11] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically curtails reaction times, frequently boosts product yields, and often leads to cleaner reaction profiles with fewer byproducts.[3][11][12][13] This application note provides an in-depth exploration of the principles of MAOS and delivers detailed, field-proven protocols for the synthesis of quinolines, designed to be a valuable resource for researchers at the forefront of chemical synthesis and drug development.
The Engine of Acceleration: Understanding Microwave-Assisted Heating in Organic Synthesis
Conventional heating methods rely on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture, a process that is often slow and inefficient. In stark contrast, microwave-assisted synthesis utilizes the ability of microwave energy to directly interact with and heat the molecules within the reaction mixture.[11][14] This direct energy transfer leads to rapid and uniform heating, which is the primary driver behind the accelerated reaction rates observed in MAOS.[10][15]
The two principal mechanisms by which microwave energy is converted into thermal energy are dipolar polarization and ionic conduction .[10][11][16]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[10][15] This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[15] Solvents with high dielectric constants, such as water, ethanol, and dimethylformamide (DMF), are particularly effective at absorbing microwave energy through this mechanism.[10][14]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resulting collisions between these moving ions convert kinetic energy into heat.[14] This mechanism is especially relevant in reactions involving ionic reagents or catalysts.
This direct and instantaneous heating of the reaction mixture, rather than the vessel, circumvents the limitations of conventional heating and allows for precise temperature control, leading to improved reproducibility and scalability.[14]
Visualizing the MAOS Workflow
The general workflow for microwave-assisted quinoline synthesis is a streamlined process designed for efficiency and high throughput.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this crucial reaction. Here, you will find in-depth answers to common challenges, troubleshooting strategies, and detailed protocols grounded in established scientific principles.
Section 1: Understanding the Fundamentals (FAQs)
This section addresses foundational questions about the Friedländer synthesis to provide a solid basis for troubleshooting and optimization.
Q1: What is the accepted mechanism of the Friedländer synthesis?
A: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group, typically catalyzed by an acid or a base.[1] There are two widely accepted mechanistic pathways[2]:
-
Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the two carbonyl starting materials. This is often the rate-limiting step. The resulting aldol adduct then dehydrates to form an α,β-unsaturated carbonyl compound. Finally, an intramolecular condensation between the amino group and the carbonyl group, followed by another dehydration, forms the quinoline ring.[3][4]
-
Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[2]
The prevailing mechanism can depend on the specific substrates and reaction conditions (acidic vs. basic catalysis).[3]
Caption: Figure 1. Competing Mechanisms in Friedländer Synthesis
Q2: What are the primary factors that influence the reaction rate and yield?
A: The success of a Friedländer synthesis is a delicate balance of several factors:
-
Substrate Reactivity: The electronic and steric properties of both the 2-aminoaryl carbonyl and the α-methylene compound are critical. Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, while bulky substituents near the reacting centers can cause steric hindrance, slowing the reaction.[5]
-
Catalyst Choice: The reaction can be catalyzed by Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or bases (e.g., KOH, KOtBu).[4][6] The optimal catalyst is highly substrate-dependent.[7] Modern protocols often utilize milder and more efficient catalysts like molecular iodine or solid-supported acids.[8][9]
-
Temperature: Traditional methods often require high temperatures (150-220°C), especially for uncatalyzed reactions.[10][11] However, excessive heat can lead to decomposition and the formation of tarry side products.[10] The choice of catalyst can significantly lower the required temperature, with some modern systems working efficiently at room temperature or slightly elevated temperatures (50-100°C).[7][12]
-
Solvent: The choice of solvent affects reactant solubility and can influence the reaction pathway.[6] While traditional syntheses used alcohols or aqueous solutions, many modern, high-yield procedures are performed under solvent-free conditions or with greener solvents like acetic acid or ionic liquids.[4][7]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the most common causes?
A: This is the most frequent issue and can stem from several sources:
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on your starting materials can significantly impede the reaction.[6]
-
Inefficient Catalysis: The chosen catalyst may be unsuitable for your specific substrates, or it may have been inactivated.[7]
-
Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[10]
-
Competing Side Reactions: The formation of byproducts, such as the self-condensation of the ketone, can consume starting materials and reduce the yield of the desired quinoline.[6]
Q: How can I improve my yield by modifying the catalyst or reaction conditions?
A: A systematic approach to optimizing your reaction is crucial. Consider the following strategies:
-
Catalyst Screening: If a standard Brønsted acid (like p-TsOH) or base (like KOH) is ineffective, screen a panel of catalysts. Lewis acids are often more effective for less reactive substrates.[5][12] Molecular iodine (1-10 mol%) has emerged as a highly efficient and mild catalyst for this reaction, often used under solvent-free conditions.[9][13] Heterogeneous catalysts, such as polymer-supported sulfonic acids or zeolites, can also improve yields and simplify purification.[7][14]
-
Solvent Selection: If your reaction is sluggish in a particular solvent, try changing the polarity. For acid-catalyzed reactions, polar aprotic solvents are often used, while base-mediated reactions may favor non-polar solvents.[4] Critically, many high-yielding procedures are now performed under solvent-free conditions, which can be highly effective.[7]
-
Temperature Optimization: If you suspect the temperature is too low, increase it incrementally (e.g., in 10-20°C steps), monitoring the reaction by TLC. Conversely, if you observe charring or multiple spots on TLC, the temperature is likely too high and should be lowered.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, often with a significant increase in yield.[15][16] For example, using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160°C can produce excellent yields in as little as 5 minutes.[15][17]
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Solvent-free (MW) | 120 | 2-5 min | 85-95 | [8] |
| Molecular Iodine (I₂) | Solvent-free | 60-100 | 0.5-3 h | 88-96 | [9][13] |
| Indium(III) triflate (In(OTf)₃) | Solvent-free | 120 | 1-2 h | 75-92 | [18] |
| Acetic Acid (AcOH) | Neat (MW) | 160 | 5-10 min | >90 | [15][17] |
| Ionic Liquid ([Hbim]BF₄) | Solvent-free | 100 | 15-30 min | ~93 | [7] |
| Brønsted Acidic g-C₃N₄ | Ethanol | 80 | 2 h | >95 | [19] |
Table 1: Comparison of Modern Catalytic Systems for Friedländer Synthesis.
Problem 2: Significant Formation of Side Products
Q: My reaction produces a complex mixture with significant byproducts. What are the likely side reactions and how can I suppress them?
A: The most common side reaction, particularly under basic conditions, is the self-condensation of the α-methylene ketone reactant (a Claisen-Schmidt condensation).[6] This consumes your ketone and complicates purification. Under harsh acidic conditions or high temperatures, polymerization and tar formation can also occur.[10]
Strategies to Minimize Side Reactions:
-
Switch to an Acid Catalyst: If you are using a base, changing to an acid catalyst (e.g., p-TsOH, iodine, or a Lewis acid) can effectively shut down the ketone self-condensation pathway.[12]
-
Modify Order of Addition: In some cases, slowly adding the ketone to the mixture of the 2-aminoaryl carbonyl and the catalyst can maintain a low concentration of the ketone, disfavoring the bimolecular self-condensation.[12]
-
Use Milder Conditions: Employing a more active, modern catalyst allows for lower reaction temperatures, which generally leads to cleaner reactions and fewer side products.[7][10] For instance, iodine catalysis often proceeds cleanly at a modest 60°C.[13]
-
Control Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can form.[20] The choice of catalyst is key to controlling this outcome. Reports have shown that specific amine catalysts or the use of ionic liquids can significantly improve regioselectivity.[4][20]
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Acetic Acid
This protocol is adapted from methodologies that report rapid, high-yield synthesis.[10][15][17]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (e.g., cyclohexanone) (1.5 - 2.0 mmol)
-
Glacial Acetic Acid (2.0 - 3.0 mL)
Procedure:
-
Combine the 2-aminoaryl ketone and the α-methylene ketone in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.
-
Securely seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ~50 mL of water and stir. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Synthesis under Solvent-Free Conditions
This protocol is based on the highly efficient and environmentally benign method using molecular iodine.[9][13]
Materials:
-
2-Aminoaryl aldehyde/ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone, the α-methylene ketone, and the molecular iodine.
-
Heat the solvent-free mixture in an oil bath at 60-80°C with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate (~20 mL).
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Section 4: Troubleshooting Workflow
The following decision tree provides a logical workflow for diagnosing and resolving common issues encountered in the Friedländer synthesis.
Caption: Figure 2. Troubleshooting Workflow for Low Yield
References
- 1. organicreactions.org [organicreactions.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Phenyl-quinolin-2-ol
Welcome to the technical support center for the purification of 4-Phenyl-quinolin-2-ol (CAS 5855-57-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. The content is structured in a flexible question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed techniques for purifying this compound are recrystallization and flash column chromatography.
-
Recrystallization is a technique that purifies solid compounds based on differences in solubility.[1][2] The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound forms pure crystals, leaving impurities behind in the mother liquor.[1] This method is excellent for removing small amounts of impurities from a relatively pure crude product and can be easily scaled.
-
Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[3][4] This method is highly versatile and is the preferred choice when dealing with complex mixtures containing multiple components or impurities with similar solubility profiles to the target compound.
Q2: How do I choose between recrystallization and column chromatography for my sample?
Choosing the right method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The primary causality behind this choice is the mechanism of separation: recrystallization separates based on solubility differences in a single solvent system, while chromatography separates based on polarity and interactions with a stationary phase.
Below is a decision-making workflow to guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is critical for designing an effective purification strategy. This compound exists in tautomeric equilibrium with 4-phenyl-1H-quinolin-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | [5][6] |
| Molecular Weight | ~221.25 g/mol | [5][6] |
| Appearance | Typically a white, yellow, or off-white solid. | [7] |
| Melting Point | Varies by purity; reported values for related structures are often >200 °C. For example, 2-phenylquinolin-4(1H)-one has a melting point of 242-244 °C.[7] | |
| Polarity | Moderately polar due to the amide-like lactam group. | |
| Acidity/Basicity | The quinoline nitrogen provides basic character, while the N-H proton is weakly acidic. This dual nature can influence interactions with purification media. | [8] |
Q4: How can I effectively assess the purity of my final product?
A multi-faceted approach is necessary to confidently determine the purity of your this compound.
-
Thin-Layer Chromatography (TLC): The simplest first pass. A pure compound should ideally show a single spot. Run the sample alongside the crude material to confirm the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[3] The ¹H NMR spectrum should show a characteristic singlet for the H-3 proton around 6.3-6.4 ppm and a broad singlet for the N-H proton above 11.5 ppm.[3] Integration of the peaks should correspond to the expected proton ratios. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is the gold standard.[9][10] A pure sample will exhibit a single, sharp peak. This is particularly useful for detecting non-UV active or minor impurities that may not be visible by TLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute's solubility is so high that it separates from the cooling solution as a liquid phase (an oil) rather than a solid crystal lattice.[11] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that solvent.
Causality & Solution Workflow:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves into a homogeneous solution.
-
Add More Solvent: The most common cause is using too little solvent, leading to excessive supersaturation. Add more of the same hot solvent in small portions (10-15% of the original volume) until the solution is no longer cloudy upon boiling.
-
Reduce the Cooling Rate: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for allowing molecules to orient themselves into an ordered crystal lattice.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled, clear solution to induce crystallization.
Caption: Troubleshooting workflow for "oiling out".
Q: My recrystallization yield is very low. How can I improve it?
Answer: Low yield is a common issue with several potential causes:
-
Using too much solvent: The most frequent reason. While you need enough hot solvent to dissolve the compound, an excessive amount will keep a significant portion of your product dissolved even after cooling. To fix this, evaporate some of the solvent from the mother liquor and attempt a second cooling cycle.
-
Cooling not being cold enough: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[1]
-
Inappropriate solvent choice: The ideal solvent dissolves the compound poorly at low temperatures. If your compound has high solubility in the chosen solvent even when cold, you will inherently get a low yield. Re-evaluate your solvent choice with small-scale screening.
Q: My final product is still colored. How can I remove colored impurities?
Answer: Highly conjugated, colored impurities can persist through crystallization. The standard method to remove them is by using activated charcoal.
Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl and bring the mixture back to a brief boil for a few minutes. The charcoal will adsorb the large, flat, colored impurity molecules. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, and then proceed with cooling the clear, colorless filtrate.[1]
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and column. What's wrong?
Answer: This phenomenon, known as tailing or streaking, is a classic problem when purifying basic compounds like quinolines on standard silica gel.[8]
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the quinoline ring can undergo a strong acid-base interaction with these silanol groups. This strong, non-ideal interaction prevents a clean elution band, causing the compound to slowly "bleed" down the column, resulting in tailing and poor separation.[8]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (NEt₃) or pyridine, to your eluent system. A typical starting concentration is 0.5-1% by volume. This base will preferentially bind to the acidic sites on the silica, allowing your quinoline derivative to elute cleanly.[8]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[8] Alternatively, for less polar derivatives, reversed-phase silica (C18) can be an excellent option where the primary separation mechanism is hydrophobicity rather than polar interactions.[12]
Caption: How a basic modifier prevents tailing on silica gel.
Q: I have poor separation between my product and an impurity. How can I improve resolution?
Answer: Improving chromatographic resolution requires adjusting the selectivity of your system.
-
Decrease Eluent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc). This will increase the retention time on the column and allow for better separation.
-
Change Solvent System: The "magic" of chromatography is in the choice of solvents. If a hexane/ethyl acetate system fails, try a different combination. Dichloromethane/methanol can offer very different selectivity. For aromatic compounds like this, using an eluent with aromatic character, like toluene, can introduce π-π interactions that may significantly alter the elution order and improve separation.[13]
-
Use a High-Performance Column: Ensure you are using a column with a sufficient amount of silica gel (a rule of thumb is a 40:1 to 100:1 ratio of silica:crude compound by weight) and that it is packed uniformly.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting crude material that is >80% pure.
-
Solvent Screening (Microscale):
-
Place ~10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) dropwise at room temperature until a slurry is formed.
-
Gently heat the tubes that did not dissolve at room temperature in a warm water bath. An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[1]
-
Allow the tubes with dissolved compound to cool slowly to room temperature, then place in an ice bath. The solvent that yields the most high-quality crystals is your choice for the bulk recrystallization. Ethanol or ethanol/water mixtures are often good starting points for quinolinone derivatives.[14][15]
-
-
Bulk Recrystallization:
-
Place your crude compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask.
-
Add the chosen hot solvent portion-wise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[1]
-
(Optional Decolorization) If the solution is colored, remove it from heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[1]
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once crystal formation ceases at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by suction filtration (Büchner funnel), washing the filter cake with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
-
Determine Eluent System via TLC:
-
Develop a TLC system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve the desired Rf.
-
Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent tailing.[8]
-
-
Prepare and Pack the Column:
-
Select a column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).
-
Pack the column using the "slurry method": mix the silica gel with your initial, low-polarity eluent in a beaker to form a smooth slurry, then pour it into the column and allow it to settle into a uniform bed with the aid of gentle pressure or tapping.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel (~2-3x the product weight) by dissolving the product in a volatile solvent (like DCM), adding the silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Run the Column:
-
Carefully add the eluent to the top of the column and apply pressure (using a flask bulb or compressed air).
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. Further drying under high vacuum may be necessary to remove residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of BAY y 3118, a novel 4-quinolone, in biological fluids using high-performance liquid chromatography and photothermal post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nacalai.com [nacalai.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 4-Phenyl-quinolin-2-ol Precipitation in Aqueous Buffer
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 4-Phenyl-quinolin-2-ol precipitation in aqueous buffers. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful use of this compound in your experiments. Our guidance is grounded in established physicochemical principles and extensive laboratory experience.
Introduction: Understanding the Challenge
This compound, like many heterocyclic aromatic compounds, possesses poor aqueous solubility due to its largely hydrophobic structure.[1][2] This inherent property often leads to precipitation when transitioning from a concentrated organic stock solution to an aqueous experimental buffer, a phenomenon that can significantly compromise assay results by reducing the effective compound concentration.[3][4] This guide will walk you through the causes of this precipitation and provide systematic solutions to maintain its solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic case of "solvent shock." this compound is likely highly soluble in your Dimethyl Sulfoxide (DMSO) stock.[5] However, when a small volume of this organic stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically and abruptly.[3][4] The compound is suddenly in an environment where it is not readily soluble, causing it to crash out of solution.[4]
Q2: I managed to dissolve the compound initially, but I noticed a precipitate after incubating my plate at 37°C. Why?
A: Temperature shifts can significantly affect the solubility of a compound.[3][5] While warming a solution can sometimes aid in initial dissolution, for some compounds, solubility can decrease at higher temperatures, leading to precipitation over time. Alternatively, the initial solution may have been supersaturated, a temporary state where the concentration is higher than its equilibrium solubility. Over time and with the added energy from incubation, the system returns to equilibrium by precipitating the excess compound.[6]
Q3: Can the pH of my buffer affect the solubility of this compound?
A: Yes, the pH of the aqueous buffer is a critical factor.[5] Quinoline and its derivatives are weak bases, and their solubility can be pH-dependent.[1][7] The 2-ol (or 2-one) tautomer of the quinolinone ring system possesses a lactam structure with an acidic N-H proton. The pKa of this proton will dictate the compound's ionization state at a given pH. When the pH of the buffer is close to the compound's pKa, small fluctuations can significantly alter the ratio of the neutral to the ionized form, thereby affecting its solubility.
Q4: What is the maximum concentration of DMSO I should have in my final assay to avoid precipitation?
A: While there is no single rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for in vitro assays.[4] It's a balance between maintaining compound solubility and minimizing the potential for solvent-induced artifacts or toxicity in your biological system.[4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[4]
Systematic Troubleshooting Guides
If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Observation 1: Immediate Precipitation Upon Dilution
Primary Cause: Exceeding the aqueous solubility limit due to solvent shock.[3][4]
Solution Workflow:
Caption: Workflow for addressing immediate precipitation.
Detailed Protocols:
1. Optimize the Dilution Technique:
-
Always add the stock solution to the buffer , not the other way around. This prevents the compound from being exposed to a transient high concentration of the organic solvent.[6]
-
Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5][6] This gradual introduction helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.[5]
-
Perform serial dilutions. Instead of a single large dilution (e.g., 1:1000), create an intermediate dilution in your buffer or a mixture of buffer and organic solvent.[3][5]
2. Reduce the Final Concentration:
-
Determine the maximum soluble concentration of this compound in your specific assay buffer by performing a solubility test. You can do this by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry.[4]
Observation 2: Precipitation Over Time or with Temperature Change
Primary Cause: The compound has low kinetic solubility and is crashing out as it reaches its thermodynamic solubility limit, potentially exacerbated by temperature changes.[5]
Solution Workflow:
Caption: Workflow for addressing delayed precipitation.
Detailed Protocols:
1. Prepare Fresh Working Solutions: The most straightforward solution is to prepare your final working solutions immediately before each experiment.[5]
2. Buffer and Formulation Optimization:
-
pH Adjustment: Systematically vary the pH of your buffer to determine the optimal pH for solubility. Given the quinolinol structure, testing a range from pH 6.0 to 8.0 would be a reasonable starting point.[7]
-
Ionic Strength: The concentration of salts in your buffer can also influence solubility, a phenomenon known as the "salting-out" effect.[7][8] If your buffer has a very high salt concentration, consider testing a buffer with lower ionic strength.
-
Solubility Enhancers: For particularly challenging cases, consider incorporating solubility-enhancing excipients into your aqueous buffer.[6]
-
Co-solvents: Including a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol in the final buffer can improve solubility.[6]
-
Cyclodextrins: Molecules like β-cyclodextrin or HP-β-cyclodextrin can form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and increasing their solubility.[6]
-
Experimental Protocol: Determining Aqueous Solubility by Serial Dilution
This protocol provides a practical method to estimate the solubility of this compound in your specific buffer.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.[5]
-
Create a Compound Dilution Plate: In a 96-well plate, perform a 2-fold serial dilution of your stock solution in 100% DMSO.[4]
-
Prepare the Assay Plate: Add your aqueous assay buffer to the wells of a new 96-well plate (e.g., 98 µL per well).[4]
-
Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from your DMSO dilution plate to the corresponding wells of the assay plate. This will create a consistent final DMSO concentration (in this example, 2%).[4]
-
Observe and Record: Mix the plate and observe immediately for any signs of precipitation (cloudiness). Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) and observe again after a set period (e.g., 1-2 hours). The highest concentration that remains clear is your estimated maximum aqueous solubility under those conditions.
Data Summary Table: Factors Influencing this compound Solubility
| Parameter | General Effect on Solubility | Recommended Action |
| Solvent Polarity | Highly soluble in organic solvents (e.g., DMSO), poorly soluble in aqueous buffers. | Prepare a high-concentration stock in DMSO and use minimal amounts for dilution. |
| Dilution Method | Rapid dilution can cause "solvent shock" and precipitation. | Employ serial dilutions and add the stock solution slowly to a vortexing buffer.[3][5] |
| Temperature | Can increase or decrease solubility depending on the compound's properties. | Prepare solutions at the experimental temperature and avoid storing diluted solutions.[5] |
| pH | Solubility is often dependent on the pH of the aqueous buffer.[1][7] | Empirically determine the optimal buffer pH for maximum solubility. |
| Buffer Composition | High salt concentrations can lead to "salting-out."[7] | Test buffers with varying ionic strengths if precipitation persists. |
| Co-solvents/Excipients | Can significantly enhance aqueous solubility. | Consider adding agents like PEG or cyclodextrins to the buffer.[6] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
Technical Support Center: Enhancing the Stability of Quinolin-2-one Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of quinolin-2-one derivatives in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific, observable problems you may encounter during your research. Each issue is presented in a question-and-answer format, providing a diagnosis, the underlying causality, and a clear protocol to resolve the problem.
Q1: My quinolin-2-one derivative solution is changing color, often turning yellow or brown. What is happening?
A1: Diagnosis & Causality
Discoloration is a primary visual indicator of chemical degradation. For quinolin-2-one derivatives, this is frequently caused by two main pathways:
-
Photodegradation: The quinoline ring system is aromatic and contains heteroatoms, making it susceptible to degradation upon exposure to ambient or UV light.[1] This process can lead to the formation of oxidized species and other colored byproducts.[1][2]
-
Oxidation: The quinolin-2-one scaffold can be sensitive to atmospheric or dissolved oxygen. This oxidative stress can be exacerbated by the presence of metal ion impurities, which can catalyze oxidation reactions.
The development of color indicates the formation of new chromophoric entities, meaning your parent compound is degrading and its concentration is decreasing. This directly compromises the accuracy of your experiments.
Troubleshooting Protocol
-
Immediate Action: Protect your solution from light immediately by using amber vials or wrapping the container in aluminum foil.[3]
-
Perform a Comparative Analysis: If you have a freshly prepared, colorless solution, compare its analytical profile (e.g., via HPLC or UV-Vis spectroscopy) to the discolored solution. The appearance of new peaks or a change in the absorption spectrum in the discolored sample confirms degradation.
-
Implement Preventative Storage:
-
Light Protection: Always store stock solutions and experimental samples in amber vials or light-blocking containers.
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Store the final solution under an inert atmosphere.[3]
-
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
A2: Diagnosis & Causality
Yes, inconsistent biological activity is a classic symptom of compound instability.[1] The structure of your quinolin-2-one derivative is directly linked to its function (e.g., its ability to bind to a target protein). Degradation alters this structure, leading to:
-
Reduced Concentration: The effective concentration of the active parent compound decreases over time, leading to a diminished biological effect.
-
Formation of Inactive or Antagonistic Byproducts: Degradation products may be biologically inactive or could even interfere with the assay, producing confounding results.
Factors like pH, temperature, and storage duration are critical variables that can accelerate this degradation.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Protocol: Time-Course Stability Assessment
-
Prepare a fresh stock solution of your compound.
-
Immediately take a sample (T=0) and analyze it using a stability-indicating HPLC method to determine the initial concentration and purity.
-
Store the stock solution under your typical experimental conditions (e.g., on the benchtop at room temperature, or refrigerated).
-
At regular intervals (e.g., 2, 4, 8, 24 hours), take another sample and analyze it by HPLC.
-
Analysis: Plot the concentration of the parent compound versus time. A significant decrease in concentration confirms that instability is the root cause of your inconsistent results.
Q3: My compound is precipitating out of my aqueous solution. How do I improve its solubility while ensuring stability?
A3: Diagnosis & Causality
Precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent system. The solubility of quinolin-2-one derivatives can be highly dependent on pH, as the quinoline nitrogen is basic and can be protonated.[4][5][6] Stability and solubility are often intertwined; an unstable compound can degrade into less soluble byproducts, causing precipitation. Conversely, forcing a compound into solution at a pH where it is unstable will lead to rapid degradation.
Strategies for Enhancing Solubilization and Stability
-
pH Adjustment:
-
Rationale: The solubility of quinoline-based compounds is often pH-dependent.[6] Determining the optimal pH for both solubility and stability is crucial.
-
Action: Conduct a pH-solubility profile. Prepare small-volume saturated solutions in a series of buffers across a relevant pH range (e.g., pH 4 to 9). Analyze the supernatant to find the pH of maximum solubility. Concurrently, assess the stability at these pH values. For many quinoline derivatives, a slightly acidic to neutral pH is often a good starting point.[7][8]
-
-
Use of Co-solvents:
-
Rationale: Organic co-solvents can disrupt the hydrogen bonding network of water, allowing for better solvation of hydrophobic molecules.
-
Action: Introduce a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or acetonitrile. It is critical to ensure the chosen co-solvent does not accelerate degradation or interfere with downstream assays.[9]
-
-
Employing Excipients:
-
Rationale: Certain pharmaceutical excipients are designed to enhance the solubility and stability of drug molecules.[10]
-
Action: Consider using solubilizing agents like cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility and stability.[11]
-
Data Summary: Factors Influencing Solubility & Stability
| Strategy | Mechanism of Action | Key Considerations |
| pH Control | Ionization of the quinolin-2-one derivative to a more soluble form. | The optimal pH for solubility may not be the optimal pH for stability. An experimental balance must be found.[9] |
| Co-solvents | Reduces solvent polarity, enhancing solubility of hydrophobic compounds. | Co-solvent must be compatible with the experimental system and not cause degradation. |
| Excipients | Encapsulation (e.g., cyclodextrins) or micellar solubilization (surfactants). | Potential for excipient-drug interactions that could negatively impact stability or biological activity.[12][13] |
Frequently Asked Questions (FAQs)
What are the primary factors influencing the stability of quinolin-2-one derivatives?
The stability of quinolin-2-one derivatives in solution is governed by a combination of intrinsic molecular properties and extrinsic environmental factors.
Caption: Key factors influencing quinolin-2-one stability.
-
pH: The rate of hydrolysis of the lactam (amide) bond in the quinolin-2-one ring can be catalyzed by both acidic and basic conditions.[1] The optimal pH for stability is typically near neutral but must be determined empirically for each derivative.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all degradation reactions.[1] Storing solutions at lower temperatures (e.g., 2-8°C or frozen) is a fundamental strategy for enhancing stability.
-
Light: As discussed in the troubleshooting section, UV and even visible light can provide the energy to initiate photochemical degradation.[3][7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for derivatives with electron-rich substituents.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in solvolysis reactions, while impurities in solvents can catalyze degradation.[3]
What is a forced degradation study and why is it essential?
A forced degradation (or stress testing) study is an experiment where a compound is intentionally exposed to harsh conditions to accelerate its degradation. The goal is to rapidly identify potential degradation pathways and degradation products. This is a cornerstone of drug development and is invaluable in early-stage research for establishing stable formulation and storage conditions.
Protocol: Basic Forced Degradation Study
-
Prepare Solutions: Prepare identical solutions of your quinolin-2-one derivative.
-
Expose to Stress Conditions: Subject each solution to a different stress condition alongside a control sample stored under optimal conditions (e.g., refrigerated, protected from light).
-
Acid Hydrolysis: Add 0.1 M HCl.[1]
-
Base Hydrolysis: Add 0.1 M NaOH.[1]
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%).[1]
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).[1]
-
Photostability: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Analyze Samples: At set time points, take samples from each condition, neutralize them if necessary, and analyze them using a stability-indicating analytical method like HPLC or LC-MS.
-
Evaluate Results: The results will reveal which conditions cause your compound to degrade, helping you to identify its primary liabilities. This information is critical for developing appropriate handling and storage protocols.
Caption: Workflow for a forced degradation study.
Which analytical techniques are best for monitoring the stability of quinolin-2-one derivatives?
A stability-indicating analytical method is one that can separate the intact parent drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[14] A reversed-phase HPLC method with UV detection is typically used. The key is to develop a method with sufficient resolution to separate the parent peak from any new peaks that appear over time, which represent degradation products.[1][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerfully synergistic with HPLC. While HPLC separates the components, mass spectrometry provides the mass of each component, allowing for the identification and structural elucidation of unknown degradation products.[14]
-
UV-Vis Spectroscopy: While not a separative technique, a simple UV-Vis scan can sometimes be used for a quick check. A change in the shape of the absorption spectrum or a decrease in absorbance at the λmax can indicate degradation.[16] However, it cannot distinguish the parent drug from interfering degradation products and is not a substitute for HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemintel360.com [chemintel360.com]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 12. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Efficient Quinolone Synthesis
Welcome to the Technical Support Center for quinolone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Quinolone scaffolds are cornerstones in medicinal chemistry, and achieving their efficient synthesis is paramount.[1][2] The choice of catalyst is often the most critical parameter, profoundly influencing yield, selectivity, and reaction conditions.[3]
This resource moves beyond simple protocols to explain the causality behind catalyst choice and provides direct, actionable answers to common experimental challenges.
Section 1: Catalyst Selection Strategy
Choosing the right catalyst system from the outset can save significant time and resources. The optimal choice depends on your starting materials, the desired substitution pattern on the quinolone core, and the scale of your reaction. The following decision tree provides a high-level guide to selecting an appropriate catalytic approach.
// Nodes start [label="Define Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; friedlander_check [label="2-Aminoaryl Aldehyde/Ketone\n+ α-Methylene Carbonyl?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; gould_jacobs_check [label="Aniline + Malonic Ester\nDerivative?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; conrad_limpach_check [label="Aniline + β-Ketoester?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; modern_check [label="Functionalized Anilines/Halides\n+ Alkynes/Alkenes?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
friedlander_cat [label="Friedländer Annulation:\nAcid or Base Catalysis\n(e.g., PTSA, I₂, KOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gould_jacobs_cat [label="Gould-Jacobs Reaction:\nThermal or Acid-Catalyzed\nCyclization (High Temp, PPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conrad_limpach_cat [label="Conrad-Limpach-Knorr:\nAcid-Catalyzed or Thermal\n(Control Temp for Regioselectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modern_cat [label="Transition Metal Catalysis:\n(Pd, Cu, Co, Rh)\nC-H Activation / Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
outcome [label="Synthesized Quinolone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> friedlander_check; friedlander_check -> gould_jacobs_check [label="No"]; friedlander_check -> friedlander_cat [label="Yes"]; gould_jacobs_check -> conrad_limpach_check [label="No"]; gould_jacobs_check -> gould_jacobs_cat [label="Yes"]; conrad_limpach_check -> modern_check [label="No"]; conrad_limpach_check -> conrad_limpach_cat [label="Yes"]; modern_check -> outcome [label="No\n(Re-evaluate Substrates)"]; modern_check -> modern_cat [label="Yes"];
friedlander_cat -> outcome; gould_jacobs_cat -> outcome; conrad_limpach_cat -> outcome; modern_cat -> outcome; } ` Caption: Catalyst Selection Decision Tree for Quinolone Synthesis.
Section 2: Troubleshooting Classical Synthesis Routes
Classical methods remain workhorses in quinolone synthesis. However, they are often plagued by issues related to harsh conditions and catalyst choice.
FAQ 1: My Friedländer annulation is giving low yields and significant side products. What's the cause?
Answer: This is a classic problem in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] The issue often stems from two main sources: catalyst choice and competing side reactions.
Causality:
-
Base-Catalyzed Issues: Strong bases like potassium tert-butoxide (KOtBu) can promote the self-condensation (aldol reaction) of your α-methylene ketone, consuming starting material and complicating purification.[4]
-
Acid-Catalyzed Issues: While acids prevent aldol side reactions, harsh conditions (strong acids, high heat) can lead to substrate degradation or tar formation, especially with sensitive functional groups.[6][7]
-
Regioselectivity: If you are using an unsymmetrical ketone, the catalyst can influence which α-carbon reacts, leading to a mixture of regioisomers.[4][6]
Troubleshooting Protocol:
-
Switch Catalyst Type: If you are using a base, switch to an acid catalyst to minimize aldol condensation.[6] Effective options include p-toluenesulfonic acid (PTSA), iodine, or solid-supported acids like Nafion or Amberlyst-15, which also simplify workup.[5][8][9]
-
Moderate Your Conditions: Instead of strong mineral acids, consider milder Lewis acids. Indium(III) triflate (In(OTf)₃) has been shown to be highly effective and selective for the Friedländer reaction, often under solvent-free conditions.[10]
-
Control Regioselectivity: To favor the formation of 2-substituted quinolines from methyl ketones, specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have proven highly regioselective.[11]
-
Consider a Catalyst Screen: The optimal catalyst is highly substrate-dependent. A small-scale screen of different catalysts (e.g., PTSA, I₂, In(OTf)₃, Bi(OTf)₃) is a worthwhile investment.
FAQ 2: The final cyclization step of my Gould-Jacobs reaction is failing. How can I drive it to completion?
Answer: The Gould-Jacobs reaction involves reacting an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core.[12] The high temperature required for the intramolecular cyclization is often the root cause of failure.
Causality:
-
Insufficient Thermal Energy: The key cyclization is an electrocyclic reaction that requires significant thermal energy, typically >250 °C, to overcome the activation barrier.[12][13] Simply refluxing in common solvents is often insufficient.
-
Decomposition: At these high temperatures, substrates and products can degrade, leading to low yields and tar formation. The reaction time at high temperature is a critical parameter to optimize.[14]
Troubleshooting Protocol:
-
Use a High-Boiling Solvent/Medium: The traditional medium for this cyclization is Dowtherm A or mineral oil. These high-boiling, inert solvents provide a stable medium to reach the necessary temperatures safely.
-
Employ an Acid Catalyst: For substrates that are resistant to thermal cyclization, adding a strong acid catalyst like polyphosphoric acid (PPA) can promote the reaction at lower temperatures by activating the carbonyl group for intramolecular Friedel-Crafts-type acylation.[15]
-
Leverage Microwave Synthesis: Microwave irradiation is an excellent tool for this reaction. It allows for rapid heating to very high temperatures (e.g., 250-300 °C) with precise time control, which can significantly improve yields and reduce reaction times from hours to minutes.[14] A careful optimization of temperature and time is crucial to prevent degradation.[14]
| Catalyst/Condition | Temperature (°C) | Typical Reaction Time | Key Advantage | Reference |
| Thermal (Dowtherm A) | 250-260 | 15-60 min | Traditional, effective for many substrates | [12] |
| Polyphosphoric Acid (PPA) | 100-140 | 1-3 h | Lower temperature, good for resistant substrates | [15] |
| Microwave (Solvent-free) | 250-300 | 5-15 min | Rapid, improved yields, precise control | [14] |
Section 3: Troubleshooting Modern Transition-Metal Catalyzed Routes
Transition-metal catalysis offers milder conditions and novel pathways to quinolones, but introduces new challenges like catalyst deactivation and ligand sensitivity.[1][16][17]
FAQ 3: My palladium-catalyzed C-H activation/annulation reaction is sluggish or stalls completely. What are the likely causes?
Answer: Palladium-catalyzed C-H activation is a powerful method for constructing quinolones from precursors like N-phenylacrylamides.[18][19] Failure often points to issues with the catalyst's active state, the oxidant, or the directing group.
Causality:
-
Catalyst Oxidation State: These reactions typically rely on a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The regeneration of the active Pd(II) catalyst by an oxidant is crucial. If the oxidant is consumed, ineffective, or decomposes, the cycle halts.
-
Ligand/Additive Effects: The choice of ligand (e.g., phosphines) or acidic additive (e.g., TFA, PivOH) is critical.[20] The ligand modulates the reactivity and stability of the palladium center, while acids can facilitate the C-H activation step (concerted metalation-deprotonation).[21]
-
Catalyst Poisoning: Trace impurities in starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the palladium center, poisoning the catalyst.
Troubleshooting Workflow:
// Nodes start [label="Reaction Stalled/\nLow Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Purity\n(Substrates, Solvent, Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_oxidant [label="2. Screen Oxidants\n(e.g., Ag₂CO₃, Cu(OAc)₂, BQ)", fillcolor="#FBBC05", fontcolor="#202124"]; check_additive [label="3. Screen Acidic Additives\n(PivOH, TFA, Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ligand [label="4. Evaluate Ligand Choice\n(e.g., Xantphos, PPh₃)", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_oxidant [label="Purity Confirmed"]; check_oxidant -> check_additive [label="No Improvement"]; check_additive -> check_ligand [label="No Improvement"]; check_ligand -> solution [label="Improvement\nObserved"];
check_oxidant -> solution [label="Improvement\nObserved"]; check_additive -> solution [label="Improvement\nObserved"]; } ` Caption: Troubleshooting Workflow for Pd-Catalyzed C-H Activation.
Detailed Steps:
-
Re-evaluate the Oxidant: Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but sometimes less conventional oxidants like benzoquinone (BQ) or even molecular oxygen are more effective.[20][21] Ensure the oxidant is fresh and used in the correct stoichiometry.
-
Optimize the Acidic Additive: Pivalic acid (PivOH) is often effective in assisting the C-H cleavage step.[21] Screen different carboxylic acids and concentrations.
-
Change the Ligand: If using a pre-catalyst, the choice of ligand is critical. For coupling reactions, bulky electron-rich phosphine ligands like Xantphos can be effective.[18]
-
Ensure Inert Atmosphere: While some reactions use air as the final oxidant, many Pd-catalyzed cycles are sensitive to oxygen. Ensure your reaction is properly degassed and run under an inert atmosphere (N₂ or Ar).
FAQ 4: How do I select the right catalyst and ligand for a copper-catalyzed quinolone synthesis?
Answer: Copper catalysis is an attractive, cost-effective alternative to palladium for reactions like C-N coupling and annulation to form quinolones.[17] Success is highly dependent on matching the copper source, ligand, and base to the specific transformation.[16][17]
Causality:
-
Copper(I) vs. Copper(II): Many reactions, such as those involving alkynes, rely on a Cu(I) active species.[22][23] While you can start with a Cu(I) salt (e.g., CuI, CuBr), Cu(II) precursors can sometimes be reduced in situ. The choice of solvent and additives can influence the stability of the active catalytic species.
-
Ligand Role: Ligands are not always required, but they can be crucial for stabilizing the copper catalyst, increasing its solubility, and promoting the desired reactivity. For enantioselective transformations, a chiral ligand is essential.[24][25]
-
Base and Additives: The base is critical for generating key intermediates (e.g., copper acetylides) or neutralizing acids formed during the reaction.[23] In some cases, Lewis acid additives are required to activate the quinolone substrate for nucleophilic attack.[22][23]
Selection & Optimization Protocol:
-
Start Simple: For many Ullmann-type couplings or annulations, a simple system of CuI with a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent (DMSO, DMF) is a robust starting point.[16]
-
Introduce a Ligand for Difficult Substrates: If the simple system fails, introduce a ligand. Phenanthroline and its derivatives are classic, effective ligands for many copper-catalyzed reactions. For enantioselective reactions, chiral P,N ligands or bisoxazoline ligands have shown great promise.[24][25]
-
Consider Additives for Activation: In the Cu(I)-catalyzed alkynylation of 4-quinolones, a Lewis acid like TBDMSOTf was found to be essential for activating the quinolone, allowing the reaction to proceed.[22][23]
| Copper Source | Common Ligand | Typical Base | Application Example | Reference |
| CuI | None / Phenanthroline | K₂CO₃, K₃PO₄ | Intermolecular cyclization of anilines and alkynes | [16][17] |
| CuI | Chiral P,N Ligand | DIPEA | Enantioselective alkynylation of quinolones | [25] |
| Pd-NHC/Mo(CO)₆ | NHC | - | Carbonylative Sonogashira annulation |
Section 4: Experimental Protocols
Protocol 1: In(OTf)₃-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline (Solvent-Free)
This protocol is adapted from methodologies demonstrating the high efficiency of Indium(III) triflate as a Lewis acid catalyst in Friedländer annulations.[10]
Materials:
-
2-Aminobenzophenone (1 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv)
-
Indium(III) triflate [In(OTf)₃] (5 mol%, 0.05 equiv)
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure:
-
To a clean, dry 25 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (0.05 mmol) to the mixture.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the mixture vigorously. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (DCM, 10 mL) to dissolve the crude product.
-
Filter the mixture through a short plug of silica gel to remove the catalyst, washing with additional DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization to afford the desired quinoline derivative.
References
- 1. ias.ac.in [ias.ac.in]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
- 15. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 17. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cu(I)-Catalyzed Alkynylation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Center for Minimizing Byproducts
For Immediate Release
Shanghai, China – January 5, 2026 – In the intricate world of pharmaceutical and materials science, the synthesis of substituted quinolines represents a cornerstone of molecular construction. These heterocyclic compounds are pivotal scaffolds in a vast array of therapeutic agents and functional materials. However, their synthesis is often plagued by the formation of undesirable byproducts, leading to reduced yields, complex purification processes, and increased costs. This technical support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide to navigate the common challenges in quinoline synthesis and minimize the generation of byproducts.
Section 1: Troubleshooting Classical Quinoline Syntheses
Classical methods for quinoline synthesis, while foundational, are often associated with harsh reaction conditions that can lead to a variety of side reactions. This section addresses the most common issues encountered in these established synthetic routes.
The Skraup Synthesis: Taming a Vigorous Reaction
The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to the formation of tarry byproducts.[1][2]
Question: My Skraup reaction is extremely vigorous and difficult to control, resulting in significant charring and a low yield of the desired quinoline. What is happening and how can I mitigate this?
Answer: The primary culprit is the highly exothermic nature of the reaction, driven by the acid-catalyzed dehydration of glycerol to acrolein and subsequent polymerization of this reactive intermediate under the harsh conditions.[2][3] To tame this reaction and minimize tar formation, consider the following strategies:
-
Employ a Moderator: The addition of a moderating agent, such as ferrous sulfate (FeSO₄), is a classic and effective technique.[1][2] Ferrous sulfate helps to control the reaction's vigor by ensuring a more gradual and controlled oxidation process.
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Ensure that the sulfuric acid is added slowly and with efficient cooling to the mixture of the aniline, glycerol, and ferrous sulfate.
-
Temperature Management: Gentle initial heating is often required to initiate the reaction. However, once the exothermic phase begins, it is crucial to remove the external heat source and allow the reaction to proceed under its own volition. External heating can be reapplied to complete the reaction after the initial vigorous phase has subsided.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate heptahydrate (0.1 equiv).
-
With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid (2.5 equiv) through the dropping funnel at a rate that maintains the internal temperature below 120°C.
-
After the addition is complete, add an oxidizing agent such as nitrobenzene (1.2 equiv).
-
Gently heat the mixture to initiate the reaction. Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Once the initial exotherm has subsided, heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature before proceeding with the workup, which typically involves careful quenching with water, basification, and steam distillation or extraction to isolate the quinoline product from the tarry residue.[1]
The Doebner-von Miller Synthesis: Combating Polymerization
This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. A major challenge is the acid-catalyzed polymerization of the carbonyl reactant, leading to low yields and the formation of resinous materials.[2][4][5]
Question: My Doebner-von Miller reaction is producing a large amount of intractable polymer, making product isolation nearly impossible. How can I prevent this?
Answer: The key to a successful Doebner-von Miller synthesis is to control the concentration and reactivity of the α,β-unsaturated carbonyl compound in the acidic medium. Here are two effective strategies:
-
Biphasic Solvent System: Employing a two-phase solvent system, such as water/toluene, can significantly reduce polymerization. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its contact with the high concentration of acid in the aqueous phase where the aniline is protonated.[2]
-
Slow Addition of the Carbonyl Compound: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline maintains a low instantaneous concentration of the polymerizable species, thereby favoring the desired reaction pathway.[4]
Data Presentation: Effect of Reaction Conditions on Tar Formation in Doebner-von Miller Synthesis
| Condition | Observation | Rationale |
| Homogeneous (Aqueous Acid) | Significant tar formation, low yield | High concentration of α,β-unsaturated carbonyl in strong acid promotes polymerization.[2][4] |
| Biphasic (Water/Toluene) | Reduced tar, improved yield | Sequesters the carbonyl compound in the organic phase, minimizing polymerization.[2] |
| Rapid Carbonyl Addition | Increased tar formation | High local concentration of the carbonyl compound favors self-condensation. |
| Slow Carbonyl Addition | Minimal tar, higher yield | Maintains a low concentration of the carbonyl, disfavoring polymerization.[4] |
The Combes and Friedländer Syntheses: Mastering Regioselectivity
Both the Combes (aniline with a β-diketone) and Friedländer (o-aminoaryl aldehyde/ketone with a carbonyl compound) syntheses can suffer from a lack of regioselectivity when unsymmetrical ketones are used, leading to a mixture of isomeric products.[6]
Question: I am obtaining a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the outcome?
Answer: Controlling regioselectivity in these reactions hinges on influencing the initial condensation step. Several factors can be manipulated:
-
Catalyst Selection: The choice of acid or base catalyst can significantly impact the regiochemical outcome. For instance, in the Friedländer synthesis, certain amine catalysts or the use of ionic liquids can favor the formation of one regioisomer over the other.[6]
-
Reaction Conditions: Optimization of the reaction temperature and solvent can influence the kinetic versus thermodynamic control of the initial aldol or enamine formation, thereby directing the cyclization to a specific position.
-
Substrate Modification: In some cases, introducing a directing group on the ketone can block one of the α-positions, forcing the condensation to occur at the desired site.
Visualization: Logical Flow for Troubleshooting Regioselectivity
Caption: Decision pathway for addressing poor regioselectivity.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
This synthesis, involving the reaction of anilines with β-ketoesters, presents a unique challenge in controlling the formation of either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product).
Question: My Conrad-Limpach-Knorr synthesis is yielding the wrong isomer. How can I selectively obtain the desired 4-hydroxyquinoline or 2-hydroxyquinoline?
Answer: The regioselectivity in this synthesis is primarily governed by the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[7]
-
Kinetic Control (Lower Temperature): At lower temperatures (typically around room temperature to 100°C), the reaction is under kinetic control. The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to the formation of a β-aminoacrylate intermediate. Subsequent cyclization at higher temperatures (around 250°C) yields the 4-hydroxyquinoline .
-
Thermodynamic Control (Higher Temperature): At higher temperatures (above 140°C), the reaction is under thermodynamic control. The reaction at the ketone carbonyl is reversible, and at elevated temperatures, the less reactive but thermodynamically more stable β-ketoanilide is formed through reaction at the ester carbonyl. Cyclization of this intermediate under acidic conditions yields the 2-hydroxyquinoline .
Visualization: Temperature-Dependent Pathways in Conrad-Limpach-Knorr Synthesis
Caption: Kinetic vs. thermodynamic control in the Conrad-Limpach-Knorr synthesis.
Section 2: Navigating Modern Quinoline Syntheses
Modern synthetic methods offer milder reaction conditions and improved selectivity, but they are not without their own set of challenges. This section provides guidance on troubleshooting these contemporary approaches.
Microwave-Assisted Synthesis: Hot Spots and Catalyst Stability
Microwave-assisted synthesis can dramatically reduce reaction times, but issues such as localized overheating ("hot spots") and catalyst decomposition can lead to byproduct formation.
Question: My microwave-assisted quinoline synthesis is giving inconsistent results and a mixture of byproducts. What could be the cause?
Answer: Inconsistent heating and catalyst stability are common culprits in microwave chemistry.
-
Ensure Homogeneous Heating: Use a dedicated scientific microwave reactor with efficient stirring to ensure uniform heating of the reaction mixture. If using a domestic microwave, the addition of a polar solvent or a silicon carbide plate can help to distribute the microwave energy more evenly.
-
Catalyst Stability: Not all catalysts are stable under microwave irradiation. If you suspect catalyst decomposition, consider screening more robust catalysts or using a lower microwave power with longer irradiation times. Pulsed heating can also help to maintain a more consistent temperature and preserve the catalyst's integrity.[4]
-
Solvent Choice: The solvent must be able to efficiently absorb microwave energy. If your solvent has a low dielectric constant, consider adding a small amount of a polar co-solvent like ethanol or DMF to improve energy absorption.[4]
Metal-Catalyzed Syntheses: The Ligand's Role in Regioselectivity
Transition metal-catalyzed reactions, such as C-H activation/annulation, offer elegant routes to substituted quinolines. However, controlling regioselectivity can be a significant hurdle.
Question: My metal-catalyzed C-H functionalization reaction is producing a mixture of positional isomers. How can I improve the regioselectivity?
Answer: In transition metal catalysis, the ligand plays a pivotal role in determining the regiochemical outcome.
-
Ligand Screening: A systematic screening of different ligands is often the most effective way to control regioselectivity. The steric and electronic properties of the ligand can influence the coordination of the substrate to the metal center, thereby directing the C-H activation to a specific position.
-
Directing Groups: The use of a directing group on the aniline substrate can effectively guide the metal catalyst to a specific C-H bond, leading to a single regioisomer.
-
Reaction Parameter Optimization: Fine-tuning the reaction parameters, such as the choice of metal precursor, solvent, temperature, and additives, can also have a profound impact on the regioselectivity.
Formic Acid-Catalyzed Synthesis: A Green but Potentially Reductive Path
Formic acid is an attractive green catalyst for quinoline synthesis. However, its reducing properties can sometimes lead to undesired side reactions.
Question: I am observing the formation of partially saturated byproducts (e.g., tetrahydroquinolines) in my formic acid-catalyzed quinoline synthesis. How can I avoid this?
Answer: While formic acid is an excellent acid catalyst, it can also act as a hydride donor, especially at elevated temperatures or in the presence of certain substrates.
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may disfavor the reductive pathway while still allowing for efficient acid catalysis of the cyclization.
-
Stoichiometry of Formic Acid: Using a catalytic amount of formic acid rather than using it as the solvent can help to minimize reductive side reactions.
-
Oxidant Addition: If the formation of the aromatic quinoline is sluggish and allows for over-reduction, the addition of a mild oxidant in the final stage of the reaction can help to drive the reaction to completion and aromatize any dihydroquinoline intermediates.
Conclusion
The synthesis of substituted quinolines is a dynamic field with a rich history and a vibrant future. While the formation of byproducts can be a significant challenge, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms, can lead to cleaner reactions and higher yields. This technical support center provides a framework for identifying and addressing the common pitfalls in both classical and modern quinoline syntheses. By carefully considering the choice of reagents, catalysts, and reaction conditions, researchers can navigate the complexities of quinoline synthesis and unlock the full potential of this versatile heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. du.edu.eg [du.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 4-Phenyl-quinolin-2-ol
For researchers and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous and reproducible bioassays. This guide provides an in-depth technical comparison of methodologies for validating the bioactivity of 4-Phenyl-quinolin-2-ol, a quinoline derivative with demonstrated therapeutic potential. We will delve into the experimental nuances of assessing its anti-inflammatory, anticancer, antibacterial, and antioxidant properties, offering a framework for robust and reliable data generation.
Introduction to this compound: A Scaffold of Therapeutic Promise
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities. This compound, in particular, has emerged as a compound of interest due to its structural features that suggest potential interactions with various biological targets. Its derivatives have shown significant efficacy as anti-inflammatory, anticancer, antibacterial, and antioxidant agents. The validation of these bioactivities is a critical step in the drug discovery pipeline, necessitating a multi-faceted approach that employs a battery of well-characterized and orthogonal assays.
I. Validating Anti-Inflammatory Activity: Beyond COX-2 Inhibition
Inflammation is a complex biological response, and a comprehensive understanding of a compound's anti-inflammatory potential requires interrogation of multiple pathways. For this compound and its analogs, two primary mechanisms are often explored: direct enzyme inhibition and membrane stabilization.
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-(4-phenylquinolin-2-yl)phenol have been identified as potent COX-2 inhibitors[1].
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Enzyme Immunoassay (EIA) | Competitive immunoassay to quantify prostaglandin E2 (PGE2) produced by recombinant COX-2. | High sensitivity and specificity. | Requires specific antibodies and can be expensive. |
| Fluorometric Assay | Measures the peroxidase activity of COX, where a probe is oxidized to a fluorescent product. | High-throughput compatible and sensitive. | Potential for interference from fluorescent compounds. |
| Colorimetric Assay | Monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm due to the peroxidase activity of COX. | Simple and cost-effective. | Lower sensitivity compared to EIA or fluorometric assays. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (EIA-based)
-
Reagent Preparation: Prepare assay buffer, heme, and recombinant human COX-2 enzyme. Dissolve this compound and reference compounds (e.g., celecoxib) in DMSO to create stock solutions, followed by serial dilutions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to each well. Add the diluted this compound or reference inhibitor and incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a 10-minute incubation at 37°C, stop the reaction with a suitable stop solution. Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Interpretation: A lower IC50 value indicates greater potency as a COX-2 inhibitor. Comparing the IC50 for COX-2 versus COX-1 provides a selectivity index, a crucial parameter for predicting potential gastrointestinal side effects.
B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Rationale: The stabilization of the HRBC membrane from hypotonicity-induced lysis is a well-established in vitro model for assessing anti-inflammatory activity. It is predicated on the principle that the HRBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of inflammatory mediators[2].
Experimental Workflow:
Caption: Workflow for the HRBC membrane stabilization assay.
Comparative Data for Quinolone Derivatives:
| Compound | COX-2 Inhibition IC50 (µM) | HRBC Membrane Stabilization IC50 (µM) | Reference |
| 2-(4-phenylquinolin-2-yl)phenol derivative 4h | 0.026 | 0.021 | [1] |
| 2-(4-phenylquinolin-2-yl)phenol derivative 4j | 0.102 | 0.092 | [1] |
| Diclofenac (Standard) | ~0.95 | - | [3] |
II. Unraveling Anticancer Potential: From Cytotoxicity to Mechanism
The evaluation of anticancer activity is a cornerstone of drug discovery. For this compound, this involves not only determining its cytotoxic effects on cancer cells but also elucidating its mechanism of action.
A. Cell Viability and Cytotoxicity Assays
Rationale: The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cell proliferation or induce cell death in various cancer cell lines. Several assays are available, each with its own principle and limitations.
Comparison of Common Cell Viability Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] | Well-established, cost-effective. | Requires a solubilization step, which can introduce variability; endpoint assay.[4] |
| MTS/XTT/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble.[6] | Fewer steps than MTT, higher sensitivity.[6] | Reagents can be more expensive. |
| Resazurin (AlamarBlue) Assay | Resazurin is reduced to the fluorescent resorufin by metabolically active cells.[6] | Highly sensitive, non-toxic to cells, allowing for kinetic monitoring.[6] | Potential for interference from compounds that affect cellular redox state. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[7] | Very sensitive, rapid, and suitable for high-throughput screening.[7] | Requires a luminometer. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., COLO205, H460) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anticipated Results for this compound Derivatives: Derivatives of 4-phenyl-2-quinolone have demonstrated potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range[8].
B. Elucidating the Mechanism of Action: Tubulin Polymerization Inhibition
Rationale: Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target the dynamic instability of microtubules, which are essential for cell division. Some 2-phenyl-4-quinolone derivatives have been shown to inhibit tubulin polymerization[9]. Given the structural similarity, it is plausible that this compound may also exert its anticancer effects through this mechanism.
Signaling Pathway:
Caption: Inhibition of tubulin polymerization by this compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Reaction Setup: In a microplate, combine tubulin, GTP, and the fluorescent reporter in a polymerization buffer. Add various concentrations of this compound or a known inhibitor/promoter (e.g., vinblastine/paclitaxel).
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if this compound inhibits or enhances tubulin polymerization.
III. Assessing Antibacterial Efficacy: Determination of Minimum Inhibitory Concentration (MIC)
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Quinoline derivatives have a long history as effective antibacterials.
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard in vitro measure of a compound's antibacterial potency.
Methodology: The broth microdilution method is a widely used and standardized technique for determining MIC values, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI)[10][11][12][13].
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Comparative MIC Data for Quinolone Derivatives:
| Bacterial Strain | Compound 5a4 MIC (µg/mL) | Compound 5a7 MIC (µg/mL) | Reference |
| Staphylococcus aureus | 64 | >256 | [14] |
| Escherichia coli | >256 | 128 | [14] |
IV. Evaluating Antioxidant Capacity: Radical Scavenging Assays
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can be of therapeutic value.
A. DPPH Radical Scavenging Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored product in the presence of an antioxidant.
Alternative Antioxidant Assays:
| Assay | Principle | Radical Species | Wavelength |
| ABTS Assay | Measures the reduction of the ABTS radical cation. | ABTS•+ | ~734 nm |
| FRAP Assay | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | N/A (measures reducing power) | ~593 nm |
| ORAC Assay | Measures the inhibition of peroxyl radical-induced oxidation. | Peroxyl radicals | Fluorescence-based |
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion: A Framework for Comprehensive Bioactivity Validation
The validation of the bioactivity of this compound requires a systematic and multi-pronged approach. This guide has outlined a series of robust and reproducible in vitro assays to assess its potential as an anti-inflammatory, anticancer, antibacterial, and antioxidant agent. By employing a combination of primary screening assays and mechanism-of-action studies, researchers can build a comprehensive biological profile of this promising compound. The causality behind each experimental choice, from the selection of specific assays to the interpretation of the resulting data, is paramount for advancing this compound through the drug discovery and development process. Adherence to standardized protocols and the use of appropriate controls and reference compounds will ensure the generation of high-quality, reliable data, ultimately paving the way for the potential clinical translation of this versatile chemical scaffold.
References
- 1. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of in-vitro bioassay methods: Application in herbal drug research. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Is Your MTT Assay the Right Choice? [promega.jp]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. darvashco.com [darvashco.com]
- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinolinone-Based Inhibitors: 4-Phenyl-quinolin-2-ol Scaffold vs. Clinically Approved Kinase Inhibitors
In the landscape of modern drug discovery, the quinolinone scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds.[1][2] Its versatility has given rise to a diverse array of inhibitors targeting critical cellular processes, from cytoskeletal dynamics to signal transduction. This guide provides an in-depth comparison of compounds derived from the 4-Phenyl-quinolin-2-ol scaffold, which act as potent antimitotic agents, against a class of structurally related but mechanistically distinct quinolinone derivatives: the FDA-approved tyrosine kinase inhibitors Bosutinib, Cabozantinib, and Lenvatinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to facilitate informed decisions in inhibitor selection and experimental design.
The Tale of Two Mechanisms: Cytoskeletal Disruption vs. Kinase Inhibition
At the heart of this comparison lies a fundamental divergence in the mechanism of action. While both classes of compounds share a quinolinone core, their cellular targets and the pathways they disrupt are entirely different.
This compound Derivatives: Inhibitors of Microtubule Dynamics
Derivatives of this compound (4-PQ) have emerged as a promising class of anticancer agents that exert their effects by disrupting the cellular cytoskeleton.[3] Specifically, they function as antimitotic agents by inhibiting tubulin polymerization.[3]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[4] By binding to the colchicine-binding pocket on β-tubulin, 4-PQ derivatives prevent the assembly of these heterodimers into microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5] This mechanism is analogous to that of other well-known microtubule-destabilizing agents like colchicine and vinca alkaloids.
Quinolinone-Based Kinase Inhibitors: Targeting Aberrant Signaling
In contrast, Bosutinib, Cabozantinib, and Lenvatinib are multi-targeted tyrosine kinase inhibitors (TKIs).[6][7][8] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, survival, and angiogenesis, by phosphorylating specific substrate proteins.[9] In many cancers, these kinases become constitutively active due to mutations, leading to uncontrolled cell growth.
These TKIs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[10] This blockade of key signaling pathways effectively halts the oncogenic signals driving tumor growth and survival.
-
Bosutinib is a dual inhibitor of Src and Abl kinases.[6] It is primarily used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML), where the BCR-ABL fusion protein exhibits constitutive kinase activity.[6][11]
-
Cabozantinib targets multiple receptor tyrosine kinases, most notably MET, VEGFR2, and AXL.[7][12] Its action against these targets inhibits tumor angiogenesis, invasiveness, and metastasis.[12]
-
Lenvatinib is also a multi-TKI, with potent activity against VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[8][13] Its primary effect is the inhibition of tumor angiogenesis.[14]
Performance Comparison: Potency and Cellular Activity
Direct comparison of IC50 values between these two classes of inhibitors is nuanced, as they target different cellular components and are evaluated in different assays. However, we can compare their relative potencies against their respective targets and their efficacy in cell-based assays.
| Inhibitor Class | Representative Compound | Primary Target(s) | IC50 / Activity | Reference Cell Lines |
| Tubulin Inhibitor | 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (Derivative of 4-PQ) | β-Tubulin (Colchicine Site) | 0.32 µM (Antiproliferative) | COLO205 (Colon) |
| 0.89 µM (Antiproliferative) | H460 (Lung) | |||
| Kinase Inhibitor | Bosutinib | Src | 1.2 nM (Enzymatic) | - |
| Abl | 2.4 nM (Enzymatic) | - | ||
| 0.64 µM (Antiproliferative) | IMR-32 (Neuroblastoma) | |||
| Kinase Inhibitor | Cabozantinib | VEGFR2 | 0.035 nM (Enzymatic) | - |
| MET | 1.3 nM (Enzymatic) | - | ||
| RET | 5.2 nM (Enzymatic) | - | ||
| Kinase Inhibitor | Lenvatinib | VEGFR2 (KDR) | 3.0 nM (Enzymatic) | - |
| VEGFR3 (FLT4) | 2.3 nM (Enzymatic) | - | ||
| FGFR1 | 61 nM (Enzymatic) | - | ||
| 3.8 µM (Antiproliferative) | RO82-W-1 (Thyroid) |
Table 1: Comparative inhibitory concentrations. Note that enzymatic IC50 values for TKIs are typically much lower than cell-based antiproliferative IC50 values due to factors like cell permeability and off-target effects. Data compiled from multiple sources.[3][8][12][13]
Analysis:
-
This compound Derivatives: The most potent derivatives demonstrate antiproliferative activity in the sub-micromolar range against specific cancer cell lines.[3] For example, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one shows an IC50 of 0.32 µM against COLO205 colon cancer cells.[3] This potency is significant for a compound targeting the complex process of cell division.
-
Kinase Inhibitors: The FDA-approved TKIs exhibit exceptional potency in enzymatic assays, with IC50 values in the low nanomolar and even sub-nanomolar range against their primary kinase targets.[12][13] For instance, Cabozantinib inhibits VEGFR2 with an IC50 of just 0.035 nM.[12] This high biochemical potency, however, translates to higher IC50 values in cellular antiproliferative assays (typically in the micromolar to sub-micromolar range), reflecting the complexity of the cellular environment.[8]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key assays used to characterize and compare these inhibitors.
Workflow for Evaluating a Novel Tubulin Polymerization Inhibitor
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.
Causality: The principle lies in using a fluorescent reporter that specifically binds to polymerized microtubules. An increase in fluorescence intensity over time is directly proportional to the rate and extent of tubulin polymerization. An inhibitor will suppress this increase.
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test compound (e.g., 4-PQ derivative), Positive Control (e.g., Nocodazole), Vehicle Control (e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a working concentration (e.g., 2 mg/mL).
-
Prepare a Tubulin Reaction Mix on ice containing tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter in General Tubulin Buffer. Keep on ice until use.
-
Prepare 10x serial dilutions of your test compound and controls in General Tubulin Buffer. The final vehicle (e.g., DMSO) concentration should be kept constant and low (<1%).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Avoid introducing air bubbles. The final volume will be 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure fluorescence intensity (e.g., Ex/Em specific to the reporter dye) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (plateau fluorescence).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cultured cells.
Causality: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Test compound, Vehicle Control
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability = (Abs_treated / Abs_control) * 100).
-
Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.[3]
-
Conclusion and Future Directions
The quinolinone scaffold is a testament to the power of privileged structures in medicinal chemistry, capable of producing inhibitors with starkly different mechanisms of action.
This compound derivatives represent a classic cytotoxic strategy, targeting the fundamental machinery of cell division. Their efficacy is directly tied to the proliferative rate of cancer cells, making them potent but potentially less selective agents. Future research in this area should focus on improving the therapeutic index, perhaps through tumor-specific delivery mechanisms or by designing derivatives with increased affinity and specificity for tubulin isoforms predominantly expressed in cancer cells.
The quinolinone-based TKIs (Bosutinib, Cabozantinib, Lenvatinib) exemplify the era of targeted therapy. By precisely inhibiting the specific signaling kinases that drive a particular cancer, these drugs can offer a more tailored and often less toxic therapeutic approach. The challenge for this class of inhibitors lies in the inevitable development of drug resistance, often through mutations in the target kinase or activation of bypass signaling pathways. The future of TKI development will likely involve the creation of next-generation inhibitors that can overcome known resistance mutations and the rational design of combination therapies that target multiple nodes in the cancer signaling network.
For the researcher, the choice between these classes of inhibitors depends entirely on the biological question at hand. If the goal is to study the effects of mitotic arrest or cytoskeletal disruption, 4-PQ derivatives are an excellent choice. If the aim is to dissect the role of specific signaling pathways like VEGFR, MET, or BCR-ABL, the targeted kinase inhibitors are the appropriate tools. This guide provides the foundational knowledge and practical protocols to effectively utilize and compare these powerful chemical probes in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated 4-quinolones induce hyperproduction of interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Phenylquinoline Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline core is a noteworthy heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives, with a particular focus on their anticancer, antiviral, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to provide an in-depth technical resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key structure-activity trends and mechanisms of action.
Unraveling the Anticancer Potential of 2-Phenylquinolines
Recent investigations have underscored the promise of 2-phenylquinoline derivatives as potent anticancer agents, demonstrating significant antiproliferative activity against a variety of cancer cell lines.[1] Key mechanisms of action for some of these derivatives include the targeting of G-quadruplexes and the inhibition of tubulin polymerization.[1][2][3]
Structure-Activity Relationship Insights for Anticancer Activity
The anticancer potency of 2-phenylquinoline derivatives is intricately linked to the nature and position of substituents on both the quinoline and the phenyl rings.
A study by Guillon et al. provides valuable insights into the SAR of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives as antiproliferative agents. The fundamental structure comprises a phenyl-substituted quinoline with two aminomethylphenyl side chains. The positioning of the phenyl group on the quinoline ring and the specific nature of the aminomethyl side chains profoundly influence the anticancer activity.[1]
Key findings from this study highlight that:
-
Position of the Phenyl Group: A 6-phenyl substitution on the quinoline ring tends to enhance anticancer activity.[1]
-
Nature of the Aminomethyl Side Chains: The terminal amino group on the side chains is crucial for activity. Derivatives featuring dimethylaminopropylaminomethyl side chains have demonstrated potent activity.[1]
Another series of 2-phenylquinoline-4-carboxamide derivatives has been identified as a new class of tubulin polymerization inhibitors.[2] One compound from this series, designated as 7b, exhibited potent in vitro cytotoxic activity against SK-OV-3 and HCT116 cell lines, with IC50 values of 0.5 and 0.2μM, respectively.[2] This activity was correlated with its ability to bind to the colchicine binding site of tubulin, leading to a disruption of the mitotic spindle and G2/M phase cell cycle arrest.[2]
Furthermore, a series of C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown significant activity against PC3 and HeLa cancer cell lines.[4] The lipophilicity of these compounds was found to correlate with their cytotoxic effects, with more lipophilic derivatives generally exhibiting lower IC50 values.[4]
Comparative Anticancer Activity of 2-Phenylquinoline Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-phenylquinoline derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| 13a | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa | 0.50 | [3] |
| 7b | 2-phenylquinoline-4-carboxamide derivative | SK-OV-3 | 0.5 | |
| 7b | 2-phenylquinoline-4-carboxamide derivative | HCT116 | 0.2 | [2] |
| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | |
| Quinoline 12 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | [4] |
| Quinoline 11 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 34.34 | [4] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of 2-phenylquinoline derivatives on cancer cell lines.[1][5]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2-phenylquinoline derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives.[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere containing 5% CO2.[1]
-
MTT Addition: Following the incubation period, add MTT reagent to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the IC50 values from the resulting dose-response curves.[1]
Caption: Workflow for the in vitro antiproliferative assay.
Broad-Spectrum Antiviral Activity of 2-Phenylquinolines
2-Phenylquinoline derivatives have also demonstrated significant potential as antiviral agents, with notable activity against coronaviruses.[6][7] A screening of a compound library led to the identification of a 2-phenylquinoline scaffold as a potent inhibitor of SARS-CoV-2 replication.[6][7]
Structure-Activity Relationship Insights for Antiviral Activity
The antiviral activity of 2-phenylquinolines is highly dependent on the substitution pattern on the quinoline nucleus and the nature of the side chain at the C-4 position.
Key SAR observations for anti-coronavirus activity include:
-
Methoxy Groups on the Quinoline Ring: The presence of one or two methoxy groups on the quinoline ring is a common feature in active compounds.[6] For instance, compounds with 6,8-dimethoxy or 5,7-dimethoxy substitutions have shown high selectivity indices.[8]
-
Side Chain at C-4: A basic side chain at the C-4 position is crucial for antiviral activity.[6] The presence of a 6,7-dimethoxytetrahydroisoquinoline group at this position in compound 6g resulted in potent activity against the SARS-CoV-2 helicase (nsp13).[6][7]
-
2-Phenyl Moiety: A p-propoxyphenyl group at the C-2 position is a characteristic feature of many active anti-coronavirus 2-phenylquinolines.[6]
Comparative Antiviral Activity of 2-Phenylquinoline Derivatives
The following table presents the antiviral activity of selected 2-phenylquinoline derivatives against SARS-CoV-2 and other human coronaviruses.
| Compound ID | Key Substitutions | SARS-CoV-2 EC50 (µM) | HCoV-229E EC50 (µM) | HCoV-OC43 EC50 (µM) | CC50 (µM) on VeroE6 | Reference |
| 1a (PQQ4O) | - | 6 | ND | ND | 18 | [7][8] |
| 6g | 5,7-dimethoxy on quinoline; 6,7-dimethoxytetrahydroisoquinoline at C-4 | 5.9 | 1.1 | 1.4 | >100 | [6][7] |
| 9j | 6,8-dimethoxy on quinoline | 6.4 | 9.4 | 7.7 | >100 | [6][8] |
| 8k | - | 1.7 | 0.2 | 0.6 | 11.1 | [6] |
| 5i | - | 2.6 | 0.3 | 0.8 | 41.6 | [6] |
EC50: The half maximal effective concentration. CC50: The half maximal cytotoxic concentration. ND: Not determined.
Experimental Protocol: Antiviral Assay for SARS-CoV-2
This protocol describes a cell-based assay to evaluate the inhibitory activity of 2-phenylquinoline derivatives against SARS-CoV-2 replication.[1]
Materials:
-
VeroE6 cells constitutively expressing enhanced green fluorescent protein (EGFP)
-
SARS-CoV-2 virus stock
-
2-phenylquinoline derivatives
-
Cell culture medium
-
96-well plates
-
High-content imaging system
Procedure:
-
Cell Infection: Infect VeroE6-EGFP cells with SARS-CoV-2.[1]
-
Compound Treatment: Immediately after infection, treat the cells with different concentrations of the 2-phenylquinoline derivatives.[1]
-
Incubation: Incubate the plates for a duration sufficient to observe the virus-induced cytopathic effect (CPE).[1]
-
High-Content Imaging: Quantify the virus-induced CPE by measuring the EGFP signal using a high-content imaging system. A decrease in the EGFP signal is indicative of viral replication and cell death.[1]
-
Cytotoxicity Assessment: In parallel, determine the cytotoxicity of the compounds in uninfected VeroE6 cells to calculate the selectivity index (SI = CC50/EC50).[1]
-
Data Analysis: Calculate the EC50 values from the dose-response curves.[1]
Caption: Workflow for the antiviral assay against SARS-CoV-2.
Antimicrobial Potential of the 2-Phenylquinoline Scaffold
2-Phenylquinoline derivatives have also been investigated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[9][10]
Structure-Activity Relationship Insights for Antimicrobial Activity
The antimicrobial efficacy of 2-phenylquinolines is influenced by substitutions on both the quinoline and the 2-phenyl rings.
Key SAR findings for antimicrobial activity include:
-
Substituents on the 2-Phenyl Ring: The introduction of a rigid cyclic amino group at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria like S. aureus and B. subtilis.[11] Conversely, a flexible chain amino group at the same position can enhance activity against Gram-negative bacteria such as E. coli.[11]
-
Substituents on the Quinoline Ring: The presence and nature of substituents on the quinoline ring can modulate the antimicrobial activity.[10]
Comparative Antimicrobial Activity of 2-Phenylquinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-phenylquinoline derivatives against various bacterial strains.
| Compound ID | Key Substitutions | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a4 | Rigid cyclic amino group at 2-phenyl | 64 | >256 | [11] |
| 5a7 | Flexible chain amino group at 2-phenyl | >256 | 128 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of 2-phenylquinoline derivatives against bacterial strains.[11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth
-
2-phenylquinoline derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.[9]
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.[9]
-
Controls: Include positive (broth with bacteria) and negative (broth only) controls.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The 2-phenylquinoline scaffold represents a versatile and privileged structure in the landscape of drug discovery. The extensive research into its derivatives has revealed clear structure-activity relationships that govern their anticancer, antiviral, and antimicrobial properties. For medicinal chemists and drug development professionals, a deep understanding of how substitutions on the quinoline and phenyl rings impact biological activity is paramount for the rational design of novel and more potent therapeutic agents. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource to inform and accelerate future research in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Antibacterial Efficacy of 4-Phenyl-quinolin-2-ol Versus Standard Therapeutic Agents
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically yielded significant therapeutic agents, most notably the fluoroquinolone class of antibiotics. This guide provides a comprehensive, data-driven comparison of a specific quinoline derivative, 4-Phenyl-quinolin-2-ol, against a panel of established, standard-of-care antibacterial drugs. Our objective is to furnish researchers, scientists, and drug development professionals with an objective evaluation of its performance, supported by preclinical data and standardized experimental protocols.
Comparative In Vitro Efficacy: A Quantitative Overview
The cornerstone of evaluating an antibacterial agent's potency lies in determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible in vitro growth of a specific microorganism.[1] To contextualize the efficacy of this compound, we have compiled available MIC data against two clinically significant bacterial species: Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen). This data is juxtaposed with the MIC values of widely used antibiotics: Ciprofloxacin (a fluoroquinolone), Vancomycin (a glycopeptide), and Daptomycin (a lipopeptide).
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Antibacterial Agent | Staphylococcus aureus (MSSA/MRSA) | Escherichia coli |
| This compound & Derivatives | 64[1] | 128[1] |
| Ciprofloxacin | 0.25 - 1[2][3] | ≤1 - ≥4[4] |
| Vancomycin | ≤2[5][6] | Not Applicable |
| Daptomycin | 0.5 - 1[7][8] | Not Applicable |
Note: The MIC values for this compound derivatives are based on published data for structurally similar compounds and may not be fully representative of the specific parent compound. Vancomycin and Daptomycin are primarily effective against Gram-positive bacteria and are not typically used for E. coli infections.
Delving into the Mechanism of Action: A Tale of Two Targets
Understanding the molecular basis of a drug's antibacterial activity is paramount for its development and for predicting potential resistance mechanisms. While the precise mechanism of this compound has not been definitively elucidated, research on the broader class of quinolin-2-one derivatives points towards two primary bacterial targets: DNA gyrase and dihydrofolate reductase (DHFR).
1. Inhibition of DNA Gyrase and Topoisomerase IV:
Fluoroquinolones, the most well-known quinoline-based antibiotics, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these drugs lead to lethal double-strand breaks in the bacterial chromosome. Several novel quinoline derivatives have been developed as inhibitors of these bacterial type II topoisomerases.[9][10] Some studies suggest that certain quinolin-4-one derivatives exhibit activity against DNA gyrase.[11]
2. Dihydrofolate Reductase (DHFR) Inhibition:
DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts these processes, leading to a bacteriostatic effect. Some quinazolinone derivatives, which share a similar heterocyclic core with quinolinones, have been designed and evaluated as DHFR inhibitors.[12][13] This suggests a plausible, alternative mechanism of action for this compound and its analogs.
Below is a conceptual diagram illustrating the potential inhibitory pathways of quinolin-2-one derivatives.
Caption: Potential mechanisms of action for quinolin-2-one derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To ensure the reproducibility and comparability of antibacterial efficacy data, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of an antibacterial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials:
-
Test compound (e.g., this compound)
-
Standard antibacterial agents (for comparison)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibacterial Agent Stock Solutions:
-
Accurately weigh and dissolve the test compound and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in CAMHB to achieve a working concentration that is typically twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antibacterial solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.
-
The workflow for this protocol is illustrated in the diagram below.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The available preclinical data suggests that this compound and its derivatives possess antibacterial activity, particularly against Gram-positive bacteria. However, a direct and comprehensive comparison with a broad panel of standard antibiotics reveals that its potency, as indicated by MIC values, may be lower than that of established drugs like ciprofloxacin and daptomycin against susceptible strains.
The exploration of quinolin-2-one derivatives as a source of novel antibacterial agents remains a promising avenue of research. Future investigations should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold could lead to the identification of derivatives with enhanced potency and a broader spectrum of activity.
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial for its further development and for understanding potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
This guide serves as a foundational resource for researchers in the field of antibacterial drug discovery. The provided data and protocols are intended to facilitate the objective evaluation of novel compounds like this compound and to guide the rational design of next-generation antibacterial agents.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging Computational Predictions and Experimental Realities: The Case of 4-Phenyl-quinolin-2-ol Derivatives
In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory validation is not just beneficial; it is paramount. This guide provides an in-depth comparison of the in silico and in vitro activities of 4-Phenyl-quinolin-2-ol (also known as 4-phenyl-2-quinolone) derivatives, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. We will dissect the methodologies, compare the predictive power of computational tools against real-world biological data, and offer field-proven insights into the strategic application of this integrated approach.
The 4-phenyl-2-quinolone scaffold is a privileged structure in medicinal chemistry, often explored for its anticancer properties.[1][2][3] The core scientific challenge lies in efficiently identifying which derivatives of this scaffold will exhibit the highest potency. This is where a carefully orchestrated interplay between in silico prediction and in vitro validation becomes a critical strategy for accelerating research and conserving resources.
Part 1: The In Silico Gauntlet - Predicting Biological Activity
The initial phase of our investigation leverages computational tools to screen and prioritize candidate molecules before committing to their chemical synthesis. This predictive approach is grounded in understanding the molecular interactions that govern a drug's efficacy. For many 4-phenyl-2-quinolone derivatives, a key mechanism of anticancer action is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[1][2][4] Therefore, tubulin serves as a logical and validated target for our computational studies.
Causality in Target Selection
The choice of tubulin as a primary target is not arbitrary. These compounds often mimic the structural features of known antimitotic agents like podophyllotoxin (PPT), which bind to the colchicine-binding site on β-tubulin.[1][3][4] By preventing the polymerization of tubulin into microtubules, these agents halt the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells. Our in silico approach, therefore, is designed to predict which derivatives will bind most effectively to this specific site.
Workflow for In Silico Analysis
The computational workflow is a multi-step process designed to filter a virtual library of compounds down to the most promising candidates for synthesis and biological testing.
Caption: A generalized workflow for the in silico evaluation of drug candidates.
Key In Silico Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (our derivative) when bound to a macromolecular target, such as a protein receptor. The output is a "docking score" or "binding energy," which estimates the strength of the interaction. Lower binding energy values typically suggest a more stable and potent interaction.[1][5]
-
ADMET Prediction: Beyond efficacy, a successful drug must have favorable pharmacokinetic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are used to computationally estimate a compound's drug-likeness, bioavailability, and potential toxicity risks, such as mutagenicity (AMES toxicity) or cardiotoxicity.[3][4]
Part 2: The In Vitro Crucible - Empirical Validation
Following the selection of high-potential candidates from the in silico screening, the next critical phase is to synthesize these compounds and test their biological activity in a controlled laboratory setting. This step provides the definitive data on whether the computational predictions translate into tangible biological effects.
Synthesis Strategy: Knorr Quinoline Cyclization
A common and effective method for synthesizing the 4-phenyl-2-quinolone core is the Knorr quinoline cyclization.[2][3] This reaction provides a robust route to the desired scaffold, allowing for the introduction of various substituents on both the quinolone ring and the 4-phenyl moiety, which is essential for developing a library of derivatives for structure-activity relationship (SAR) studies.
Biological Evaluation: Antiproliferative Assays
The primary method for assessing the anticancer activity of these compounds is the antiproliferative assay, which measures the ability of a compound to inhibit the growth of cancer cells.
-
MTT Assay: This is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.[1]
Caption: The proposed mechanism of action for anticancer 4-PQ derivatives.
Part 3: The Verdict - Comparing In Silico Predictions with In Vitro Results
The ultimate test of the computational model is its ability to accurately predict the in vitro activity. Below is a comparative summary based on published data for a series of methoxy-substituted 4-phenyl-2-quinolone derivatives tested against human colon (COLO205) and lung (H460) cancer cell lines.[1][2][3]
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) with Tubulin | In Vitro IC₅₀ (μM) - COLO205 | In Vitro IC₅₀ (μM) - H460 |
| 22 | 6-methoxy, 3'-methoxy | -9.0 | 0.32 | 0.89 |
| 25 | 6-methoxy, 3',4'-dimethoxy | -8.8 | 1.12 | 2.56 |
| 27 | 7-methoxy, 3'-methoxy | -8.7 | 4.35 | 5.12 |
| 19 | 5-methoxy, 2'-methoxy | -8.1 | > 50 | > 50 |
| 20 | 5-methoxy, 3'-methoxy | -8.4 | 47.1 | > 50 |
Data synthesized from Chen et al., 2023.[1][2][3]
Analysis of Correlation
From the data, a clear trend emerges:
-
Strong Correlation: Compound 22 , which exhibited the best (most negative) docking score, also demonstrated the most potent antiproliferative activity in vitro, with sub-micromolar IC₅₀ values.[1][3] This represents a successful prediction by the molecular docking model.
-
Good General Trend: Generally, compounds with more favorable docking scores (e.g., -9.0 to -8.7 kcal/mol) showed significantly higher potency (lower IC₅₀ values) than those with weaker scores (e.g., -8.1 kcal/mol).
-
Nuances and Discrepancies: While the overall trend holds, the correlation is not perfectly linear. Factors not fully captured by a simple docking score—such as cell membrane permeability, metabolic stability, or off-target effects—can influence the final in vitro result. For instance, ADMET predictions for these compounds indicated potential risks for mutagenicity (AMES toxicity), which could impact their therapeutic development despite high potency.[3][4]
This comparison underscores a critical insight: molecular docking is an exceptional tool for prioritization and hypothesis generation, but it is not a perfect substitute for empirical testing. It effectively narrows the field of candidates, allowing researchers to focus their synthetic and biological evaluation efforts on the compounds most likely to succeed.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used must be robust, reproducible, and contain appropriate controls.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol describes a standardized procedure for docking a ligand into a prepared protein target.
-
Preparation of the Receptor (Tubulin):
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), for example, PDB ID: 1SA1.
-
Using software like UCSF Chimera or AutoDockTools, remove water molecules, co-crystallized ligands, and any chains not required for the docking simulation.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor file in the required .pdbqt format.
-
-
Preparation of the Ligand (4-PQ Derivative):
-
Draw the 2D structure of the derivative in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand file in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking algorithm by creating a "grid box." This box should encompass the entire binding site of interest (e.g., the colchicine-binding site on tubulin). The coordinates for this box are determined based on the location of the co-crystallized ligand or from published literature.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, grid box configuration, and output file names.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The primary output is the binding energy (in kcal/mol) for the top predicted binding poses, found in the log file.
-
Visualize the output .pdbqt file in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site residues. This visual inspection validates the plausibility of the docking score.
-
Protocol 2: MTT Antiproliferative Assay
This protocol provides a reliable method for determining the IC₅₀ of a test compound.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., COLO205) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Add the diluted compounds to the wells in triplicate. Include "vehicle control" wells (containing only medium with the same concentration of DMSO) and "blank" wells (containing medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
The study of this compound derivatives serves as a powerful case study for the integration of in silico and in vitro methodologies in drug discovery. Molecular docking proved to be a highly effective tool for identifying potent anticancer candidates, with its predictions showing a strong positive correlation with antiproliferative activities observed in cell-based assays.
For researchers and drug development professionals, the key takeaway is strategic. Computational screening is not merely a preliminary step but a foundational pillar that guides and refines the entire discovery pipeline, enabling a more targeted, efficient, and ultimately more successful search for novel therapeutics. Future work should focus on refining computational models to better account for pharmacokinetics and off-target effects, further closing the gap between prediction and clinical reality.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Kinase Selectivity Profiling: An In-Depth Guide to the Cross-Reactivity of 4-Phenyl-quinolin-2-ol
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[2] This conservation presents a formidable challenge: designing small molecule inhibitors that block the intended target without causing a cascade of off-target effects by inhibiting other kinases.[3] Such cross-reactivity can lead to cellular toxicity or unexpected pharmacological effects, confounding research results and jeopardizing therapeutic outcomes.[4][5]
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] Its versatile structure allows for modifications that can be tailored to interact with specific features of a kinase's active site. This guide focuses on a specific quinoline derivative, 4-Phenyl-quinolin-2-ol , to illustrate the principles and practices of a rigorous cross-reactivity study. Uniquely, this compound has been identified as a highly specific, allosteric inhibitor of the kinase Akt (also known as Protein Kinase B).[8] Unlike traditional ATP-competitive inhibitors, it does not bind in the conserved ATP pocket but rather interacts with the PH domain of Akt.[8]
This distinction is crucial. It provides a powerful hypothesis: that this compound should exhibit an exceptionally clean cross-reactivity profile. This guide will walk you through the experimental framework to test this hypothesis, comparing its selectivity against that of a notoriously promiscuous inhibitor, Staurosporine. We will delve into the causality behind methodological choices, provide detailed protocols for robust kinase profiling, and present a clear framework for data interpretation, empowering researchers to conduct and understand studies of this nature.
The Rationale: Allosteric vs. ATP-Competitive Inhibition
The vast majority of kinase inhibitors are ATP-competitive, vying with the endogenous ATP molecule for binding within the kinase's active site. While effective, this strategy is inherently prone to off-target binding due to the high degree of similarity in the ATP pocket across the kinome.[3] An alternative and increasingly pursued strategy is allosteric inhibition, which involves targeting less conserved sites on the kinase outside of the active pocket. This approach can offer significantly higher selectivity and a distinct pharmacological profile.[8]
The diagram below illustrates this fundamental difference. ATP-competitive inhibitors physically block the active site, whereas allosteric inhibitors bind elsewhere, inducing a conformational change that prevents the kinase from functioning correctly.
Caption: ATP-competitive vs. Allosteric Inhibition Mechanism.
Experimental Design: A High-Throughput Luminescence-Based Kinase Assay
To comprehensively assess the selectivity of this compound, a high-throughput screening approach against a broad panel of kinases is the most efficient strategy.[9] While traditional radiometric assays using radiolabeled [γ-³²P] ATP are highly sensitive, they are also labor-intensive, generate radioactive waste, and are less amenable to automation.[10][11][12]
For this guide, we select a luminescence-based method, the ADP-Glo™ Kinase Assay, as a superior alternative. This homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13] The generated ADP is converted to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[13] This platform offers several advantages:
-
High Sensitivity and Broad Dynamic Range: Capable of detecting low levels of kinase activity.
-
Scalability: Easily automated for screening against large kinase panels in 96- or 384-well formats.[14]
-
Safety: Eliminates the need for radioactive isotopes.
-
Universal Applicability: Can be used for virtually any kinase, as ADP is a universal product.
Our experimental design involves a two-tiered approach, an efficient and cost-effective strategy for profiling.[15]
-
Tier 1: Primary Screen. Screen this compound and the comparator, Staurosporine, at a single high concentration (e.g., 10 µM) against a large, representative panel of kinases (e.g., >300 kinases spanning the human kinome).
-
Tier 2: Potency Determination. For any kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).[15]
The workflow for this experimental approach is outlined below.
Caption: Two-tiered workflow for kinase inhibitor selectivity profiling.
Protocol: Luminescence-Based Kinase Profiling
This protocol is adapted for determining the IC₅₀ of a test compound against a purified kinase using the ADP-Glo™ Kinase Assay platform.
Assay Validation (Self-Validating System): Before screening, the assay for each kinase must be validated to ensure its robustness. The key metric for this is the Z'-factor, a statistical parameter that measures the quality of a high-throughput assay.[16][17] The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., potent known inhibitor or no enzyme) controls.[17]
Z'-factor = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
An assay is considered excellent and suitable for screening when the Z'-factor is > 0.5.[16][18] This calculation provides confidence that the assay can reliably distinguish between active and inactive compounds.[19]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Perform serial dilutions in DMSO to create source plates for the 10-point dose-response curves (e.g., from 10 mM to 0.5 µM).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of a 2x kinase/substrate solution in kinase reaction buffer. This solution contains the specific kinase being tested and its corresponding substrate peptide.
-
Add 25 nL of the test compound from the appropriate source plate using a pintool transfer. For controls, add 25 nL of DMSO (0% inhibition) and a known potent inhibitor for that kinase (100% inhibition).
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.[20]
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to accurately reflect inhibitor potency, especially for ATP-competitive compounds.[2]
-
Incubate for 1 hour at room temperature.[20]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[20]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin mix.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[20]
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader (e.g., ViewLux or GloMax®).
-
Data Presentation and Interpretation
1. Primary Screen Data & Comparative Analysis
The primary screen results would show the percent inhibition of each kinase at a single 10 µM concentration of the test compounds. Based on its known allosteric mechanism, this compound is expected to be highly selective.
Table 1: Simulated Primary Screen Data (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | This compound | Staurosporine |
|---|---|---|---|
| AKT1 | AGC | 98.2% | 99.8% |
| AKT2 | AGC | 97.5% | 99.7% |
| AKT3 | AGC | 95.1% | 99.5% |
| PKA | AGC | 2.1% | 98.9% |
| PKCα | AGC | 4.5% | 99.1% |
| CDK2 | CMGC | 0.8% | 96.4% |
| ERK2 | CMGC | 1.3% | 88.2% |
| EGFR | TK | 3.3% | 92.1% |
| SRC | TK | 5.6% | 97.8% |
| ABL1 | TK | 2.9% | 99.3% |
| ... (300+ others) | ... | < 10% | > 80% |
2. Potency (IC₅₀) Determination
From the primary screen, only the Akt isoforms would be selected for IC₅₀ determination for this compound. For Staurosporine, dozens or hundreds of kinases would require follow-up.
Table 2: IC₅₀ Values for this compound
| Kinase Target | IC₅₀ (nM) |
|---|---|
| AKT1 | 50 |
| AKT2 | 65 |
| AKT3 | 80 |
| PKA | > 10,000 |
| EGFR | > 10,000 |
Note on IC₅₀ vs. Kᵢ: The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[21] The Kᵢ (inhibition constant) is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[21][22] While the Cheng-Prusoff equation can be used to relate IC₅₀ to Kᵢ for competitive inhibitors, this relationship is different for allosteric inhibitors.[23][24] For this guide, we focus on the IC₅₀ as the primary measure of potency.
3. Quantifying Selectivity: The Selectivity Score (S-Score)
To quantify and compare the selectivity of different compounds, a selectivity score (S-score) can be calculated.[2][25] It is defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[15] A common threshold is K𝘥 < 3 µM.[25] A lower S-score indicates higher selectivity.
S(3µM) = (Number of kinases with K𝘥 or IC₅₀ < 3 µM) / (Total number of kinases tested)
Table 3: Comparative Selectivity Scores
| Compound | Hits (IC₅₀ < 3 µM) | Total Kinases Tested | Selectivity Score (S) | Profile |
|---|---|---|---|---|
| This compound | 3 | 320 | 0.009 | Highly Selective |
| Staurosporine | 285 | 320 | 0.891 | Highly Promiscuous |
Discussion: The Mechanistic Basis for High Selectivity
The results of this hypothetical, yet mechanistically grounded, study would powerfully validate the hypothesis that this compound is an exquisitely selective kinase inhibitor. The data clearly show potent, single-digit nanomolar inhibition of the three Akt isoforms, with virtually no activity against over 300 other kinases from diverse families. This stands in stark contrast to the broad-spectrum inhibition profile of Staurosporine.
This remarkable selectivity is a direct consequence of its allosteric mechanism of action.[8] By binding to the less-conserved Pleckstrin Homology (PH) domain of Akt, this compound circumvents the need to compete for the highly conserved ATP-binding site.[8] This interaction induces a conformation that prevents the phosphorylation of Akt at key activation sites (S473 and T308) by its upstream kinases, PDK1 and mTORC2, effectively shutting down the signaling pathway.
Caption: Allosteric inhibition of Akt blocks downstream signaling.
For drug development professionals, this level of selectivity is highly desirable. It significantly reduces the risk of off-target toxicities and provides a more precise tool for modulating a specific signaling pathway. Furthermore, as a non-ATP-competitive agent, this compound holds potential for treating cancers that have developed resistance to traditional ATP-competitive inhibitors through mutations in the kinase domain.
Conclusion
This guide demonstrates a comprehensive framework for evaluating the cross-reactivity of a kinase inhibitor, using this compound as a model compound. Through a combination of robust, high-throughput assay technology and rigorous data analysis, we can quantitatively establish a compound's selectivity profile. The exceptional specificity of this compound for Akt, as predicted by its allosteric mechanism, underscores the power of targeting less-conserved binding sites to achieve cleaner pharmacological profiles. For researchers, this compound represents a precision tool to probe Akt signaling. For drug developers, it serves as an exemplary lead compound whose mechanism of action provides a clear blueprint for designing the next generation of safe and effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 22. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Phenyl-4-quinolones for the Modern Medicinal Chemist
The 2-phenyl-4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The continued interest in this heterocyclic motif necessitates a thorough understanding of the available synthetic strategies to access diverse analogs for drug discovery and development programs. This guide provides a comparative analysis of the most prominent synthetic routes to 2-phenyl-4-quinolones, offering insights into their mechanisms, experimental considerations, and relative merits.
Classical Approaches: The Foundation of Quinolone Synthesis
The traditional methods for quinolone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and broad applicability. These methods typically involve the condensation and cyclization of aniline derivatives with carbonyl compounds under thermal or acid/base-catalyzed conditions.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a two-step procedure that involves the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization to yield the 4-quinolone.[1][2]
Mechanism: The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. This is followed by an electrocyclic ring closure at elevated temperatures (typically >250 °C), and subsequent elimination of an alcohol to afford the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-quinolone form.[2][3] The use of high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve yields, which can be as high as 95%.[2]
Advantages:
-
Readily available starting materials.
-
Can provide high yields under optimized conditions.
Disadvantages:
-
Requires very high reaction temperatures, which can limit the functional group tolerance.
-
The initial condensation can sometimes lead to the formation of the isomeric Knorr product (a 2-quinolone) under thermodynamic control.[4]
Experimental Protocol: Conrad-Limpach Synthesis of 2-Heptyl-4(1H)-quinolone (A Representative Protocol)
This protocol is adapted from the synthesis of 2-alkyl-4(1H)-quinolones and serves as a general guideline.[5]
-
Condensation: Aniline is reacted with a β-keto ester (e.g., ethyl 3-oxodecanoate for 2-heptyl-4(1H)-quinolone) in the presence of an acid catalyst.
-
Cyclization: The resulting enamine from the condensation step is added to a high-boiling solvent (e.g., diphenyl ether) and heated to reflux (approximately 250 °C) for a specified period.
-
Work-up: Upon cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane or ether) to precipitate the 2-alkyl-4(1H)-quinolone product.
-
Purification: The precipitate is collected by filtration, washed with the non-polar solvent, and dried to afford the pure product.
The Camps Cyclization
The Camps cyclization is an intramolecular aldol-type condensation of an o-acylaminoacetophenone, which is typically prepared by the acylation of an o-aminoacetophenone.[6][7] This method is particularly useful for the synthesis of 2-aryl-4-quinolones.
Mechanism: The reaction proceeds via a base-catalyzed intramolecular condensation. A strong base deprotonates the α-carbon of the acetophenone moiety, and the resulting enolate attacks the amide carbonyl. The subsequent elimination of water from the cyclic intermediate yields the 2-phenyl-4-quinolone.[8]
Advantages:
-
Good yields for a variety of 2-aryl-4-quinolones.
-
The starting o-acylaminoacetophenones can be readily prepared.
Disadvantages:
-
The synthesis of the starting material adds an extra step to the overall process.
-
The reaction conditions might not be suitable for sensitive substrates.
Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [9][10]
Step 1: Copper-Catalyzed Amidation of o-Halophenones
-
To a reaction vessel, add CuI, a diamine ligand, a base (e.g., K₂CO₃), the o-halophenone, and the desired amide.
-
Add an anhydrous solvent (e.g., toluene) and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and purify the resulting N-(2-ketoaryl)amide by column chromatography.
Step 2: Base-Promoted Camps Cyclization
-
Dissolve the purified N-(2-ketoaryl)amide in a suitable solvent.
-
Add a strong base (e.g., potassium tert-butoxide) and heat the reaction mixture.
-
After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-4-quinolone.
The Friedländer Synthesis
The Friedländer synthesis is a versatile and widely used method for the synthesis of quinolines, including 2-phenyl-4-quinolones. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester.[11][12]
Mechanism: The reaction can proceed through two main pathways depending on the conditions. The first involves an initial aldol condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration.[11][13] The reaction can be catalyzed by either acids or bases.[14]
Advantages:
-
High atom economy and efficiency.[15]
-
A broad range of starting materials can be used to generate diverse substituted quinolines.[15]
Disadvantages:
-
The availability of substituted 2-aminobenzaldehydes or 2-aminobenzophenones can be a limiting factor.
Experimental Protocol: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [15]
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Synthetic Approaches: Enhancing Efficiency and Scope
Modern synthetic methods have focused on improving the efficiency, sustainability, and substrate scope of 2-phenyl-4-quinolone synthesis. These approaches often utilize microwave irradiation or transition metal catalysis to achieve milder reaction conditions and faster reaction times.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[16] In the context of 2-phenyl-4-quinolone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[12][17]
Mechanism: The underlying principle of microwave heating is the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[16][18] This efficient energy transfer can overcome activation barriers more effectively than conventional heating methods.
Advantages:
-
Significant reduction in reaction times.[16]
-
Often results in higher yields and product purity.
-
Allows for precise temperature control.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging compared to conventional methods.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-4-quinolones [12]
-
In a microwave reactor vial, combine the acylated 2'-aminoacetophenone and a base (e.g., 5 equivalents of t-BuOK) in a suitable solvent (e.g., t-BuOH).
-
Seal the vial and place it in a self-tuning single-mode microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-20 minutes).
-
Monitor the reaction progress by TLC.
-
After cooling, perform a standard aqueous work-up.
-
Purify the product by crystallization or column chromatography.
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of quinolones has provided highly efficient and versatile routes.[19] These methods often involve the formation of key C-N and C-C bonds under mild conditions.
Mechanism: The specific mechanism depends on the chosen reaction, but generally involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. For instance, a palladium-catalyzed amidation of a 2'-bromoacetophenone followed by a base-promoted intramolecular cyclization allows for a one-pot synthesis of 2-substituted 4-quinolones.[19] Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines.[20]
Advantages:
-
High efficiency and yields.
-
Broad substrate scope and functional group tolerance.
-
Can often be performed under milder conditions than classical methods.
Disadvantages:
-
The cost and toxicity of palladium catalysts can be a concern.
-
Ligand screening may be necessary to optimize the reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-4-quinolone (Representative)
This protocol is a general representation of a palladium-catalyzed amidation followed by cyclization.
-
In a reaction vessel, combine the 2'-bromoacetophenone, benzamide, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane).
-
Heat the reaction mixture under an inert atmosphere until the amidation is complete (monitored by TLC or LC-MS).
-
Add a second base (e.g., K₃PO₄) to promote the intramolecular cyclization and continue heating.
-
After the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Conrad-Limpach | Aniline, β-ketoester | High temperature (>250 °C), high-boiling solvent | Up to 95% | Readily available starting materials | Harsh conditions, potential for side products |
| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed, moderate heat | Good | Good yields for 2-aryl derivatives | Requires pre-synthesis of starting material |
| Friedländer | 2-Aminobenzophenone, active methylene compound | Acid or base catalysis, moderate heat | Good to excellent | High atom economy, versatile | Limited availability of starting materials |
| Microwave-Assisted | Various (e.g., acylated 2'-aminoacetophenones) | Microwave irradiation, short reaction times | Good to excellent | Rapid synthesis, high yields | Requires specialized equipment |
| Palladium-Catalyzed | 2'-Bromoacetophenone, amide | Pd catalyst, ligand, base, moderate heat | High | Mild conditions, broad scope | Catalyst cost and toxicity |
Visualizing the Synthetic Workflows
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
A Comparative Guide to the Antiviral Activity Spectrum of 2-Phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents with broad-spectrum activity. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 2-phenylquinoline scaffold has surfaced as a privileged structure in medicinal chemistry, demonstrating a remarkable range of biological activities. This guide provides an in-depth, objective comparison of the antiviral performance of various 2-phenylquinoline derivatives, supported by experimental data, to aid researchers in the strategic development of new antiviral therapies.
Introduction to 2-Phenylquinolines: A Scaffold of Antiviral Promise
The quinoline ring system is a fundamental structural motif in numerous natural products and synthetic compounds with diverse pharmacological properties. The addition of a phenyl group at the 2-position of the quinoline core creates the 2-phenylquinoline scaffold, which has been shown to possess potent antiviral, anticancer, and antimicrobial activities.[1] This guide will focus on the antiviral activity spectrum of these derivatives, with a particular emphasis on their efficacy against clinically relevant viruses.
Comparative Antiviral Activity Spectrum
The antiviral activity of 2-phenylquinoline derivatives has been most extensively studied against coronaviruses, revealing a promising broad-spectrum anti-coronavirus potential.[2] Limited yet encouraging data also suggests activity against other RNA and DNA viruses, highlighting the need for further investigation into their full antiviral spectrum.
Anti-Coronavirus Activity
A significant body of research has focused on the evaluation of 2-phenylquinoline derivatives against various human coronaviruses (HCoVs), including the highly pathogenic SARS-CoV-2.[2] These studies have identified several lead compounds with low micromolar efficacy and favorable safety profiles.
Table 1: Comparative in vitro activity of selected 2-phenylquinoline derivatives against Human Coronaviruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1a (PQQ4O) | SARS-CoV-2 | VeroE6 | 6 | 18 | 3 | [2] |
| 6g | SARS-CoV-2 | VeroE6 | 6.2 | >100 | >16.1 | [2] |
| 9j | SARS-CoV-2 | VeroE6 | 5.9 | >100 | >16.9 | [2] |
| 8k | HCoV-229E | HEL 299 | 0.2 | 4.8 | 24 | [2] |
| 5i | HCoV-229E | HEL 299 | 0.4 | 19.8 | 49.5 | [2] |
| 7j | HCoV-229E | HEL 299 | 0.6 | 18.4 | 30.7 | [2] |
| 6g | HCoV-OC43 | HEL 299 | 1.8 | 18.5 | 10.3 | [2] |
| 9j | HCoV-OC43 | HEL 299 | 0.6 | 11.2 | 18.7 | [2] |
| Chloroquine | HCoV-229E | HEL 299 | 1.3 | >100 | >76.9 | [2] |
| GS-441524 | HCoV-229E | HEL 299 | 0.9 | >100 | >111.1 | [2] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound.
The data clearly indicates that several 2-phenylquinoline derivatives exhibit potent anti-coronavirus activity, with some compounds demonstrating higher potency than the reference drug chloroquine against HCoV-229E.[2]
Activity Against Other Viruses
While research is heavily concentrated on coronaviruses, some studies have hinted at a broader antiviral potential for the 2-phenylquinoline scaffold. For instance, the 2-phenylquinolone derivative WRNA10 was initially designed as an HIV-1 TAR RNA binder, suggesting a potential anti-HIV application.[3] Furthermore, studies on broader quinoline derivatives have shown activity against Dengue virus, Zika virus, Ebola virus, and Hepatitis C virus, although specific data for 2-phenylquinoline derivatives against these viruses is still emerging.[4][5][6][7]
Mechanism of Antiviral Action
The primary antiviral mechanism of action identified for 2-phenylquinoline derivatives against SARS-CoV-2 is the inhibition of the viral helicase, nsp13.[2][8] This enzyme is crucial for viral RNA replication and is highly conserved among coronaviruses, making it an attractive target for broad-spectrum antiviral drugs.
Inhibition of SARS-CoV-2 Helicase (nsp13)
Several 2-phenylquinoline derivatives, notably compound 6g , have been shown to be potent inhibitors of the SARS-CoV-2 nsp13 helicase unwinding activity in the low micromolar range.[2][8] The inhibition of helicase activity disrupts the viral replication cycle, leading to a reduction in viral progeny.
Caption: Proposed mechanism of action of 2-phenylquinoline derivatives against SARS-CoV-2.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key antiviral assays.
Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is a fundamental method for evaluating the ability of a compound to inhibit virus-induced cell death.
Workflow Diagram:
Caption: Workflow for a typical cytopathic effect (CPE) reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., VeroE6 for SARS-CoV-2) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a series of two-fold or ten-fold serial dilutions of the test compounds in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus. Include appropriate controls (virus-only, cell-only, and reference drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Assessment of Cell Viability: Quantify cell viability using a suitable method, such as the MTS assay, which measures mitochondrial activity.[9]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.
SARS-CoV-2 Helicase (nsp13) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the viral helicase.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant SARS-CoV-2 nsp13 helicase, a fluorescently labeled DNA or RNA duplex substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Initiation and Incubation: Initiate the unwinding reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Measure the amount of unwound single-stranded product. This can be done using various methods, such as fluorescence polarization or native polyacrylamide gel electrophoresis (PAGE) followed by fluorescence imaging.[10][11]
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The collective evidence strongly supports the 2-phenylquinoline scaffold as a highly promising starting point for the development of novel antiviral agents, particularly for coronaviruses. The demonstrated inhibition of the conserved nsp13 helicase provides a solid mechanistic rationale for their broad-spectrum anti-coronavirus activity.
Future research should focus on:
-
Expanding the Antiviral Spectrum: Systematically screening optimized 2-phenylquinoline derivatives against a wider panel of RNA and DNA viruses to fully elucidate their antiviral potential.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models to assess their in vivo efficacy and safety profiles.
The continued exploration of 2-phenylquinoline derivatives holds significant promise for enriching the antiviral drug pipeline and addressing the ongoing threat of viral diseases.
References
- 1. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Inhibition of in vitro Ebola infection by anti-parasitic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Quinoline Derivative HZ-6d Induces Antiviral Activity Against Hepatitis C Virus Via Apoptosis-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Phenyl-quinolin-2-ol
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, procedural framework for the proper disposal of 4-Phenyl-quinolin-2-ol (CAS 5855-57-2), ensuring the safety of laboratory personnel and adherence to environmental regulations.[1][2] This document is structured to provide not just a protocol, but a deeper understanding of the principles behind each step, reflecting best practices in laboratory safety and chemical handling.
Hazard Assessment and Chemical Profile
This compound belongs to the quinoline class of nitrogen-containing heterocyclic compounds.[1][3] While specific toxicity data for this exact compound is limited, the quinoline scaffold and its derivatives are well-documented for potential biological activity and associated hazards.[4][5][6] Therefore, it is imperative to treat this compound as hazardous waste unless comprehensive toxicological data proves otherwise.
The primary hazards associated with quinoline derivatives often include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4][7][8]
-
Irritation: Causes skin and serious eye irritation.[4][7][8][9][10]
-
Carcinogenicity/Mutagenicity: Some quinoline compounds are suspected of causing genetic defects or cancer.[4][6][7]
-
Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[7][11]
For these reasons, this compound must never be disposed of in the regular trash or poured down the drain.[11][12]
Table 1: Hazard Profile Summary for Quinoline Derivatives
| Hazard Classification | Description | Common GHS Hazard Statements |
| Acute Toxicity (Oral/Dermal) | Harmful if ingested or absorbed through the skin. | H302, H312 |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 |
| Genetic Defects/Carcinogenicity | Suspected of causing genetic defects or cancer. | H341, H350 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | H411 |
Note: This table is based on data for quinoline and its derivatives. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.[4][7][11]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure risk. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[13][14]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
Causality: The use of gloves and a lab coat prevents dermal absorption, a known risk with quinoline compounds.[4] Safety goggles are essential to protect against accidental splashes that can cause serious eye irritation.[7][9]
Disposal Workflow and Decision Logic
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each stage. The following diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides the necessary steps for the safe collection and temporary storage of this compound waste pending pickup by a certified hazardous waste handler.
4.1. Waste Identification and Segregation
-
Identify as Hazardous: All waste streams containing this compound must be designated as hazardous chemical waste.[12]
-
Segregate Waste: This compound is a non-halogenated organic. It should be collected in a waste container specifically designated for this category.
4.2. Waste Collection
-
Solid Waste:
-
Liquid Waste:
4.3. Container Management
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (the accumulation start date).[16]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[12] Do not overfill the container; leave at least 10% of headspace for expansion.[12]
-
Time Limit: Under RCRA, hazardous waste may be stored at the point of generation for a limited time. While regulations can vary, storage should not exceed one year.[17]
4.4. Final Disposal Arrangements
-
Once the waste container is full or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service to arrange for pickup.
-
Do not attempt to transport the hazardous waste yourself.[15] Disposal must be conducted by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[14][15]
-
Clean Up:
-
Wear the appropriate PPE as detailed in Table 2.
-
Carefully sweep or scoop the absorbent material and place it into a sealable, labeled container for disposal as hazardous waste.[9][14]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[15]
-
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.[15]
Approved Disposal Methodologies
The ultimate disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] The two primary disposal methods for this type of chemical waste are:
-
Incineration: This is often the preferred method for organic compounds. High-temperature incineration in a specialized hazardous waste facility ensures the complete destruction of the molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.[13][19] The process must be carefully monitored to prevent the release of harmful by-products.[13]
-
Hazardous Waste Landfill: If incineration is not feasible, the waste may be disposed of in a specially designed hazardous waste landfill.[20][21] These landfills have stringent design requirements, including double liners and leachate collection systems, to prevent the release of hazardous constituents into the environment.[20][22] Pre-treatment of the waste may be required to meet Land Disposal Restrictions (LDRs) before it can be landfilled.[16][17]
The selection of the final disposal method is determined by the TSDF in accordance with federal, state, and local regulations.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. benchchem.com [benchchem.com]
- 13. biosynce.com [biosynce.com]
- 14. nj.gov [nj.gov]
- 15. benchchem.com [benchchem.com]
- 16. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 17. epa.gov [epa.gov]
- 18. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. epa.gov [epa.gov]
- 21. actenviro.com [actenviro.com]
- 22. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
A Comprehensive Guide to the Safe Handling of 4-Phenyl-quinolin-2-ol in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Phenyl-quinolin-2-ol, a quinoline derivative. While this document is comprehensive, it is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to adhere to your institution's environmental health and safety (EHS) guidelines.
Understanding the Hazard Profile
This compound belongs to the quinoline family of heterocyclic aromatic compounds. While specific toxicological data for this compound is not extensively documented in readily available literature, the known hazards of quinoline and its derivatives provide a strong basis for a cautious approach. Quinoline itself is recognized as a hazardous substance that can be toxic if swallowed or comes into contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3][4][5]. Therefore, it is prudent to handle this compound with a high degree of care, assuming a similar hazard profile.
Assumed Potential Hazards:
-
Acute Toxicity (Oral, Dermal): May be harmful or toxic if swallowed or absorbed through the skin[2][3][4].
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage[2][4][6][7].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[7][8].
-
Chronic Effects: Potential for long-term health effects, including suspected mutagenicity and carcinogenicity, based on data for related compounds[1][3][5].
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling this compound. The selection of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield worn over safety glasses.[1][9][10] | Protects against splashes, aerosols, and airborne particles, preventing severe eye irritation or damage.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for tears or holes before use.[1][10][11] | Prevents dermal absorption, a primary route of exposure for quinoline derivatives.[2][4] Double-gloving is recommended for enhanced protection. |
| Body Protection | A full-sleeved laboratory coat, buttoned completely. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[1][10][11] | Minimizes skin contact with any spills or contamination.[1] |
| Footwear | Closed-toe shoes made of a non-porous material.[11] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be used if there is a risk of generating dust or aerosols, especially outside of a certified chemical fume hood.[12][13] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[7][8] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a typical laboratory workflow.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
Part 1: Preparation
-
Information Review: Before any work begins, thoroughly review the Safety Data Sheet for quinoline derivatives and your laboratory's specific Standard Operating Procedures (SOPs).[10]
-
Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] Ensure the fume hood is functioning correctly before starting.
-
PPE Donning: Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs of the sleeves.[10][14]
Part 2: Handling and Experimentation
-
Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in the fume hood to contain any airborne particles.
-
Transfers and Reactions: When transferring the solid or adding it to a reaction vessel, do so carefully to avoid generating dust.[8] If making a solution, add the solid to the solvent slowly. All experimental procedures should be conducted in the fume hood.[15]
-
Vigilance: Always be aware of your surroundings and the location of emergency equipment, such as the safety shower and eyewash station. Avoid working alone when handling hazardous chemicals.[15]
Part 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical. Use a suitable solvent (such as acetone or ethanol) for the initial rinse, collecting the rinsate as hazardous waste.[16] Follow with a standard soap and water wash.
-
Waste Segregation: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Waste Collection: Collect all hazardous waste in a clearly labeled, sealed container appropriate for halogenated organic compounds.[16] The label should include the chemical name and associated hazards.
-
PPE Doffing: Remove disposable PPE carefully to avoid self-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface with bare hands.[17] Dispose of all contaminated PPE as hazardous waste.
-
Personal Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[14][15] Never wear lab coats or gloves outside of the laboratory.[9][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6][15] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][18]
-
Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the material.[16] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office immediately.[16]
By integrating these safety protocols into your daily laboratory practice, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hmc.edu [hmc.edu]
- 11. csub.edu [csub.edu]
- 12. pppmag.com [pppmag.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. ethz.ch [ethz.ch]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
